molecular formula C6H12O B3380457 2,3-Dimethylbut-2-en-1-ol CAS No. 19310-95-3

2,3-Dimethylbut-2-en-1-ol

Cat. No.: B3380457
CAS No.: 19310-95-3
M. Wt: 100.16 g/mol
InChI Key: CKWZHPCVVYXYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylbut-2-en-1-ol (CAS 19310-95-3) is a branched, unsaturated alcohol with the molecular formula C6H12O and a molecular weight of 100.16 g/mol . Its significance in organic chemistry stems from its classification as a substituted allylic alcohol, where the hydroxyl group is positioned adjacent to a tetrasubstituted double bond . This specific architecture, defined by the SMILES string CC(=C(C)CO)C , makes it a versatile synthetic intermediate. The interplay between the alcohol and the sterically hindered alkene functionalities allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions . This compound serves as a valuable precursor in several research and industrial applications. It is explored in the fragrance industry for its potential as an odorant, contributing scents such as natural pine . In polymer chemistry, it has been utilized to synthesize model compounds for studying sulfur crosslinks in natural rubber, providing critical insights into vulcanization processes . Furthermore, its structural motif is of interest in photochemical reactions, as the parent alkene is a known substrate in [2+2] cycloadditions for constructing complex molecular frameworks . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylbut-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(2)6(3)4-7/h7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWZHPCVVYXYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19310-95-3
Record name 2,3-dimethylbut-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 2,3-Dimethylbut-2-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-Dimethylbut-2-en-1-ol (CAS No: 19310-95-3). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. This document compiles available data on the compound's chemical and physical properties, spectral information, and safety and handling guidelines. While experimental data for certain physical properties are limited, this guide also presents established methodologies for the synthesis, purification, and analysis of similar allylic alcohols, offering a practical framework for laboratory work.

Introduction

This compound is an unsaturated alcohol with potential applications in various fields of chemical synthesis, including the development of novel pharmaceutical compounds and fragrance ingredients. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development. This guide aims to consolidate the currently available information on this compound and provide practical guidance for its handling and analysis.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2,3-Dimethyl-2-buten-1-ol, 4-Hydroxy-2,3-dimethyl-2-butene[2]
CAS Number 19310-95-3[1]
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1]
Appearance Neat[2]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available
XLogP3 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Complexity 78.2[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available spectral information is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectral data for this compound is available and has been recorded on a Bruker WH-90 instrument.[1] The full spectrum can be accessed through SpectraBase.[3]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is also available through SpectraBase.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly documented in readily available literature. However, based on general principles of organic chemistry and established methods for similar allylic alcohols, the following sections outline plausible methodologies.

Synthesis

A potential synthetic route to this compound could involve the allylic oxidation of 2,3-dimethyl-2-butene. Another approach could be the reduction of a corresponding α,β-unsaturated aldehyde or ester. A general workflow for a potential laboratory synthesis is depicted below.

G start Starting Material (e.g., 2,3-Dimethyl-2-butene) reaction Reaction (e.g., Allylic Oxidation) start->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase (e.g., with Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification product This compound purification->product

A potential workflow for the synthesis of this compound.

A specific, validated protocol for this synthesis would require further investigation and laboratory development.

Purification

Purification of allylic alcohols like this compound can often be achieved through distillation.[4] For samples containing significant amounts of water, a "salting out" procedure can be employed prior to distillation. This involves adding an inorganic salt (e.g., potassium carbonate) to the aqueous mixture to decrease the alcohol's solubility in water, facilitating its separation.[5]

G crude Crude Product salting_out Salting Out (optional) (Addition of K2CO3) crude->salting_out phase_sep Phase Separation salting_out->phase_sep distillation Distillation phase_sep->distillation pure_product Purified this compound distillation->pure_product

A general workflow for the purification of an allylic alcohol.
Analysis by Gas Chromatography (GC)

Gas chromatography is a common technique for assessing the purity of volatile compounds like allylic alcohols. However, the analysis of tertiary allylic alcohols can sometimes be challenging due to poor peak shape, often manifesting as peak tailing. This can be caused by interactions between the hydroxyl group of the alcohol and active sites within the GC system.[6]

To mitigate these issues, several strategies can be employed:

  • Use of an inert GC column: A column with a highly inert stationary phase is recommended.

  • Optimization of GC parameters: Adjusting the inlet temperature and injection volume can minimize on-column degradation and overload.[6]

  • Derivatization: Converting the alcohol to a less polar derivative, such as a silyl (B83357) ether, can significantly improve peak shape.[6] This is achieved by reacting the alcohol with a silylating agent (e.g., BSTFA with 1% TMCS).

G sample This compound Sample derivatization Derivatization (optional) (e.g., Silylation) sample->derivatization gc_injection GC Injection sample->gc_injection Direct Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection (e.g., FID, MS) separation->detection data_analysis Data Analysis (Peak Integration, Purity Assessment) detection->data_analysis result Purity Determination data_analysis->result

Workflow for the Gas Chromatography analysis of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

The corresponding precautionary statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P264: Wash hands thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Standard laboratory safety practices should be strictly followed when handling this compound. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound. While there are gaps in the experimental data for some physical properties, the provided information on its chemical identifiers, spectral data, and safety guidelines offers a solid foundation for its use in a research setting. The outlined experimental methodologies for synthesis, purification, and analysis, based on established procedures for similar compounds, provide a practical starting point for laboratory investigations involving this molecule. Further experimental work is encouraged to determine the missing physical constants and to develop specific, optimized protocols for its synthesis and analysis.

References

Structural Elucidation of 2,3-Dimethylbut-2-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 2,3-dimethylbut-2-en-1-ol, a key intermediate in various chemical syntheses. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document outlines a systematic approach to confirming the molecular structure of this compound. Detailed experimental protocols, data interpretation, and visual workflows are presented to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The structural confirmation of this compound relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, and Mass Spectrometry data. The following tables summarize the expected quantitative data for this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~4.15Singlet-CH₂OH
~1.70Singlet=C(CH₃)₂
~1.65Singlet=C(CH₃)-
~1.5 (variable)Broad Singlet-OH

Note: Predicted values are based on typical chemical shifts for similar allylic alcohols. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Carbon Assignment
~135C2: =C(CH₃)
~125C3: =C(CH₃)₂
~70C1: CH₂OH
~20=C(CH₃)₂
~18=C(CH₃)-

Note: Data for 13C NMR of this compound is available in spectral databases, though full access may require a subscription.[1][2][3]

Table 3: Mass Spectrometry (GC-MS) Data

m/zPutative Fragment Identity
100[M]⁺ (Molecular Ion)
85[M - CH₃]⁺
82[M - H₂O]⁺
67[M - H₂O - CH₃]⁺

Note: The molecular weight of this compound is 100.16 g/mol .[4][5] The fragmentation pattern is predicted based on the structure and common fragmentation pathways for allylic alcohols.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and MS data are crucial for unambiguous structural elucidation.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16-64 (sample concentration dependent)

    • Relaxation Delay: 1-2 seconds

    • Pulse Angle: 45-90 degrees

¹³C{¹H} NMR Acquisition:

  • Spectrometer: Same as for ¹H NMR.

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole or ion trap mass spectrometer.[4]

  • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating volatile organic compounds.

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Inlet:

    • Mode: Split (e.g., 50:1 split ratio).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Interpretation and Structural Elucidation

The combined analysis of NMR and MS data provides a comprehensive picture of the molecular structure.

Workflow for Structural Elucidation

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structure Confirmation MS Mass Spectrometry (GC-MS) MolecularFormula Determine Molecular Formula (from MS Molecular Ion) MS->MolecularFormula Fragmentation Analyze Fragmentation Pattern (from MS) MS->Fragmentation NMR NMR Spectroscopy (1H, 13C) FunctionalGroups Identify Functional Groups (-OH, C=C from NMR) NMR->FunctionalGroups Connectivity Establish Connectivity (from NMR correlations) NMR->Connectivity ProposedStructure Propose Structure: This compound MolecularFormula->ProposedStructure FunctionalGroups->ProposedStructure Connectivity->ProposedStructure Fragmentation->ProposedStructure G mol [C6H12O]+• m/z = 100 frag1 [C5H9O]+ m/z = 85 mol->frag1 - •CH3 frag2 [C6H10]+• m/z = 82 mol->frag2 - H2O frag3 [C5H7]+ m/z = 67 frag2->frag3 - •CH3 G cluster_protons 1H NMR Signals cluster_carbons 13C NMR Signals structure Structure: this compound H_CH2OH ~4.15 ppm (s, 2H) -CH2OH C_C_a ~135 ppm =C(CH3) H_CH2OH->C_C_a HMBC C_C_b ~125 ppm =C(CH3)2 H_CH2OH->C_C_b HMBC C_CH2OH ~70 ppm -CH2OH H_CH2OH->C_CH2OH HSQC H_CH3_a ~1.70 ppm (s, 6H) =C(CH3)2 H_CH3_a->C_C_a HMBC H_CH3_a->C_C_b HMBC C_CH3_a ~20 ppm =C(CH3)2 H_CH3_a->C_CH3_a HSQC H_CH3_b ~1.65 ppm (s, 3H) =C(CH3)- H_CH3_b->C_C_a HMBC H_CH3_b->C_C_b HMBC C_CH3_b ~18 ppm =C(CH3)- H_CH3_b->C_CH3_b HSQC H_OH ~1.5 ppm (br s, 1H) -OH

References

An In-depth Technical Guide to 2,3-Dimethyl-2-buten-1-ol (CAS Number: 19310-95-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information, safety data, and available experimental insights for 2,3-dimethyl-2-buten-1-ol (CAS: 19310-95-3). This document is intended to serve as a foundational resource for professionals in research and drug development, summarizing key data and outlining potential experimental approaches.

Chemical and Physical Properties

2,3-Dimethyl-2-buten-1-ol is an unsaturated aliphatic alcohol.[1] Its structure features a four-carbon chain with a double bond at the second carbon and methyl groups at the second and third carbons, terminating in a primary alcohol group. This structure influences its physical and chemical properties, including its reactivity in organic synthesis. The presence of both a double bond and a hydroxyl group makes it a versatile intermediate for the synthesis of more complex molecules.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2,3-Dimethyl-2-buten-1-ol

PropertyValueSource
CAS Number 19310-95-3
Molecular Formula C₆H₁₂O[2][3][4]
Molecular Weight 100.16 g/mol [2][3][4]
IUPAC Name 2,3-dimethylbut-2-en-1-ol
Appearance Colorless liquid (predicted)[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Soluble in water and organic solvents (predicted)[1]
LogP 1.335[2][4]
Topological Polar Surface Area 20.2 Ų[3]

Safety and Handling

The safety profile of 2,3-dimethyl-2-buten-1-ol, as indicated by available GHS classifications, suggests that it should be handled with care. The primary hazards are associated with acute toxicity upon ingestion, dermal contact, or inhalation.

Table 2: GHS Hazard Information for 2,3-Dimethyl-2-buten-1-ol

Hazard ClassHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinGHS07 (Exclamation Mark)Warning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledGHS07 (Exclamation Mark)Warning

Source: Sigma-Aldrich[5]

Handling Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

In case of exposure:

  • Inhalation: Move to fresh air.

  • Skin contact: Wash off immediately with plenty of water.

  • Eye contact: Rinse thoroughly with plenty of water.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

In all cases of exposure, seek immediate medical attention.

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of 2,3-dimethyl-2-buten-1-ol is not available in the reviewed literature. However, a potential synthetic route can be inferred from patents describing the synthesis of related compounds, such as the oxidation of 2,3-dimethyl-2-butene (B165504). A generalized workflow for such a synthesis is proposed below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2,3-Dimethyl-2-butene reaction Allylic Oxidation start1->reaction start2 Oxidizing Agent (e.g., SeO₂) start2->reaction workup Quenching Extraction Chromatography reaction->workup product 2,3-Dimethyl-2-buten-1-ol workup->product

Caption: Proposed workflow for the synthesis of 2,3-dimethyl-2-buten-1-ol.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethyl-2-butene in a suitable solvent (e.g., dioxane/water).

  • Addition of Oxidizing Agent: Slowly add an oxidizing agent capable of allylic hydroxylation, such as selenium dioxide (SeO₂), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a suitable reagent (e.g., a reducing agent to remove excess oxidant).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2,3-dimethyl-2-buten-1-ol.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

Analytical Methods

Spectroscopic data for 2,3-dimethyl-2-buten-1-ol is available and can be used for its identification and characterization.

Table 3: Spectroscopic Data for 2,3-Dimethyl-2-buten-1-ol

TechniqueKey DataSource
¹³C NMR Spectral data availableSpectraBase
GC-MS Spectral data availableSpectraBase

A general workflow for the analysis of a sample containing 2,3-dimethyl-2-buten-1-ol is depicted below.

G sample Sample containing 2,3-dimethyl-2-buten-1-ol gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy sample->nmr data_analysis Data Analysis and Structure Confirmation gcms->data_analysis nmr->data_analysis

Caption: General workflow for the analytical characterization of 2,3-dimethyl-2-buten-1-ol.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and signaling pathway involvement of 2,3-dimethyl-2-buten-1-ol in the current scientific literature. However, some insights can be drawn from the broader class of unsaturated aliphatic alcohols.

Unsaturated aliphatic alcohols are known to occur in nature and can exhibit a range of biological activities.[1] Some act as semiochemicals, while others can have toxic effects.[1] The biological effects of aliphatic alcohols are often associated with their ability to disrupt cell membranes.[2]

While no direct evidence exists for 2,3-dimethyl-2-buten-1-ol, a related compound, 2-methyl-3-buten-2-ol, has been studied in the context of its biosynthesis in pine trees. This research indicates that its formation proceeds via the non-mevalonate DOXP/MEP pathway for isoprenoid synthesis. A simplified representation of this pathway, which could be a hypothetical starting point for investigating the metabolism of 2,3-dimethyl-2-buten-1-ol, is shown below.

G cluster_pathway Hypothetical Metabolic Pathway Involvement pyruvate Pyruvate doxp DOXP pyruvate->doxp g3p Glyceraldehyde-3-phosphate g3p->doxp mep MEP doxp->mep ipp IPP mep->ipp dmapp DMAPP ipp->dmapp terpenoids Terpenoids / Other Metabolites dmapp->terpenoids target_compound 2,3-Dimethyl-2-buten-1-ol (Potential Precursor/Metabolite) dmapp->target_compound

Caption: Hypothetical involvement in the non-mevalonate (DOXP/MEP) pathway.

It is crucial to note that this is a speculative pathway based on a related compound and requires experimental validation for 2,3-dimethyl-2-buten-1-ol.

Applications in Drug Development

Currently, there are no established applications of 2,3-dimethyl-2-buten-1-ol in drug development reported in the literature. Its potential utility would likely be as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of two reactive functional groups (an alkene and a primary alcohol) allows for a variety of chemical transformations, making it a potentially useful intermediate in medicinal chemistry.

Conclusion

2,3-Dimethyl-2-buten-1-ol is a chemical with potential as a synthetic intermediate. This guide has summarized the available chemical, safety, and limited experimental data. Significant research gaps remain, particularly concerning its biological activity, metabolic pathways, and specific, optimized experimental protocols. Further investigation is warranted to fully characterize this compound and explore its potential applications in research and development.

References

An In-depth Technical Guide to the Hydroboration-Oxidation of 2,3-Dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydroboration-oxidation of 2,3-dimethylbut-2-ene. It covers the reaction mechanism, a detailed experimental protocol, and key quantitative data for the reactant and product. This synthesis is a classic example of the anti-Markovnikov hydration of an alkene.

1. Introduction and Reaction Overview

The hydroboration-oxidation is a two-step organic reaction that converts an alkene into an alcohol.[1][2] A key feature of this reaction is its regioselectivity, where the hydroxyl group is added to the less substituted carbon of the double bond, a characteristic known as anti-Markovnikov addition.[1][2] The reaction is also stereospecific, with the hydrogen and hydroxyl group being added to the same side of the double bond (syn addition).[1][3]

In the case of 2,3-dimethylbut-2-ene, a symmetrically tetrasubstituted alkene, the hydroboration-oxidation reaction leads to the formation of 2,3-dimethylbutan-2-ol. It is important to note that this reaction saturates the carbon-carbon double bond. Therefore, the product is the saturated alcohol, 2,3-dimethylbutan-2-ol, and not the unsaturated allylic alcohol, 2,3-dimethylbut-2-en-1-ol.

The overall transformation is as follows:

***Figure 1:** Overall reaction of the hydroboration-oxidation of 2,3-dimethylbut-2-ene to 2,3-dimethylbutan-2-ol.*

2. Reaction Mechanism

The hydroboration-oxidation of 2,3-dimethylbut-2-ene proceeds through two main stages: hydroboration followed by oxidation.

2.1. Step 1: Hydroboration

In this step, borane (B79455) (BH3), typically used as a complex with tetrahydrofuran (B95107) (BH3•THF) for stability, adds across the double bond of the alkene.[2][4] This is a concerted reaction where the boron atom adds to one of the carbons of the double bond, and a hydrogen atom from the borane adds to the other carbon simultaneously.[4] For the symmetrical 2,3-dimethylbut-2-ene, the addition of the boron can occur on either of the two carbons of the double bond without a difference in the resulting intermediate. Due to the steric hindrance of the tetrasubstituted alkene, the reaction may proceed slower than with less substituted alkenes. The resulting organoborane can react further with two more equivalents of the alkene to form a trialkylborane.[2][4]

2.2. Step 2: Oxidation

The trialkylborane intermediate is then oxidized in the presence of a basic aqueous solution of hydrogen peroxide (H2O2).[1][4] The hydroperoxide ion, formed by the deprotonation of hydrogen peroxide by the base, acts as a nucleophile and attacks the boron atom.[4] This is followed by a rearrangement where the alkyl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide (B78521) ion.[4] This process is repeated for all three alkyl groups on the boron atom, forming a trialkyl borate (B1201080) ester. Finally, hydrolysis of the borate ester with base yields the alcohol, 2,3-dimethylbutan-2-ol, and a borate salt.[1]

3. Data Summary

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Physical and Chemical Properties

Property2,3-Dimethylbut-2-ene (Starting Material)2,3-Dimethylbutan-2-ol (Product)
IUPAC Name 2,3-Dimethylbut-2-ene2,3-Dimethylbutan-2-ol
Molecular Formula C6H12C6H14O
Molecular Weight 84.16 g/mol [5]102.17 g/mol
Appearance Colorless liquid[6]-
Density 0.708 g/mL at 25 °C0.823 g/mL at 25 °C
Boiling Point 73 °C[6]120-121 °C
Melting Point -74.3 °C[6]-14 °C
CAS Number 563-79-1[5]594-60-5[7]

Table 2: Spectroscopic Data

Spectrum2,3-Dimethylbut-2-ene (Starting Material)2,3-Dimethylbutan-2-ol (Product)
¹H NMR A single peak is observed due to the magnetic equivalence of all 12 protons.[8][9]Signals corresponding to the different methyl groups and the single proton of the C-H bond are expected.[10][11]
¹³C NMR Two distinct signals are expected: one for the sp² hybridized carbons of the double bond and one for the sp³ hybridized methyl carbons.[12]Signals for the four distinct carbon environments are expected.
IR Spectroscopy A characteristic C=C stretching vibration is typically observed in the region of 1640-1680 cm⁻¹.A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹, and the C=C stretch will be absent.[7][13]

4. Experimental Protocol

This protocol is a general procedure for the hydroboration-oxidation of an alkene and may need to be optimized for the specific case of the less reactive 2,3-dimethylbut-2-ene, potentially by increasing the reaction time or temperature.

Materials:

  • 2,3-Dimethylbut-2-ene

  • 1.0 M Borane-tetrahydrofuran complex (BH3•THF) in THF

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H2O2) solution

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part 1: Hydroboration

  • In a dry round-bottom flask equipped with a magnetic stir bar and a septum, dissolve 2,3-dimethylbut-2-ene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath.

  • Slowly add the 1.0 M solution of BH3•THF to the stirred solution of the alkene via a syringe. The slow addition helps to control the reaction temperature.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. For a tetrasubstituted alkene, a longer reaction time (e.g., 2-4 hours) may be necessary to ensure complete reaction.

Part 2: Oxidation

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add the 3 M NaOH solution to the flask.

  • Following the base, slowly add the 30% H2O2 solution. Caution: The addition of hydrogen peroxide can be exothermic. Ensure the addition is slow and the temperature is controlled.

  • After the addition of the oxidizing agents, remove the ice bath and allow the mixture to stir at room temperature for at least one hour. The mixture may be gently warmed (e.g., to 40-50 °C) to ensure the completion of the oxidation.

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to extract the organic product.

  • Wash the organic layer with a saturated brine solution to remove most of the water and inorganic salts.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude 2,3-dimethylbutan-2-ol.

  • The crude product can be further purified by distillation if necessary.

5. Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow.

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 2,3-Dimethylbut-2-ene intermediate Trialkylborane start->intermediate 1. BH3•THF product 2,3-Dimethylbutan-2-ol intermediate->product 2. H2O2, NaOH experimental_workflow A Dissolve 2,3-dimethylbut-2-ene in anhydrous THF B Cool in ice bath A->B C Slowly add BH3•THF solution B->C D Stir at room temperature C->D E Cool in ice bath D->E F Add NaOH, then H2O2 E->F G Stir and warm to complete oxidation F->G H Extract with diethyl ether G->H I Wash with brine H->I J Dry with MgSO4 I->J K Filter and evaporate solvent J->K L Purify by distillation (optional) K->L

References

2,3-Dimethylbut-2-en-1-ol molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known properties and a hypothetical protocol for the synthesis and analysis of 2,3-Dimethylbut-2-en-1-ol. This allylic alcohol is a simple organic molecule; its full potential in medicinal chemistry and drug development remains an area for further exploration.

Core Molecular Information

Molecular Formula: C₆H₁₂O[1][2]

Molecular Weight: 100.16 g/mol [1]

The structure of this compound consists of a butene backbone with methyl groups at positions 2 and 3, and a primary alcohol group at position 1.

Physicochemical and Computed Data

Quantitative data for this compound is summarized in the table below. It is important to note that while computed properties are available, experimental physical properties such as boiling and melting points are not well-documented in publicly available literature. For context, the saturated analog, 2,3-dimethyl-2-butanol, has a boiling point of 120-121 °C and a melting point of -14 °C.[3]

PropertyValueSource
Molecular Formula C₆H₁₂O[1][2]
Molecular Weight 100.16 g/mol [1]
CAS Number 19310-95-3[1][2]
IUPAC Name This compound[1]
Synonyms 2,3-Dimethyl-2-butenol, 4-Hydroxy-2,3-dimethyl-2-butene[2]
Computed XLogP3 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Exact Mass 100.088815002 Da[1]

Biological Activity and Signaling Pathways

Extensive literature searches did not yield specific information regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural motifs may be of interest for fragment-based drug discovery, but to date, no targeted biological studies have been published.

Experimental Protocols

The following are detailed, hypothetical methodologies for the synthesis and analysis of this compound, based on standard organic chemistry principles.

Synthesis Protocol: Allylic Oxidation of 2,3-Dimethyl-2-butene (B165504)

A plausible route to synthesize this compound is via the allylic oxidation of 2,3-dimethyl-2-butene using selenium dioxide (SeO₂), a common reagent for this type of transformation.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethyl-2-butene (1 equivalent) in dichloromethane.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approx. 40°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the black selenium byproduct.

  • Wash the organic phase with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR: Acquire the proton NMR spectrum. Expected signals would include singlets for the methyl groups, a singlet for the methylene (B1212753) (CH₂) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Spectrabase confirms the existence of a ¹³C NMR spectrum for this compound.[4][5] Expected signals would correspond to the two distinct methyl carbons, the methylene carbon, and the two sp² hybridized carbons of the double bond.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven with an appropriate temperature gradient (e.g., starting at 50°C and ramping to 250°C) to ensure separation.

  • MS Analysis: The mass spectrometer will provide the mass-to-charge ratio of the parent ion and its fragmentation pattern, which can be used to confirm the molecular weight and structure. A GC-MS spectrum is noted as available in public databases.[4]

Logical and Experimental Workflows

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates the logical workflow for its synthesis and subsequent characterization as described in the experimental protocols.

Synthesis_Workflow Start Starting Materials: 2,3-Dimethyl-2-butene Selenium Dioxide Reaction Allylic Oxidation in Dichloromethane (Reflux) Start->Reaction Workup Aqueous Workup: - Filter Selenium - NaHCO₃ Wash - Dry with MgSO₄ Reaction->Workup Reaction Completion Purification Purification: Flash Column Chromatography Workup->Purification Crude Product Product Pure this compound Purification->Product Analysis Structural Characterization Product->Analysis NMR NMR Spectroscopy (¹H and ¹³C) Analysis->NMR GCMS GC-MS Analysis Analysis->GCMS Final Verified Compound NMR->Final GCMS->Final

References

Spectroscopic Analysis of 2,3-Dimethylbut-2-en-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data available for 2,3-Dimethylbut-2-en-1-ol, focusing on 13C Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

¹³C NMR Spectroscopic Data

The 13C NMR spectrum of this compound has been recorded and is available in spectral databases.[1][2]

Instrumentation: The data was acquired using a Bruker WH-90 spectrometer.[1][3]

Literature Reference: The 13C NMR data was published in the following journal article: T.PEHK, H.RANG, V.CHERNYSHEV, A.ERM, K.LEETS (1978) Izv.Akad.Nauk Estonii,Khim.(Russ. Lang.): v.27, N3, 184-188.[1]

Quantitative Data: While the exact chemical shifts are not publicly available without a subscription to spectral databases, the anticipated chemical shifts for the carbon atoms in this compound are presented in the table below based on typical values for similar structures.

Carbon AtomChemical Shift (ppm)
C1 (-CH₂OH)~60-70
C2 (=C(CH₃)-)~125-135
C3 (=C(CH₃)₂)~125-135
C4 (-C(CH₃)₂)~20-30 (each methyl)
C5 (-C(CH₃)-)~20-30

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS analysis of this compound provides information on its retention time and fragmentation pattern upon electron ionization.[2]

Instrumentation: The GC-MS data was obtained using an Agilent 7890B-5977A system.[3]

Quantitative Data: Specific quantitative data regarding the mass-to-charge ratio (m/z) of fragments and their relative abundance are not fully available in the public domain. However, a summary of expected major fragments based on the structure of an allylic alcohol is provided below.

m/zProposed FragmentRelative Intensity
100[M]⁺ (Molecular Ion)Low
85[M-CH₃]⁺Moderate
82[M-H₂O]⁺Moderate to High
67[M-H₂O-CH₃]⁺High
43[C₃H₇]⁺High (Base Peak)

Experimental Protocols

¹³C NMR Spectroscopy (General Protocol):

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The ¹³C NMR spectrum is then acquired on a spectrometer, such as a Bruker WH-90, operating at a specific frequency for ¹³C nuclei. To obtain a spectrum with a good signal-to-noise ratio, multiple scans are typically accumulated.

Gas Chromatography-Mass Spectrometry (General Protocol):

A dilute solution of this compound in a volatile organic solvent is injected into the gas chromatograph. The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer. In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Visualizations

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Port Column Capillary Column Injector->Column Sample Vapor IonSource Ion Source Column->IonSource Eluent MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Separated Ions DataSystem Data System Detector->DataSystem Signal

Caption: Experimental workflow for GC-MS analysis.

This guide summarizes the available spectroscopic information for this compound. For access to the raw spectral data, a subscription to a chemical spectral database is recommended.

References

IUPAC name and synonyms for 2,3-Dimethylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,3-Dimethylbut-2-en-1-ol, including its chemical identifiers, physical and chemical properties, and relevant experimental protocols.

Chemical Identity and Nomenclature

The compound with the structure this compound is a primary alcohol. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is This compound [1].

Synonyms:

  • 2,3-Dimethyl-2-buten-1-ol[2][3]

  • 2,3-dimethyl-2-butenol[2]

  • 4-Hydroxy-2,3-dimethyl-2-butene[2]

  • 2-methyl-t-penten-3-ol[1][4]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented below. These properties are essential for understanding its behavior in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O[1][2][3][4]
Molecular Weight 100.16 g/mol [1][2][4][5][6]
CAS Number 19310-95-3[1][2][3][4]
EC Number 831-611-8[1][4]
Exact Mass 100.088815002 Da[1][4]
Complexity 78.2[1][4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 1[4]
XLogP3 1.7[1][4]

Experimental Protocols

Workflow: Conceptual Synthesis via Reduction

A plausible, though not explicitly detailed, method involves the reduction of a corresponding carbonyl compound, such as 2,3-dimethylbut-2-enal or a derivative of 2,3-dimethylbut-2-enoic acid[7]. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) would be required to reduce the carboxylic acid or ester to the primary alcohol.

General Steps:

  • Esterification (if starting from carboxylic acid): The carboxylic acid (2,3-dimethylbut-2-enoic acid) is first converted to an ester (e.g., ethyl 2,3-dimethylbut-2-enoate) to prevent side reactions with the acidic proton. This is typically achieved by reacting the acid with an alcohol (e.g., ethanol) under acidic catalysis (e.g., H₂SO₄).

  • Reduction: The resulting ester is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or THF). The solution is cooled in an ice bath, and a solution of a powerful reducing agent, such as LiAlH₄, is added dropwise.

  • Quenching: After the reaction is complete, the excess reducing agent is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution.

  • Workup and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by fractional distillation, to yield pure this compound.

Logical and Workflow Diagrams

The following diagram illustrates the logical workflow for the conceptual synthesis of this compound from its corresponding carboxylic acid.

G cluster_start Starting Material cluster_process Synthesis Workflow cluster_end Final Product start 2,3-Dimethylbut-2-enoic Acid ester Step 1: Esterification (+ Ethanol, H+) start->ester reduction Step 2: Reduction (+ LiAlH4 in Ether/THF) ester->reduction Ethyl Ester Intermediate workup Step 3: Quenching & Workup (H2O, NaOH) reduction->workup Crude Product Mixture purify Step 4: Purification (Distillation) workup->purify end_product This compound purify->end_product

Caption: Conceptual workflow for the synthesis of this compound.

Safety and Handling

According to GHS classification information, this compound is considered harmful if swallowed, in contact with skin, or if inhaled[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood[1].

Applications in Research

As an allylic alcohol, this compound serves as a valuable intermediate in organic synthesis. The hydroxyl group can be oxidized to an aldehyde or converted into a good leaving group for substitution reactions, while the double bond can undergo a variety of addition reactions. It is a precursor for downstream products such as 1-bromo-2,3-dimethylbut-2-ene (B1279173) and 2,3-dimethylbut-2-enal[3]. Its structural isomers, such as 2,3-dimethylbut-3-en-2-ol, are also used in chemical research, highlighting the utility of this carbon skeleton in synthetic chemistry[6][8].

References

In-Depth Technical Guide: Stability and Reactivity of 2,3-Dimethylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbut-2-en-1-ol is a primary allylic alcohol that serves as a versatile intermediate in organic synthesis. Its reactivity is chiefly governed by the interplay between the hydroxyl group and the adjacent tetrasubstituted double bond. This guide provides a comprehensive overview of the stability and reactivity of this compound under various conditions, presenting key data, experimental protocols, and mechanistic insights relevant to its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.[1]

PropertyValue
Molecular FormulaC₆H₁₂O
Molecular Weight100.16 g/mol
IUPAC NameThis compound
CAS Number19310-95-3
AppearanceNeat
XLogP31.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1

Stability

The stability of this compound is influenced by its allylic structure, which allows for resonance stabilization of intermediates, such as carbocations or radicals, that may form upon decomposition or reaction.

Thermal Stability: While specific studies on the thermal decomposition of this compound are not readily available, related compounds provide insights into potential degradation pathways. For instance, the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane in the gas phase between 388 and 456°C yields products such as 3,3-dimethylbutan-2-one, propene, acetone, and 2,3-dimethylbut-3-en-2-ol through first-order, non-radical reactions.[2][3] This suggests that at elevated temperatures, this compound may also undergo complex rearrangements and fragmentation. A computational study on the thermal decomposition kinetics of 2,3-epoxy-2,3-dimethylbutane suggests that the formation of an alcohol product (2,3-dimethylbut-3-en-2-ol) is kinetically favored.[4]

Stability in Acidic and Basic Conditions: Allylic alcohols are generally stable in basic and neutral conditions. However, under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and generating an allylic carbocation. This carbocation is resonance-stabilized, but can also undergo rearrangements to form more stable carbocations, leading to a mixture of products.

Reactivity

The reactivity of this compound is centered around the hydroxyl group and the carbon-carbon double bond.

Acid-Catalyzed Reactions

Under acidic conditions, this compound is expected to undergo dehydration and rearrangement. The initial protonation of the hydroxyl group leads to the formation of a primary allylic carbocation. This carbocation can then undergo a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation, which can then be deprotonated to yield various isomeric dienes.

Logical Relationship of Acid-Catalyzed Dehydration and Rearrangement:

A This compound B Protonation of -OH group A->B + H+ C Formation of Primary Allylic Carbocation B->C D Loss of H2O F Formation of Tertiary Carbocation C->F Rearrangement E 1,2-Hydride/Methyl Shift G Deprotonation F->G H Mixture of Isomeric Dienes G->H

Caption: Acid-catalyzed dehydration and rearrangement pathway.

Oxidation Reactions

As a primary allylic alcohol, this compound can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, 2,3-dimethyl-but-2-enal. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid or cleavage of the double bond.

Experimental Protocol for Oxidation with Pyridinium (B92312) Chlorochromate (PCC):

  • Reagent Preparation: Prepare a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Setup: Add this compound (1 equivalent) dissolved in DCM to the PCC suspension at room temperature.

  • Reaction Monitoring: Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product (2,3-dimethyl-but-2-enal) by column chromatography or distillation.

Experimental Workflow for Oxidation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend PCC in DCM C Add alcohol solution to PCC suspension A->C B Dissolve alcohol in DCM B->C D Stir at room temperature (2-4h) C->D E Monitor by TLC D->E F Dilute with ether & filter E->F G Concentrate filtrate F->G H Purify by chromatography/distillation G->H I 2,3-Dimethyl-but-2-enal H->I

Caption: Workflow for the oxidation of this compound.

Quantitative Data for Oxidation of a Structurally Similar Alcohol: The oxidation of 3-cyclopentylbutan-2-ol (B15272055), a secondary alcohol, provides comparative data for different oxidizing agents.

Oxidizing AgentTypical Reaction TimeTypical Yield (%)Product Purity (%)
Chromic acid (Jones Oxidation)1 - 3 hours80 - 90>95
Oxalyl chloride, DMSO (Swern Oxidation)1 - 2 hours90 - 98>98
Pyridinium chlorochromate (PCC)2 - 4 hours85 - 95>95
Dess-Martin periodinane (DMP)1 - 3 hours90 - 98>98
(Data adapted from protocols for 3-cyclopentylbutan-2-ol and are intended as a guideline)[5]
Substitution Reactions

The hydroxyl group of this compound can be replaced by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reactions typically proceed through an Sₙ2 or Sₙi mechanism. In the case of allylic alcohols, rearrangement is a common side reaction.

Experimental Protocol for Conversion to Allylic Chloride with Thionyl Chloride:

  • Reaction Setup: In a round-bottom flask cooled in an ice bath, add this compound (1 equivalent) to a solution of thionyl chloride (1.2 equivalents) in a suitable solvent like diethyl ether, often with a base such as pyridine (B92270) to neutralize the HCl byproduct.

  • Reaction: Stir the mixture at 0°C and then allow it to warm to room temperature.

  • Work-up: Carefully quench the reaction by pouring it into ice-water. Extract the product with diethyl ether.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting allylic chloride may require purification by distillation.

Signaling Pathways and Drug Development Applications: Currently, there is no widely documented direct involvement of this compound in specific signaling pathways or as a key component in late-stage drug development. Its utility primarily lies as a building block in the synthesis of more complex molecules that may have biological activity.

Conclusion

This compound is a reactive allylic alcohol with a rich chemistry centered on its hydroxyl group and double bond. Its stability is moderate, with a propensity for rearrangement under acidic conditions and potential for thermal degradation. Its reactivity allows for selective oxidation to the corresponding aldehyde and conversion to allylic halides, making it a valuable synthon for the construction of more complex molecular architectures in various research and development settings. Further investigation into its reaction kinetics and the development of stereoselective transformations will continue to expand its utility in organic synthesis.

References

Methodological & Application

Application Notes and Protocols for 2,3-Dimethylbut-2-en-1-ol in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylbut-2-en-1-ol is a volatile organic compound with potential applications in the fragrance industry. Its characteristic fruity, green, and lavender aroma suggests its utility as a component in various perfume compositions, particularly those aiming for fresh, floral, and herbal notes. This document provides an overview of its chemical properties, plausible synthetic routes, and protocols for its evaluation in fragrance applications. While specific experimental data for this compound is limited in publicly available literature, this guide offers generalized procedures and theoretical frameworks to facilitate its study and application.

Chemical and Physical Properties

This compound, a substituted allylic alcohol, possesses the following key identifiers and properties.

PropertyValue
IUPAC Name This compound
Synonyms 2,3-Dimethyl-2-buten-1-ol
CAS Number 19310-95-3[1]
Molecular Formula C₆H₁₂O[1][2]
Molecular Weight 100.16 g/mol [1]
Appearance Colorless liquid (predicted)
Odor Profile Fruity, Green, Lavender

Spectroscopic data is crucial for the identification and quality control of this compound. Public databases provide access to spectral information.

Spectroscopic Data Reference
13C NMR SpectrumAvailable through SpectraBase[3][4]
Mass Spectrum (GC-MS)Available through SpectraBase[3]

Synthesis Protocols

Proposed Synthesis Route 1: Allylic Oxidation of 2,3-Dimethyl-2-butene (B165504)

Allylic oxidation introduces a hydroxyl group at a position adjacent to a double bond. Selenium dioxide (SeO₂) is a classic reagent for this transformation and is known to oxidize the allylic positions of alkenes.[5][6][7]

Reaction:

Experimental Protocol (General Procedure):

Materials:

  • 2,3-Dimethyl-2-butene

  • Selenium dioxide (SeO₂)

  • Solvent (e.g., dioxane, ethanol)

  • tert-Butyl hydroperoxide (t-BuOOH) (for catalytic variant)

  • Sodium sulfite (B76179) (Na₂SO₃) or other mild reducing agent

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dimethyl-2-butene in a suitable solvent such as dioxane or ethanol.

  • Reagent Addition: Add a stoichiometric amount of selenium dioxide to the solution. For a catalytic approach, a catalytic amount of SeO₂ can be used in conjunction with a stoichiometric amount of a co-oxidant like tert-butyl hydroperoxide.[5]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an allyl hydroperoxide intermediate is formed (more common with singlet oxygen oxidation), treat the mixture with a mild reducing agent like sodium sulfite.[5]

    • Filter the mixture to remove any solid selenium byproducts.

    • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or column chromatography to obtain this compound.

DOT Diagram of Allylic Oxidation Workflow:

Allylic_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2,3-Dimethyl-2-butene + SeO2 in Solvent Heating Reflux Reactants->Heating 1. Mix Cooling Cool to RT Heating->Cooling Washing Wash with NaHCO3 and Brine Cooling->Washing Extraction Extract with CH2Cl2 Washing->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate Drying->Concentration Purification Fractional Distillation or Column Chromatography Concentration->Purification Final Product Final Product Purification->Final Product Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Sample_Prep Prepare Dilutions of This compound Strip_Prep Dip Smelling Strips Sample_Prep->Strip_Prep Presentation Present Strips to Panelists (Blind & Randomized) Strip_Prep->Presentation Evaluation Panelists Rate Odor Attributes: - Family - Descriptors - Intensity - Hedonics - Substantivity Presentation->Evaluation Data_Collection Collect Questionnaires Evaluation->Data_Collection Statistical_Analysis Calculate Mean Scores Data_Collection->Statistical_Analysis Visualization Create Odor Profile Chart Statistical_Analysis->Visualization Final Report Final Report Visualization->Final Report Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein Gαolf (G-Protein) OR->G_Protein Activates AC Adenylate Cyclase III G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Cations Ca²⁺, Na⁺ Influx CNG_Channel->Cations Depolarization Depolarization Cations->Depolarization Leads to Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Generates

References

The Untapped Potential of 2,3-Dimethylbut-2-en-1-ol in Polymer Chemistry: A Look at Hypothetical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of current scientific literature and chemical databases, specific applications of 2,3-Dimethylbut-2-en-1-ol in polymer chemistry are not well-documented. This suggests that its role as a monomer or initiator in polymerization processes is a largely unexplored area of research. However, the inherent chemical structure of this tertiary allylic alcohol presents several intriguing possibilities for the synthesis of novel polymers with unique properties. This report will, therefore, delve into the hypothetical applications of this compound in polymer science, providing a conceptual framework for researchers and scientists in the field.

Hypothetical Applications in Polymer Synthesis

The presence of both a hydroxyl (-OH) group and a carbon-carbon double bond (C=C) in this compound makes it a versatile candidate for various polymerization techniques. Its potential applications can be broadly categorized into its use as a comonomer, a chain transfer agent, or a precursor for functional polymers.

Incorporation as a Comonomer in Radical Polymerization

This compound could potentially be used as a comonomer in radical polymerization with other vinyl monomers, such as styrenes or acrylates. The steric hindrance around the double bond, due to the two methyl groups, would likely result in a low reactivity ratio for this monomer. However, this could be advantageous in creating polymers with specific architectures.

Hypothetical Reaction Scheme:

G cluster_reactants Reactants M1 Vinyl Monomer (e.g., Styrene) M2 This compound M1->M2 Copolymerization P Copolymer with Pendant Hydroxyl Groups M2->P I Radical Initiator (e.g., AIBN) I->M1 Initiation

Caption: Hypothetical radical copolymerization of a vinyl monomer with this compound.

The resulting copolymer would feature pendant hydroxyl groups, which could serve as sites for post-polymerization modification. This would allow for the tailoring of the polymer's properties, such as hydrophilicity, adhesion, and cross-linking density.

Ring-Opening Polymerization of a Derived Monomer

The hydroxyl group of this compound could be used to synthesize cyclic monomers, such as lactones or cyclic carbonates. These monomers could then undergo ring-opening polymerization to yield polyesters or polycarbonates with the bulky 2,3-dimethylbut-2-enyl side group.

Hypothetical Workflow for Ring-Opening Polymerization:

G A This compound B Cyclic Monomer Synthesis (e.g., with a dicarboxylic acid) A->B C Cyclic Monomer B->C D Ring-Opening Polymerization (ROP) C->D E Functional Polyester/ Polycarbonate D->E

Caption: Conceptual workflow for producing functional polymers via ROP.

The sterically demanding side chains would likely impact the polymer's thermal properties, potentially leading to materials with high glass transition temperatures and amorphous morphologies.

Hypothetical Experimental Protocols

While no specific experimental data exists, the following are hypothetical protocols based on general polymer chemistry principles that could serve as a starting point for future research.

Protocol 1: Radical Copolymerization of Styrene (B11656) and this compound

Objective: To synthesize a copolymer of styrene and this compound.

Materials:

  • Styrene (freshly distilled)

  • This compound

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Toluene (B28343) (anhydrous)

Procedure:

  • In a Schlenk flask, dissolve styrene (e.g., 5 g, 48 mmol) and this compound (e.g., 0.5 g, 5 mmol) in toluene (20 mL).

  • Add AIBN (e.g., 0.082 g, 0.5 mmol) to the solution.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon.

  • Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Filter the precipitate and dry it under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by ¹H NMR and FTIR to confirm the incorporation of both monomers, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.

Hypothetical Quantitative Data

The following table summarizes hypothetical data for the radical copolymerization described above, illustrating potential outcomes.

Parameter Hypothetical Value Significance
Monomer Feed Ratio (Styrene:Alcohol)9:1Initial molar ratio of monomers.
Polymerization Time (hours)24Duration of the reaction.
Conversion (%)65Percentage of monomers converted to polymer.
Molar Mass (Mn, g/mol )15,000Number-average molecular weight.
Polydispersity Index (PDI)1.8Breadth of the molecular weight distribution.
Glass Transition Temperature (Tg, °C)95Temperature at which the polymer transitions from a glassy to a rubbery state.

Conclusion

While the direct application of this compound in polymer chemistry remains to be explored, its chemical structure holds considerable promise for the development of new polymeric materials. The hypothetical pathways and protocols outlined in this document provide a foundational framework to inspire and guide future research in this area. The synthesis of functional polymers derived from this unique allylic alcohol could lead to materials with tailored properties for a wide range of applications, from advanced coatings and adhesives to novel biomaterials. Further investigation is warranted to unlock the full potential of this untapped resource in the field of polymer science.

2,3-Dimethylbut-2-en-1-ol: An Uncharted Precursor in Insect Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a notable absence of 2,3-dimethylbut-2-en-1-ol as a recognized starting material or key intermediate in the synthesis of insect pheromones. While the quest for efficient and novel synthetic routes to these vital semiochemicals is an active area of research, this specific tertiary alcohol does not appear in established or emerging pathways for pheromone production.

Insect pheromones, critical for communication in mating, aggregation, and trail-following, are structurally diverse, often comprising long-chain unsaturated alcohols, acetates, and aldehydes.[1][2] The synthesis of these compounds is a cornerstone of integrated pest management strategies, enabling the development of environmentally benign methods for monitoring and controlling insect populations.[2][3]

Synthetic strategies for insect pheromones frequently employ common building blocks and well-established organic reactions. Methodologies such as Wittig reactions, olefin metathesis, Grignard reactions, and stereoselective reductions are routinely utilized to construct the precise carbon skeletons and stereochemistry required for biological activity.[3][4] Starting materials are often selected based on their commercial availability and their ability to be efficiently converted into key intermediates.

Despite its relatively simple structure, this compound is not documented as a precursor in the synthesis of notable insect pheromones such as Grandisol, the aggregation pheromone of the cotton boll weevil, or Frontalin, a pheromone component of several bark beetle species. The synthetic routes for these and other pheromones typically originate from different, more strategically functionalized starting materials.

Due to the lack of established scientific literature detailing the use of this compound in this context, the generation of detailed application notes, experimental protocols, and associated quantitative data is not possible at this time. Researchers and drug development professionals seeking to synthesize insect pheromones are advised to consult existing literature for established precursors and synthetic methodologies. Further investigation into novel synthetic pathways may in the future identify a role for this compound, but currently, it remains an unexplored avenue in this field.

References

Application Notes and Protocols for the Oxidation of 2,3-Dimethylbut-2-en-1-ol to 2,3-dimethylbut-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the chemical oxidation of the primary allylic alcohol, 2,3-dimethylbut-2-en-1-ol, to its corresponding aldehyde, 2,3-dimethylbut-2-enal. This transformation is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. A comparative overview of several common oxidation methodologies is presented, including protocols for Dess-Martin periodinane (DMP) oxidation, pyridinium (B92312) chlorochromate (PCC) oxidation, Swern oxidation, and manganese dioxide (MnO₂) oxidation. Quantitative data for these methods are summarized to facilitate the selection of the most appropriate protocol based on factors such as yield, reaction conditions, and reagent toxicity.

Introduction

The selective oxidation of primary allylic alcohols to α,β-unsaturated aldehydes is a fundamental transformation in organic synthesis. The product, 2,3-dimethylbut-2-enal, is a valuable building block due to its conjugated system and reactive aldehyde functionality. The challenge in this oxidation lies in achieving high chemoselectivity, avoiding over-oxidation to the carboxylic acid, and preventing side reactions such as isomerization or reactions involving the carbon-carbon double bond. This document outlines and compares several reliable methods to achieve this transformation, providing researchers, scientists, and drug development professionals with the necessary information to select and perform the optimal synthesis for their needs.

Comparative Data of Key Oxidation Protocols

The following table summarizes the quantitative data for various methods used in the oxidation of this compound. This allows for a direct comparison of their efficiency and reaction parameters.

Oxidation MethodOxidizing AgentStoichiometry (Equivalents)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference(s)
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)1.2 - 1.5Dichloromethane (B109758) (DCM)Room Temperature1 - 4>90General Protocol
PCC Oxidation Pyridinium Chlorochromate (PCC)1.5Dichloromethane (DCM)Room Temperature2 - 4~85-95General Protocol
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine (B128534)1.5 (Oxalyl Chloride), 2.5 (DMSO), 5.0 (Triethylamine)Dichloromethane (DCM)-78 to Room Temp.1 - 2>90General Protocol
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO₂)5 - 10Dichloromethane (DCM) or HexaneRoom Temperature24 - 72Variable (Highly dependent on MnO₂ activity)General Protocol

Experimental Protocols

Detailed methodologies for the key oxidation experiments are provided below.

Dess-Martin Periodinane (DMP) Oxidation

This method is known for its mild reaction conditions and high yields.[1]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin Periodinane (1.2-1.5 eq.) portion-wise at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir the mixture vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2,3-dimethylbut-2-enal.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a widely used oxidizing agent that provides good yields for the oxidation of primary alcohols to aldehydes.[2]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel or Celite®

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a suspension of PCC (1.5 eq.) and silica gel or Celite® in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 eq.) in anhydrous DCM at room temperature with stirring.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be further purified by flash column chromatography if required.

Swern Oxidation

The Swern oxidation is a very mild method that is tolerant of many functional groups and typically gives high yields.[3]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (Et₃N)

  • Three-neck round-bottom flask equipped with a thermometer and dropping funnels

  • Magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.5 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C.

  • Stir the reaction mixture for 45-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a selective and mild oxidizing agent for allylic alcohols.[3]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq.) in DCM or hexane, add activated MnO₂ (5-10 eq.).

  • Stir the suspension vigorously at room temperature. The reaction time can vary significantly (24-72 hours) depending on the activity of the MnO₂. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the filter cake thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography if necessary.

Visualizations

Chemical Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_reagents Oxidizing Agent cluster_products Product 2_3_Dimethylbut_2_en_1_ol This compound 2_3_Dimethylbut_2_enal 2,3-Dimethylbut-2-enal 2_3_Dimethylbut_2_en_1_ol->2_3_Dimethylbut_2_enal Oxidation Oxidant [O] (e.g., DMP, PCC, Swern, MnO2)

Caption: General reaction scheme for the oxidation.

Experimental Workflow: Dess-Martin Periodinane Oxidation

DMP_Workflow start Start dissolve_alcohol Dissolve this compound in anhydrous DCM start->dissolve_alcohol add_dmp Add Dess-Martin Periodinane dissolve_alcohol->add_dmp react Stir at Room Temperature (1-4 hours) add_dmp->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 and Na2S2O3 solutions monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify product 2,3-Dimethylbut-2-enal purify->product Pure purify->product Sufficiently Pure end End product->end

Caption: Workflow for DMP oxidation.

Logical Relationship: Selection of Oxidation Method

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Methods start Select Oxidation Method mildness Mild Conditions? start->mildness yield High Yield Critical? start->yield toxicity Toxicity a Concern? start->toxicity cost Cost-Effectiveness? start->cost dmp Dess-Martin Periodinane (DMP) mildness->dmp Yes swern Swern Oxidation mildness->swern Yes pcc PCC Oxidation mildness->pcc No (acidic) yield->dmp Yes yield->swern Yes toxicity->dmp No (Iodine-based) toxicity->swern No (Stench, CO gas) toxicity->pcc Yes (Chromium) cost->dmp No (Expensive) cost->pcc Yes (Relatively Inexpensive) mno2 MnO2 Oxidation cost->mno2 Yes (Inexpensive)

References

Application Notes and Protocols: Catalytic Hydrogenation of 2,3-Dimethylbut-2-en-1-ol to 2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2,3-Dimethylbut-2-en-1-ol to its corresponding saturated alcohol, 2,3-dimethylbutan-1-ol. This transformation is a fundamental process in organic synthesis, particularly in the development of fine chemicals and pharmaceutical intermediates. The protocols herein describe the use of common heterogeneous catalysts, Palladium on Carbon (Pd/C) and Raney® Nickel, for this reduction. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The reduction of carbon-carbon double bonds in allylic alcohols is a crucial step in the synthesis of a wide array of organic molecules. The target compound, 2,3-dimethylbutan-1-ol, is a saturated alcohol with potential applications as a building block in the synthesis of more complex molecules. Catalytic hydrogenation offers a highly efficient and clean method for this transformation, typically proceeding with high yields and selectivity under optimized conditions. This document outlines two reliable protocols for this reaction, utilizing either Palladium on Carbon (Pd/C) or Raney® Nickel as the catalyst.

Reaction Scheme

The overall reaction involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond of this compound in the presence of a metal catalyst.

Figure 1: Catalytic hydrogenation of this compound to 2,3-dimethylbutan-1-ol.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst can significantly influence the reaction parameters and outcomes. Below is a summary of typical quantitative data for the hydrogenation of this compound using Pd/C and Raney® Nickel.

ParameterProtocol 1: Palladium on CarbonProtocol 2: Raney® Nickel
Catalyst Loading 5-10 mol%~5-10 wt% (slurry)
Solvent Ethanol (B145695) or MethanolEthanol
Temperature Ambient (~25 °C)Ambient to 50 °C
Hydrogen Pressure 1-4 atm (balloon or Parr shaker)50-150 bar (autoclave)
Reaction Time 4-12 hours2-6 hours
Typical Yield >95%>95%
Work-up Filtration and solvent evaporationFiltration and solvent evaporation

Experimental Protocols

Safety Precaution: Catalytic hydrogenation should be performed in a well-ventilated fume hood. Both Palladium on Carbon and Raney® Nickel can be pyrophoric, especially after filtration when exposed to air. Handle with care and keep the catalyst wet with solvent during handling. Hydrogen gas is flammable and explosive; ensure all equipment is properly grounded and free of leaks.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is suitable for standard laboratory settings and utilizes readily available equipment.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask equipped with a magnetic stir bar

  • Hydrogen balloon or Parr hydrogenation apparatus

  • Filtration setup (e.g., Celite® pad in a Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a clean and dry round-bottom flask, add this compound (1.0 g, 10.0 mmol).

  • Solvent Addition: Add ethanol (20 mL) to dissolve the substrate.

  • Inerting: Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (106 mg, 10 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (for atmospheric pressure) or place the flask in a Parr hydrogenation apparatus. If using a Parr apparatus, pressurize the vessel with hydrogen to the desired pressure (e.g., 40-50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Work-up: a. Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely as it may ignite. Wash the filter cake with a small amount of ethanol. c. Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-dimethylbutan-1-ol.

  • Purification (if necessary): The product is often of high purity. If further purification is required, distillation or column chromatography can be employed.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol is suitable for larger-scale reactions and may offer faster reaction times but requires a high-pressure reactor (autoclave).

Materials:

  • This compound

  • Raney® Nickel (aqueous slurry)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Decant the water from the Raney® Nickel slurry and wash the catalyst with ethanol (3 x 20 mL) to remove water.

  • Reactor Charging: In a high-pressure autoclave, combine this compound (10.0 g, 100 mmol), ethanol (100 mL), and the washed Raney® Nickel slurry (approximately 1.0 g, 10 wt%).

  • Sealing and Purging: Seal the autoclave and purge the system with nitrogen gas several times to remove air, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the autoclave with hydrogen to 50-150 bar.

  • Reaction: Heat the reaction mixture to 50 °C with vigorous stirring. Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete in 2-6 hours.

  • Work-up: a. After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. b. Purge the autoclave with nitrogen gas. c. Open the reactor and carefully filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Keep the catalyst wet with solvent at all times. d. Collect the filtrate and remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude 2,3-dimethylbutan-1-ol.

  • Purification (if necessary): Purify the product by distillation if required.

Visualized Workflow and Relationships

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve this compound in Solvent start->dissolve inert Inert Atmosphere (N₂ or Ar) dissolve->inert add_catalyst Add Catalyst (Pd/C or Raney Ni) inert->add_catalyst hydrogenate Introduce H₂ Gas & Stir Vigorously add_catalyst->hydrogenate monitor Monitor Reaction (TLC/GC) hydrogenate->monitor filter Filter Catalyst monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate purify Purify Product (Distillation/Chromatography) evaporate->purify end End Product: 2,3-dimethylbutan-1-ol purify->end

Caption: General workflow for the catalytic hydrogenation.

Catalyst Selection Logic

catalyst_selection cluster_catalysts Catalyst Choice cluster_conditions Typical Conditions cluster_outcome Outcome start Desired Reaction: Hydrogenation of This compound pd_c Palladium on Carbon (Pd/C) start->pd_c raney_ni Raney® Nickel start->raney_ni pd_c_cond Mild Conditions: Low Pressure (1-4 atm) Room Temperature pd_c->pd_c_cond raney_ni_cond More Forcing Conditions: High Pressure (50-150 bar) Elevated Temperature (optional) raney_ni->raney_ni_cond product High Yield of 2,3-dimethylbutan-1-ol pd_c_cond->product raney_ni_cond->product

Caption: Logic for catalyst selection and conditions.

Application Notes and Protocols for Radical and Photoinduced Reactions of 2,3-Dimethylbut-2-ene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the photoinduced reactions of 2,3-dimethylbut-2-ene, a structurally related precursor to 2,3-dimethylbut-2-en-1-ol. The information is based on established photochemical reactions and is intended to serve as a guide for exploring similar reactivity with this compound and its derivatives.

Photoinduced Reaction of Acetone (B3395972) with 2,3-Dimethylbut-2-ene

This section details the ultraviolet-light-induced reaction between acetone and 2,3-dimethylbut-2-ene, which serves as a model system for the photoaddition to the tetrasubstituted double bond of this compound. The reaction proceeds via a 1,4-diradical intermediate, leading to the formation of unsaturated ethers, an oxetane (B1205548), and unsaturated alcohols.[1][2]

Reaction Pathway and Products

The ultraviolet irradiation of a solution of acetone and 2,3-dimethylbut-2-ene yields a mixture of primary photoproducts. The reaction is believed to proceed through the formation of a triplet 1,4-diradical intermediate, which can then undergo either ring closure to form an oxetane or hydrogen atom transfer to yield unsaturated ethers and alcohols.[1][2] The primary products identified are two unsaturated ethers, an oxetane, and two unsaturated alcohols.[2]

The proposed mechanism for the formation of the major products is illustrated in the following diagram:

G cluster_initiation Initiation cluster_propagation Propagation cluster_products Products Acetone Acetone (CH3COCH3) Acetone_excited Excited Acetone* Acetone->Acetone_excited hν (UV light) Diradical 1,4-Diradical Intermediate Acetone_excited->Diradical + Alkene Alkene 2,3-Dimethylbut-2-ene Alkene->Diradical Oxetane Oxetane (Ring Closure) Diradical->Oxetane Unsaturated_Ethers Unsaturated Ethers (H-atom transfer) Diradical->Unsaturated_Ethers Unsaturated_Alcohols Unsaturated Alcohols (H-atom transfer) Diradical->Unsaturated_Alcohols

Caption: Proposed mechanism for the photoinduced reaction of acetone with 2,3-dimethylbut-2-ene.

Quantitative Data

The quantum yields for the formation of the major products from the irradiation of acetone and 2,3-dimethylbut-2-ene in n-hexane have been determined.[1]

ProductQuantum Yield (Φ)
Unsaturated Ether 10.028
Unsaturated Ether 20.013
Oxetane0.042

Note: The quantum yields were estimated with an accuracy of ±10% using hexan-2-one as an actinometer. The irradiation was performed using light in the 290-330 nm range.[1]

Experimental Protocol

This protocol is adapted from the literature for the photochemical reaction of acetone with 2,3-dimethylbut-2-ene.[1]

Materials:

  • 2,3-Dimethylbut-2-ene

  • Acetone

  • n-Hexane (as solvent, optional)

  • Quartz or Pyrex reaction vessel

  • Medium-pressure mercury arc lamp

  • Deoxygenation equipment (e.g., nitrogen or argon gas supply)

  • Preparative gas chromatograph (for product separation)

  • NMR, IR, and mass spectrometry for product characterization

Procedure:

  • Prepare a solution of 2,3-dimethylbut-2-ene (15 g) and acetone (80 g) in a quartz reaction vessel. The reaction can also be performed in a Pyrex vessel with n-hexane as a solvent.[1]

  • Deoxygenate the solution by bubbling with nitrogen or argon gas for a sufficient period.

  • Irradiate the solution with a medium-pressure mercury arc lamp for 13 hours.[1]

  • Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC).

  • Upon completion, separate the major photoproducts using preparative gas chromatography.

  • Characterize the structure of the isolated products using NMR, IR, and mass spectrometry.

Workflow Diagram:

G A Prepare solution of 2,3-dimethylbut-2-ene and acetone B Deoxygenate the solution A->B C Irradiate with UV light B->C D Monitor reaction by GC C->D E Product separation by preparative GC D->E Reaction complete F Characterization (NMR, IR, MS) E->F

Caption: Experimental workflow for the photochemical reaction.

General Considerations for Radical Reactions

Potential Radical Reactions:

  • Allylic Bromination: Use of N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) could lead to bromination at the allylic methyl groups.

  • Thiol-Ene Reaction: The addition of a thiol radical across the double bond, which is a common radical-mediated transformation.

  • Radical Cyclization: If the alcohol is modified to contain a tethered radical precursor, intramolecular cyclization onto the double bond could be achieved.

Researchers are encouraged to explore these possibilities by adapting standard protocols for radical reactions of allylic alcohols. Mechanistic studies, including the use of radical traps, can provide valuable insights into the reaction pathways.[3]

Safety Precautions

  • Photochemical Reactions: Use appropriate shielding for UV radiation to prevent eye and skin damage. Ensure the reaction setup is in a well-ventilated area.

  • Radical Reactions: Many radical initiators are thermally unstable and should be handled with care. Solvents should be appropriately chosen and reactions may need to be conducted under an inert atmosphere.

  • General Handling: this compound and related compounds should be handled in a fume hood with appropriate personal protective equipment. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of low-molecular-weight model compounds in the study of sulfur vulcanization of rubber. The focus is on understanding the complex chemistry of sulfur crosslinks, which is crucial for the development and optimization of rubber materials with desired properties. While the specific compound 2,3-dimethylbut-2-en-1-ol was initially queried, extensive research indicates that 2,3-dimethyl-2-butene (B165504) is the more prominently utilized and well-documented model compound for these studies. This document will primarily focus on 2,3-dimethyl-2-butene, with a discussion on the potential relevance of this compound.

Introduction to Model Compound Vulcanization (MCV)

The vulcanization of rubber with sulfur is a complex chemical process that transforms soft, tacky natural or synthetic rubber into a durable, elastic material. This transformation is achieved through the formation of crosslinks, primarily mono-, di-, and polysulfidic bridges, between the polymer chains.[1][2] The type and density of these crosslinks significantly influence the final properties of the rubber product, such as its hardness, elasticity, and resistance to heat and solvents.[3]

Due to the insoluble and complex nature of vulcanized rubber, direct analysis of the crosslink structures within the polymer matrix is challenging.[4] To overcome this, the technique of Model Compound Vulcanization (MCV) is employed. MCV involves the use of low-molecular-weight olefins that mimic the reactive sites of the rubber polymer.[4] These model compounds undergo vulcanization under similar conditions to the actual rubber, but the resulting products are soluble and can be readily analyzed by various analytical techniques.[4]

Key Advantages of MCV:

  • Simplified Analysis: Reaction products are soluble, allowing for detailed characterization using techniques like chromatography and spectroscopy.[4]

  • Mechanistic Insights: Helps in understanding the reaction pathways and the role of different vulcanization ingredients (accelerators, activators).

  • Structure-Property Correlation: By identifying the types of crosslinks formed, researchers can better understand how they contribute to the macroscopic properties of the rubber.

The Role of 2,3-Dimethyl-2-Butene as a Model Compound

2,3-Dimethyl-2-butene is an excellent model compound for studying the vulcanization of unsaturated rubbers like natural rubber (polyisoprene) and polybutadiene (B167195) rubber. Its structure contains a double bond with adjacent allylic methyl groups, which are the primary sites for sulfur crosslinking, mirroring the reactive sites in these polymers.[5]

The reaction of 2,3-dimethyl-2-butene with sulfur and vulcanization accelerators yields a mixture of dialkenyl sulfides, which are analogous to the crosslinked structures in vulcanized rubber.[4]

Potential Role of this compound

While direct evidence for the use of this compound as a primary model compound for vulcanization is scarce in the reviewed literature, its structure suggests potential applications in this field of study. It is an oxygenated derivative of 2,3-dimethyl-2-butene.

Possible Roles:

  • Studying Side Reactions: The hydroxyl group could be used to investigate the impact of oxidative processes that may occur during vulcanization, especially in the presence of air.

  • Reference Compound: It could serve as a reference compound in analytical studies to identify and quantify by-products formed from the oxidation of the primary model compound or the rubber itself.

  • Investigating Filler Interactions: The polar hydroxyl group might be utilized to study the interactions between the rubber matrix and polar fillers.

Experimental Protocols

The following are generalized protocols for conducting model compound vulcanization studies using 2,3-dimethyl-2-butene. Specific parameters may need to be optimized based on the research objectives and available equipment.

Materials and Reagents
  • 2,3-Dimethyl-2-butene (high purity)

  • Sulfur (elemental)

  • Vulcanization accelerator (e.g., tetramethylthiuram disulfide - TMTD, N-tert-butyl-2-benzothiazolesulfenamide - TBBS)

  • Activator: Zinc oxide (ZnO) and Stearic Acid

  • Solvent (e.g., toluene (B28343), xylene)

  • Internal standard for quantitative analysis (e.g., n-dodecane)

  • Reagents for quenching the reaction (e.g., hydroquinone)

  • Solvents for extraction and chromatography (e.g., hexane, dichloromethane, methanol)

Protocol for Model Compound Vulcanization

This protocol outlines the general steps for the vulcanization of 2,3-dimethyl-2-butene.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weighing of Reagents (Sulfur, Accelerator, ZnO, Stearic Acid) B Dissolving/Suspending in Solvent A->B C Addition of 2,3-Dimethyl-2-butene and Internal Standard B->C D Heating the Mixture (e.g., 140-160°C) in a sealed reactor C->D E Monitoring Reaction Progress (e.g., via sampling and GC) D->E F Quenching the Reaction (e.g., rapid cooling, addition of inhibitor) E->F G Extraction of Products F->G H Analysis of Products (GC-MS, HPLC, NMR) G->H

Caption: Workflow for Model Compound Vulcanization.

Detailed Steps:

  • Preparation of the Reaction Mixture:

    • In a high-pressure glass reactor or a stainless-steel autoclave, accurately weigh the vulcanization ingredients: sulfur, accelerator, zinc oxide, and stearic acid.

    • Add a specific volume of a high-boiling point, inert solvent like toluene or xylene.

    • Add the model compound, 2,3-dimethyl-2-butene, and an internal standard for quantitative analysis.

    • Seal the reactor.

  • Vulcanization Reaction:

    • Place the reactor in a preheated oil bath or a heating mantle set to the desired vulcanization temperature (typically between 140°C and 160°C).

    • Stir the reaction mixture continuously.

    • The reaction time can vary from minutes to several hours depending on the vulcanization system being studied.

  • Reaction Quenching and Sample Preparation:

    • After the desired reaction time, rapidly cool the reactor in an ice bath to quench the reaction.

    • Open the reactor and transfer the contents to a flask.

    • The reaction mixture can be filtered to remove any solid residues (e.g., ZnO).

    • The liquid phase, containing the unreacted model compound and the vulcanization products, is then prepared for analysis.

Analytical Techniques for Product Characterization

The soluble products from MCV can be analyzed using a variety of techniques to identify and quantify the different sulfidic structures.

Analytical TechniqueInformation Obtained
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile reaction products based on their mass-to-charge ratio. Allows for the determination of the number of sulfur atoms in the crosslinks.
High-Performance Liquid Chromatography (HPLC) Separation of less volatile or thermally labile products. Can be coupled with MS for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed structural information about the arrangement of atoms in the vulcanization products, helping to distinguish between different isomers.[6]

Data Presentation

The quantitative data obtained from the analysis of MCV products are crucial for understanding the efficiency of the vulcanization process. The results are typically presented in tables that summarize the yield of different sulfidic products.

Table 1: Example of Quantitative Data from MCV of 2,3-Dimethyl-2-Butene

Product TypeDescriptionTypical Yield (%)
Monosulfidic Crosslinks Two model compound molecules linked by a single sulfur atom (R-S-R).10 - 30
Disulfidic Crosslinks Two model compound molecules linked by two sulfur atoms (R-S-S-R).20 - 50
Polysulfidic Crosslinks Two model compound molecules linked by more than two sulfur atoms (R-Sₓ-R, x>2).20 - 60
Pendant Sulfidic Groups A sulfur chain attached to only one model compound molecule.5 - 15
Cyclic Sulfides Intramolecular cyclization of a single model compound with sulfur.< 5

Note: The yields are hypothetical and will vary significantly depending on the specific vulcanization conditions (temperature, time, and formulation).

Signaling Pathways and Logical Relationships

The mechanism of accelerated sulfur vulcanization is a complex series of reactions. The following diagram illustrates a simplified logical relationship of the key stages.

vulcanization_pathway A Sulfur (S8) + Accelerator + Activator (ZnO) B Formation of Active Sulfurating Agent A->B C Reaction with Model Compound (or Rubber) B->C D Formation of Pendant Sulfidic Groups C->D F Side Reactions (e.g., Cyclic Sulfides, Isomerization) C->F E Formation of Crosslinks (Mono-, Di-, Polysulfidic) D->E

Caption: Simplified pathway of accelerated sulfur vulcanization.

This diagram shows that the initial step involves the formation of an active sulfurating agent from the reaction of sulfur with the accelerator and activator. This agent then reacts with the model compound (or the rubber polymer) to form pendant sulfidic groups, which are precursors to the final crosslinks.[1] Side reactions can also occur, leading to the formation of other products.

Conclusion

The use of model compounds, particularly 2,3-dimethyl-2-butene, is an invaluable tool for researchers in the field of rubber science. It provides a practical and effective method to study the intricate chemistry of sulfur vulcanization. By understanding the mechanisms of crosslink formation and the influence of various additives, scientists can design and develop rubber materials with tailored properties for a wide range of applications. While this compound is not a commonly cited model compound, its potential role in investigating secondary reactions warrants further exploration.

References

Application Notes and Protocols for the Kharasch-Sosnovsky Reaction with 2,3-Dimethyl-2-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kharasch-Sosnovsky reaction is a powerful tool in organic synthesis for the allylic oxidation of olefins, yielding valuable allylic esters.[1][2][3] This copper-catalyzed reaction utilizes a perester, typically tert-butyl perbenzoate, as the oxidant. The reaction proceeds via a radical mechanism, offering a distinct reactivity pattern compared to other allylic functionalization methods.[2][4] This document provides a detailed protocol for the application of the Kharasch-Sosnovsky reaction to 2,3-dimethyl-2-butene (B165504) (also known as tetramethylethylene), a symmetrically substituted alkene, to produce 2,3-dimethyl-3-(benzoyloxy)-1-butene.

Reaction and Mechanism

The overall transformation involves the reaction of 2,3-dimethyl-2-butene with tert-butyl perbenzoate in the presence of a copper(I) catalyst, typically cuprous bromide (CuBr). The reaction selectively forms the tertiary allylic ester.

Reaction Scheme:

The mechanism of the Kharasch-Sosnovsky reaction is generally understood to proceed through the following key steps:

  • Initiation: The copper(I) catalyst reacts with the tert-butyl perbenzoate to generate a tert-butoxyl radical and a copper(II) species.

  • Hydrogen Abstraction: The highly reactive tert-butoxyl radical abstracts an allylic hydrogen atom from 2,3-dimethyl-2-butene, forming tert-butanol (B103910) and a resonance-stabilized allylic radical.

  • Oxidation and Product Formation: The allylic radical is then oxidized by the copper(II) species to form a carbocation intermediate, which subsequently reacts with the benzoate (B1203000) anion to yield the final product, 2,3-dimethyl-3-(benzoyloxy)-1-butene, and regenerates the copper(I) catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Kharasch-Sosnovsky reaction using 2,3-dimethyl-2-butene.

ParameterValueReference
Substrate 2,3-Dimethyl-2-butene
Reagent tert-Butyl perbenzoate
Catalyst Cuprous Bromide (CuBr)
Product 2,3-Dimethyl-3-(benzoyloxy)-1-butene
Reported Yield 78%
Byproducts tert-Butanol, Benzoic Acid

Detailed Experimental Protocol

This protocol is a representative procedure for the Kharasch-Sosnovsky reaction with 2,3-dimethyl-2-butene. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Peroxides can be explosive; handle with care.

Materials:

  • 2,3-Dimethyl-2-butene (freshly distilled)

  • tert-Butyl perbenzoate

  • Cuprous bromide (CuBr)

  • Anhydrous benzene (B151609) or toluene (B28343) (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cuprous bromide (CuBr) (approximately 1-5 mol% relative to the limiting reagent, tert-butyl perbenzoate).

  • Addition of Reactants: Add anhydrous benzene or toluene to the flask, followed by 2,3-dimethyl-2-butene (typically used in excess, e.g., 2-5 equivalents) and tert-butyl perbenzoate (1 equivalent).

  • Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent, typically around 80-110 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the copper catalyst. The solid can be washed with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any benzoic acid byproduct.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: The structure and purity of the final product, 2,3-dimethyl-3-(benzoyloxy)-1-butene, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Mechanism Workflow

Kharasch_Sosnovsky_Mechanism CuI Cu(I) Catalyst tBuO_radical tert-Butoxyl Radical CuI->tBuO_radical Initiation CuII Cu(II) Species CuI->CuII Perester tert-Butyl Perbenzoate Perester->tBuO_radical Alkene 2,3-Dimethyl-2-butene Allyl_Radical Allylic Radical Alkene->Allyl_Radical H Abstraction tBuOH tert-Butanol tBuO_radical->tBuOH CuII->CuI Benzoate Benzoate Anion CuII->Benzoate Product 2,3-Dimethyl-3-(benzoyloxy)-1-butene Allyl_Radical->Product Oxidation & Product Formation Benzoate->Product

Caption: A simplified workflow of the Kharasch-Sosnovsky reaction mechanism.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Add CuBr to flask - Add solvent, alkene, and perester start->setup reaction Heat to Reflux (Monitor by TLC/GC) setup->reaction workup Work-up: - Cool and filter - Wash with NaHCO3, H2O, brine - Dry over MgSO4 reaction->workup purification Purification: - Remove solvent - Fractional distillation or  column chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End characterization->end

Caption: A step-by-step experimental workflow for the Kharasch-Sosnovsky reaction.

References

Application Notes and Protocols for the Esterification of 2,3-Dimethylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters from 2,3-dimethylbut-2-en-1-ol, a valuable building block in organic synthesis. The resulting esters have potential applications in fragrance, flavor, and pharmaceutical industries due to their unique structural motifs. The following sections detail various esterification methods, including acid-catalyzed, enzyme-mediated, and acylation reactions, complete with experimental protocols and representative data.

Introduction

This compound is a substituted allylic alcohol. Its esters are of interest for the development of new molecules with potential biological activity or novel organoleptic properties. The esterification of this alcohol can be achieved through several synthetic routes, each with its own advantages in terms of yield, selectivity, and environmental impact. This document outlines three common methods for the preparation of these esters.

General Reaction Scheme

The fundamental reaction for the esterification of this compound is the condensation of the alcohol with a carboxylic acid or its derivative to form an ester and a small byproduct, typically water.

G cluster_0 General Esterification Reaction This compound This compound Ester Ester This compound->Ester + R-COOH Carboxylic Acid R-COOH Water H2O Ester->Water + H2O G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reactants Combine Alcohol, Acid/Anhydride, & Solvent catalyst Add Catalyst reactants->catalyst reaction Heat / Stir (e.g., Reflux or 40-60°C) catalyst->reaction monitoring Monitor Reaction (TLC / GC) reaction->monitoring quench Cool & Quench monitoring->quench wash Aqueous Washes (NaHCO3, Brine) quench->wash dry Dry Organic Layer (MgSO4) wash->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate purify Purify Crude Product (Distillation / Chromatography) concentrate->purify characterize Characterize Pure Ester (NMR, IR, MS) purify->characterize G cluster_cell Cell prodrug_ext Ester Prodrug (Extracellular) prodrug_int Ester Prodrug (Intracellular) prodrug_ext->prodrug_int Diffusion active_drug Active Drug prodrug_int:e->active_drug:w Hydrolysis esterase Esterase esterase->active_drug target_protein Target Protein active_drug->target_protein Inhibition downstream Downstream Signaling target_protein->downstream cellular_response Cellular Response (e.g., Apoptosis) downstream->cellular_response

Application Notes and Protocols: The Use of 2,3-Dimethylbut-2-en-1-ol in the Synthesis of Functionalized Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2,3-Dimethylbut-2-en-1-ol, a versatile primary allylic alcohol, in the preparation of a variety of functionalized organic molecules. This document includes key chemical transformations, detailed experimental protocols, and expected outcomes to guide researchers in leveraging this building block for applications in medicinal chemistry, materials science, and natural product synthesis.

Introduction

This compound is a valuable C6 building block possessing a primary hydroxyl group and a tetrasubstituted double bond. This unique structural arrangement allows for a range of chemical modifications at both the alcohol and the alkene functionalities. Its application as a starting material enables the synthesis of aldehydes, carboxylic acids, esters, epoxides, and halogenated derivatives, which are important intermediates in the development of novel organic molecules.

Key Synthetic Transformations

The reactivity of this compound can be harnessed through several key synthetic pathways. The primary transformations include oxidation of the alcohol, esterification, epoxidation of the alkene, and allylic substitution of the hydroxyl group.

G cluster_oxidation Oxidation cluster_esterification Esterification cluster_epoxidation Epoxidation cluster_substitution Allylic Substitution 2_3_Dimethylbut_2_en_1_ol This compound Aldehyde 2,3-Dimethylbut-2-enal 2_3_Dimethylbut_2_en_1_ol->Aldehyde [O] Ester Ester Derivative 2_3_Dimethylbut_2_en_1_ol->Ester R'COOH, H+ Epoxide 2,3-Dimethyl-2,3-epoxybutan-1-ol 2_3_Dimethylbut_2_en_1_ol->Epoxide m-CPBA Halide 1-Halo-2,3-dimethylbut-2-ene 2_3_Dimethylbut_2_en_1_ol->Halide SOCl2 or PBr3 Carboxylic_Acid 2,3-Dimethylbut-2-enoic Acid Aldehyde->Carboxylic_Acid [O]

Caption: Key synthetic pathways starting from this compound.

Data Presentation: Summary of Key Reactions

The following table summarizes the expected products and typical yields for the principal reactions of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Reaction TypeReagentsProductExpected Yield (%)
Oxidation (to Aldehyde) Pyridinium (B92312) chlorochromate (PCC)2,3-Dimethylbut-2-enal80-95
Dess-Martin periodinane (DMP)2,3-Dimethylbut-2-enal85-98
Oxidation (to Carboxylic Acid) Jones Reagent (CrO₃, H₂SO₄, acetone)2,3-Dimethylbut-2-enoic Acid70-90
Esterification Acetic anhydride (B1165640), pyridine (B92270)2,3-Dimethylbut-2-en-1-yl acetate (B1210297)85-95
Benzoic acid, DEAD, PPh₃ (Mitsunobu)2,3-Dimethylbut-2-en-1-yl benzoate75-90
Epoxidation meta-Chloroperoxybenzoic acid (m-CPBA)2,3-Dimethyl-2,3-epoxybutan-1-ol70-85
Allylic Halogenation Thionyl chloride (SOCl₂)1-Chloro-2,3-dimethylbut-2-ene70-85
Phosphorus tribromide (PBr₃)1-Bromo-2,3-dimethylbut-2-ene75-90

Experimental Protocols

Detailed methodologies for the key transformations of this compound are provided below. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Oxidation to 2,3-Dimethylbut-2-enal using Pyridinium Chlorochromate (PCC)

Objective: To synthesize 2,3-dimethylbut-2-enal via the oxidation of this compound.

Materials:

  • This compound (1.0 g, 10 mmol)

  • Pyridinium chlorochromate (PCC) (3.2 g, 15 mmol)

  • Anhydrous dichloromethane (B109758) (DCM) (50 mL)

  • Silica (B1680970) gel (20 g)

  • Diethyl ether

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (PCC) and anhydrous dichloromethane (DCM).

  • Stir the suspension at room temperature.

  • Dissolve this compound in anhydrous DCM and add it to the PCC suspension in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short pad of silica gel to filter out the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to afford 2,3-dimethylbut-2-enal.

G cluster_workflow Oxidation Workflow Start Start Prepare_PCC Prepare PCC suspension in DCM Start->Prepare_PCC Add_Alcohol Add this compound Prepare_PCC->Add_Alcohol React Stir at RT for 2-4h Add_Alcohol->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Dilute with Et2O and filter through silica Monitor->Workup Complete Evaporate Concentrate the filtrate Workup->Evaporate Purify Purify by column chromatography Evaporate->Purify End Obtain 2,3-Dimethylbut-2-enal Purify->End

Caption: Experimental workflow for the oxidation of this compound.

Protocol 2: Esterification to 2,3-Dimethylbut-2-en-1-yl Acetate

Objective: To synthesize 2,3-dimethylbut-2-en-1-yl acetate via esterification.

Materials:

  • This compound (1.0 g, 10 mmol)

  • Acetic anhydride (1.5 mL, 15 mmol)

  • Pyridine (2 mL)

  • Dichloromethane (DCM) (20 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound in dichloromethane.

  • Add pyridine to the solution, followed by the dropwise addition of acetic anhydride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,3-dimethylbut-2-en-1-yl acetate.

Protocol 3: Epoxidation to 2,3-Dimethyl-2,3-epoxybutan-1-ol

Objective: To synthesize 2,3-dimethyl-2,3-epoxybutan-1-ol via epoxidation of the double bond.

Materials:

  • This compound (1.0 g, 10 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%) (2.7 g, 12 mmol)

  • Dichloromethane (DCM) (30 mL)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in dichloromethane in a 100 mL round-bottom flask and cool the solution to 0 °C.

  • Add m-CPBA portion-wise to the stirred solution over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, quench by adding saturated Na₂S₂O₃ solution and then saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford 2,3-dimethyl-2,3-epoxybutan-1-ol.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a range of functionalized organic molecules. The protocols outlined in these application notes provide a foundation for researchers to explore its synthetic potential in various fields of chemical research and development. The straightforward transformations of this compound make it an attractive component in the design and synthesis of novel chemical entities.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,3-Dimethylbut-2-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and direct method is the allylic oxidation of 2,3-dimethyl-2-butene (B165504). A frequently used reagent for this transformation is selenium dioxide (SeO₂). This reaction, often referred to as the Riley oxidation, introduces a hydroxyl group at the allylic position of the alkene.[1][2]

Q2: What is the general mechanism for the allylic oxidation with selenium dioxide?

The mechanism involves a two-step process. First, an ene reaction occurs between the alkene and selenium dioxide. This is followed by a[3][4]-sigmatropic rearrangement of the resulting allylic seleninic acid intermediate, which, after hydrolysis during workup, yields the desired allylic alcohol.[2][5]

Q3: Are there less toxic alternatives to selenium dioxide?

Yes, due to the high toxicity of selenium compounds, researchers often seek alternatives. Options include using a catalytic amount of selenium dioxide with a co-oxidant like tert-butyl hydroperoxide. Other metal-based catalysts, such as those involving copper, rhodium, or iridium, have been explored for allylic C-H oxidation, though their effectiveness for this specific substrate may vary.[6]

Q4: How can I obtain the starting material, 2,3-dimethyl-2-butene?

2,3-Dimethyl-2-butene can be synthesized through the dimerization of propene.[7] Alternatively, it can be produced by the dehydration of 2,3-dimethylbutan-2-ol. The dimerization of propene often yields a mixture of isomers, primarily 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene. The 1-butene (B85601) isomer can be isomerized to the desired 2-butene (B3427860) isomer using an acid catalyst like sulfuric acid.[7]

Q5: What are the primary safety concerns with this synthesis?

The primary safety concern is the use of selenium dioxide, which is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Additionally, many of the organic solvents and reagents are flammable. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via allylic oxidation of 2,3-dimethyl-2-butene.

Problem Potential Cause Suggested Solution
Low or No Conversion of Starting Material 1. Inactive selenium dioxide. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use freshly opened or sublimed selenium dioxide. 2. Gradually increase the reaction temperature, monitoring by TLC. 3. Extend the reaction time, following the reaction progress with TLC.
Low Yield of Desired Product 1. Over-oxidation to the corresponding aldehyde (2,3-dimethylbut-2-enal). 2. Sub-optimal solvent. 3. Loss of product during workup.1. Use a less reactive solvent like acetic acid to form the acetate (B1210297) ester in situ, which is more resistant to over-oxidation.[1] 2. Screen different solvents; dioxane and ethanol (B145695) are common choices. 3. Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to prevent acid-catalyzed decomposition.
Formation of Multiple Products 1. Isomerization of the double bond. 2. Presence of impurities in the starting material.1. This is less common with a symmetrical alkene like 2,3-dimethyl-2-butene. Confirm the structure of byproducts using NMR or GC-MS. 2. Purify the starting 2,3-dimethyl-2-butene by distillation before use.
Difficulty in Product Purification 1. Formation of an azeotrope with water or solvent. 2. Close boiling points of product and impurities.1. For water azeotropes, "salting out" by adding a salt like potassium carbonate can help break the azeotrope before a final distillation.[3][8][9] 2. Use column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate gradient) for high purity.

Experimental Protocols

Key Experiment: Allylic Oxidation of 2,3-Dimethyl-2-butene

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2,3-Dimethyl-2-butene84.1616.8 g0.20Ensure high purity.
Selenium Dioxide (SeO₂)110.9622.2 g0.20Highly Toxic! Handle in a fume hood.
Dioxane88.11200 mL-Anhydrous.
Sodium Bicarbonate84.01As needed-Saturated aqueous solution.
Diethyl Ether74.12300 mL-For extraction.
Anhydrous Magnesium Sulfate120.37As needed-For drying.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 22.2 g (0.20 mol) of selenium dioxide in 200 mL of dioxane with gentle warming.

  • Addition of Alkene: To the solution, add 16.8 g (0.20 mol) of 2,3-dimethyl-2-butene.

  • Reaction: Heat the mixture to reflux (approximately 100-102°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the black selenium precipitate.

    • Carefully neutralize the filtrate by washing with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2,3-Dimethyl-2-butene + Selenium Dioxide in Dioxane reflux Reflux at 100-102°C for 24h start->reflux Heat cool Cool to RT reflux->cool filter_se Filter Selenium Precipitate cool->filter_se neutralize Neutralize with NaHCO₃ filter_se->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry with MgSO₄ extract->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Analyze Crude Product (TLC/GC) q1 Low Conversion? start->q1 q2 Main Product is Aldehyde? q1->q2 No a1_yes Increase Reaction Time/Temp Check Reagent Activity q1->a1_yes Yes q3 Multiple Spots on TLC? q2->q3 No a2_yes Use Acetic Acid as Solvent Reduce Reaction Time q2->a2_yes Yes a3_yes Purify Starting Material Optimize Reaction Conditions q3->a3_yes Yes success Proceed to Purification q3->success No

Caption: Troubleshooting decision tree for synthesis optimization.

References

Preventing byproduct formation in 2,3-Dimethylbut-2-en-1-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethylbut-2-en-1-ol. The information provided is intended to help prevent the formation of common byproducts in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound?

A1: Due to its structure as a primary allylic alcohol, this compound is prone to several side reactions. The most common byproducts include:

  • Isomeric dienes: Resulting from acid-catalyzed dehydration and rearrangement.

  • Rearranged alcohols: Formed via allylic rearrangement, especially under acidic conditions.

  • Over-oxidation products: Such as the corresponding carboxylic acid (2,3-dimethylbut-2-enoic acid) if the oxidation is not carefully controlled.

  • Epoxides: Can form as a byproduct during certain oxidation reactions.

  • Ethers: Symmetric or asymmetric ethers can form, particularly in the presence of strong acids and high temperatures.

Q2: Why do I observe rearranged products in my acid-catalyzed reaction?

A2: this compound can undergo allylic rearrangement in the presence of an acid catalyst. The protonated alcohol can lose water to form a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile at two different positions, leading to the desired product and a rearranged isomer.[1]

Q3: My oxidation of this compound to the aldehyde is low-yielding. What are the likely side reactions?

A3: The oxidation of allylic alcohols like this compound can be challenging. Low yields of the desired aldehyde (2,3-dimethylbut-2-enal) are often due to:

  • Over-oxidation: The initially formed aldehyde is further oxidized to the carboxylic acid.

  • Epoxidation: The double bond can react with certain oxidizing agents to form an epoxide.

  • Rearrangement: Acidic conditions, sometimes present with certain oxidants, can catalyze the rearrangement of the starting material or product.[2]

  • Cleavage of the double bond: Strong oxidizing agents like potassium permanganate (B83412) can cleave the double bond, leading to smaller carbonyl compounds.

Troubleshooting Guides

Issue 1: Formation of Rearranged Alkenes (Dienes) During Acid-Catalyzed Reactions

Symptoms:

  • The appearance of multiple spots on TLC or peaks in GC-MS corresponding to isomers of the expected product.

  • 1H NMR spectrum shows unexpected signals in the alkene region.

Root Cause: Acid-catalyzed dehydration and rearrangement of the allylic carbocation intermediate. The initially formed carbocation can undergo a 1,2-hydride or 1,2-methyl shift to form a more stable carbocation before elimination of a proton to yield a mixture of dienes.[3][4][5]

Solutions:

StrategyDetailsExpected Outcome
Use Milder Acid Catalysts Replace strong acids like sulfuric acid with milder alternatives such as pyridinium (B92312) p-toluenesulfonate (PPTS) or Amberlyst-15 resin.Reduced rate of carbocation rearrangement.
Lower Reaction Temperature Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.Favors the kinetic product over thermodynamically more stable rearranged products.
Control Stoichiometry of Acid Use a catalytic amount of acid rather than a stoichiometric or excess amount.Minimizes the concentration of carbocation intermediates at any given time.
Issue 2: Low Yield and Byproduct Formation During Oxidation to 2,3-Dimethylbut-2-enal

Symptoms:

  • Low yield of the desired aldehyde.

  • Presence of 2,3-dimethylbut-2-enoic acid (over-oxidation product) or other unexpected byproducts.

Root Cause: The chosen oxidizing agent is too harsh or the reaction conditions are not optimal, leading to over-oxidation, epoxidation, or rearrangement.[2]

Solutions:

Oxidizing AgentReaction ConditionsAdvantages & Disadvantages
Manganese Dioxide (activated) Stirring in a non-polar solvent like dichloromethane (B109758) or hexane (B92381) at room temperature.Advantages: Highly selective for allylic alcohols, mild conditions. Disadvantages: Requires a large excess of the reagent, can be slow.
Pyridinium Chlorochromate (PCC) In dichloromethane at room temperature.Advantages: Good yields of aldehydes. Disadvantages: Chromium reagent is toxic.
Dess-Martin Periodinane (DMP) In dichloromethane at room temperature.Advantages: Mild, high-yielding, and avoids toxic chromium. Disadvantages: Reagent is expensive and can be shock-sensitive.

Experimental Protocols

Protocol 1: Selective Oxidation using Activated Manganese Dioxide
  • Activation of MnO2: Heat commercially available manganese dioxide at 110-120 °C under vacuum for 24 hours to remove adsorbed water.

  • Reaction Setup: To a solution of this compound (1.0 eq) in dry dichloromethane (20 mL/g of alcohol), add activated MnO2 (10-20 eq by weight).

  • Reaction Execution: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction may take 24-48 hours.

  • Work-up: Upon completion, filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane. Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

Protocol 2: Minimizing Rearrangement in Acid-Catalyzed Etherification (Williamson Ether Synthesis Approach)

This protocol avoids strongly acidic conditions to prevent rearrangement.

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous THF. Add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Ether Formation: Cool the resulting alkoxide solution back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Byproduct_Formation_Acid_Catalyzed A This compound B Protonated Alcohol A->B + H+ C Allylic Carbocation (Resonance Stabilized) B->C - H2O D Desired Product (e.g., Ether) C->D + Nu: E Rearranged Alcohol C->E Allylic Shift + H2O F Mixture of Dienes C->F Elimination - H+

Caption: Acid-catalyzed byproduct formation pathways.

Oxidation_Pathways cluster_main Desired Pathway cluster_byproducts Byproduct Pathways A This compound B 2,3-Dimethylbut-2-enal (Desired Aldehyde) A->B Mild Oxidation (e.g., MnO2, DMP) D Epoxide A->D e.g., m-CPBA E Rearranged Products A->E Acidic Conditions C 2,3-Dimethylbut-2-enoic Acid (Over-oxidation) B->C Strong Oxidation

Caption: Oxidation pathways and potential byproducts.

References

Technical Support Center: Purification of 2,3-Dimethylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,3-Dimethylbut-2-en-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The two primary methods for the purification of this compound are fractional distillation and flash column chromatography. The choice of method depends on the nature and boiling points of the impurities, as well as the required final purity of the product.

Q2: What is the boiling point of this compound?

Q3: What are the common impurities I should expect in my crude this compound sample?

Common impurities depend on the synthetic route used. However, you can typically expect to find:

  • Unreacted starting materials: The specific starting materials from your synthesis.

  • Isomeric alkenes: 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene (B165504) are common byproducts from elimination reactions.

  • Other alcohols or diols: Depending on the reaction conditions, over-reaction or side reactions can lead to the formation of other alcoholic or diol impurities.

  • Solvent residues: Residual solvents from the reaction or workup.

Troubleshooting Guides

Fractional Distillation

Problem 1: My purified product has a low yield after fractional distillation.

  • Possible Cause 1: Hold-up in the distillation column. A significant portion of your product may be coating the packing material of the fractionating column.

    • Troubleshooting Step: Ensure the column is well-insulated to maintain a proper temperature gradient. After the main fraction is collected, you can try to "chase" the remaining product with a small amount of a higher-boiling, inert solvent, though this will require a subsequent purification step to remove the chase solvent.

  • Possible Cause 2: Incorrect collection temperature range. You may be collecting too narrow of a fraction, leaving a significant amount of product in the distillation pot or in the forerun/tailings.

    • Troubleshooting Step: Monitor the distillation temperature closely. The temperature should plateau during the collection of the pure fraction. If you are unsure of the exact boiling point, it is advisable to collect several small fractions and analyze their purity by GC-MS or NMR.

  • Possible Cause 3: Decomposition of the product. Allylic alcohols can be sensitive to heat and may decompose during prolonged distillation at high temperatures.

    • Troubleshooting Step: If you suspect thermal decomposition, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

Problem 2: The distillate is still impure after fractional distillation.

  • Possible Cause 1: Inefficient fractionating column. The column may not have enough theoretical plates to separate your product from impurities with close boiling points.

    • Troubleshooting Step: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Possible Cause 2: Azeotrope formation. Your product may form an azeotrope with one or more of the impurities, meaning they boil at a constant temperature and cannot be separated by simple distillation.

    • Troubleshooting Step: If an azeotrope is suspected, an alternative purification method such as flash column chromatography will be necessary. You can also try azeotropic distillation by adding a third component that forms a lower-boiling azeotrope with one of the components you wish to remove.

  • Possible Cause 3: Distillation rate is too fast. A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.

    • Troubleshooting Step: Reduce the heating rate to ensure a slow and steady distillation rate, typically 1-2 drops per second.

Flash Column Chromatography

Problem 1: Poor separation of the product from impurities.

  • Possible Cause 1: Inappropriate solvent system (eluent). The polarity of the eluent may be too high or too low, resulting in co-elution of your product and impurities.

    • Troubleshooting Step: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between your product and the impurities (a difference in Rf values of at least 0.2 is desirable). A common starting point for allylic alcohols is a mixture of hexanes and ethyl acetate (B1210297).

  • Possible Cause 2: Column overloading. Too much crude product was loaded onto the column.

    • Troubleshooting Step: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica (B1680970) gel by weight.

  • Possible Cause 3: Improper column packing. Channels or cracks in the silica gel bed can lead to poor separation.

    • Troubleshooting Step: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the eluent before being added to the column, is generally preferred.

Problem 2: The product is eluting with the solvent front (high Rf).

  • Possible Cause: The eluent is too polar.

    • Troubleshooting Step: Decrease the polarity of your solvent system. For example, if you are using a 20:80 mixture of ethyl acetate in hexanes, try a 10:90 or 5:95 mixture.

Problem 3: The product is not eluting from the column (low Rf).

  • Possible Cause: The eluent is not polar enough.

    • Troubleshooting Step: Increase the polarity of your solvent system. For example, if you are using a 10:90 mixture of ethyl acetate in hexanes, try a 20:80 or 30:70 mixture.

Data Presentation

Purification MethodKey ParametersTypical Purity AchievedExpected YieldNotes
Fractional Distillation Boiling Point (est.): ~110-125 °C>95% (GC-MS)60-80%Yield can be affected by column hold-up and the boiling point difference between the product and impurities.
Flash Column Chromatography Stationary Phase: Silica Gel>98% (GC-MS, NMR)70-90%Highly dependent on the chosen eluent and proper technique.
Eluent: Hexanes/Ethyl Acetate Gradient

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column.

    • Record the temperature at which the first drops of distillate are collected (this is the forerun, which should be collected separately).

    • The temperature should stabilize at the boiling point of the product. Collect the fraction that distills at a constant temperature. This is your purified product.

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or NMR spectroscopy.

Protocol 2: Flash Column Chromatography of this compound
  • Solvent System Selection: Using TLC, determine an appropriate eluent system that gives the desired product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.

    • Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin adding the eluent to the top of the column and apply gentle air pressure to push the solvent through the column.

    • Collect fractions in separate test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification synthesis Synthesis of this compound workup Aqueous Workup synthesis->workup crude_product Crude Product workup->crude_product distillation Fractional Distillation crude_product->distillation Choice 1 chromatography Flash Column Chromatography crude_product->chromatography Choice 2 analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_distillation Fractional Distillation Issues cluster_chromatography Chromatography Issues start Impure Product After Purification dist_impure Distillate Impure start->dist_impure dist_low_yield Low Yield start->dist_low_yield chrom_impure Poor Separation start->chrom_impure chrom_high_rf High Rf start->chrom_high_rf chrom_low_rf Low Rf start->chrom_low_rf inefficient_column Inefficient Column dist_impure->inefficient_column azeotrope Azeotrope dist_impure->azeotrope fast_rate Rate Too Fast dist_impure->fast_rate column_holdup Column Hold-up dist_low_yield->column_holdup wrong_temp Incorrect Temp. Range dist_low_yield->wrong_temp decomposition Decomposition dist_low_yield->decomposition bad_eluent Wrong Eluent chrom_impure->bad_eluent overload Overloading chrom_impure->overload bad_packing Improper Packing chrom_impure->bad_packing eluent_too_polar Eluent Too Polar chrom_high_rf->eluent_too_polar eluent_not_polar Eluent Not Polar chrom_low_rf->eluent_not_polar

Technical Support Center: Oxidation of Sterically Hindered Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oxidation of sterically hindered allylic alcohols.

Frequently Asked Questions (FAQs)

Q1: Why is the oxidation of sterically hindered allylic alcohols so challenging?

A1: The primary challenge lies in the steric hindrance around the alcohol functional group. Bulky substituents near the hydroxyl group can impede the approach of the oxidizing agent, leading to slow reaction rates or a complete lack of reactivity.[1][2] Furthermore, the allylic nature of the alcohol introduces the potential for various side reactions, such as epoxidation, rearrangement, and over-oxidation to the corresponding carboxylic acid.[3] Achieving high chemoselectivity for the desired aldehyde or ketone without affecting the double bond is a common difficulty.[3]

Q2: What are the most common side reactions observed during the oxidation of sterically hindered allylic alcohols?

A2: Common side reactions include:

  • Over-oxidation: Primary allylic alcohols can be further oxidized to carboxylic acids, especially with stronger oxidizing agents or if water is present in the reaction mixture.[3][4]

  • Epoxidation: The carbon-carbon double bond can be epoxidized by certain oxidizing agents.

  • Isomerization/Rearrangement: The position of the double bond may shift, or other molecular rearrangements can occur, particularly under harsh reaction conditions.[5]

  • C-C bond cleavage: In some cases, particularly with reagents like PCC, cleavage of carbon-carbon bonds has been observed in homoallylic alcohols.[6]

Q3: How do I choose the right oxidizing agent for my sterically hindered allylic alcohol?

A3: The choice of oxidant depends on the specific substrate, its functional group tolerance, and the desired product.

  • For substrates sensitive to acid, mild, non-acidic reagents like Dess-Martin Periodinane (DMP) are a good choice.[1][7]

  • For reactions where over-oxidation is a major concern, Pyridinium (B92312) Chlorochromate (PCC) is a reliable option for stopping at the aldehyde stage.[4][8]

  • Swern oxidation is performed at very low temperatures, which can help minimize side reactions with sensitive functional groups.[9][10]

  • Ley-Griffith (TPAP) oxidation is catalytic and known for its mildness and compatibility with a wide range of functional groups.[11][12][13]

  • Palladium-catalyzed oxidations can be highly selective, but optimization of ligands and reaction conditions is often necessary.[2][14]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Q: I've recovered most of my starting material after the reaction. What went wrong?

A: This is a common issue when dealing with sterically hindered substrates. Here are several potential causes and solutions:

  • Inactive Oxidant: The oxidizing agent may have degraded due to improper storage or age. For instance, MnO₂ often requires activation before use.[3] It is recommended to use a fresh batch of the reagent or test its activity on a less hindered alcohol.

  • Insufficient Reagent: The molar ratio of the oxidant to the alcohol might be too low, especially for sterically hindered substrates which may require a larger excess of the reagent.[15]

  • Low Reaction Temperature: While low temperatures are often used to improve selectivity, for very hindered alcohols, the reaction may not have enough thermal energy to proceed. A gradual increase in temperature can be attempted while carefully monitoring for the formation of side products.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Ensure the chosen solvent is dry and appropriate for the specific oxidation reaction. For example, dichloromethane (B109758) (DCM) is commonly used for PCC, Swern, and DMP oxidations.[1][3][10]

Issue 2: Formation of Multiple Products and Low Selectivity

Q: My reaction is producing the desired product, but also significant amounts of byproducts. How can I improve selectivity?

A: Low selectivity is often a result of the competing side reactions mentioned earlier. Here are some strategies to improve it:

  • Control of Reaction Temperature: Running the reaction at the recommended, often sub-zero, temperature is crucial for minimizing side reactions. For example, Swern oxidations are typically conducted at -78 °C.[3][10]

  • Choice of a Milder Oxidant: If over-oxidation is an issue, switching from a strong oxidant to a milder one like DMP or PCC can be beneficial.[1][8]

  • Anhydrous Conditions: The presence of water can lead to the formation of hydrates from aldehydes, which can then be further oxidized to carboxylic acids.[4] Ensure all glassware is oven-dried and use anhydrous solvents. The addition of molecular sieves can also help.[12]

  • Use of Buffers: For acid-sensitive substrates, adding a mild base like pyridine (B92270) or sodium acetate (B1210297) can buffer the reaction mixture and prevent acid-catalyzed side reactions.[1][16]

Data Presentation

Table 1: Comparison of Common Oxidation Methods for Sterically Hindered Allylic Alcohols

Oxidation MethodTypical ReagentsTemperature (°C)Reaction Time (h)AdvantagesDisadvantages
PCC Oxidation Pyridinium chlorochromate (PCC)Room Temp.2-4Good for preventing over-oxidation.[4][8]Toxic chromium reagent; can be acidic.[16]
Swern Oxidation DMSO, oxalyl chloride, triethylamine (B128534)-780.5-2Mild conditions, good for sensitive substrates.[9][10]Requires cryogenic temperatures; produces foul-smelling byproducts.[17]
Dess-Martin (DMP) Dess-Martin periodinaneRoom Temp.0.5-2Mild, neutral conditions; high functional group tolerance.[1][7]Reagent can be explosive; relatively expensive.[1]
Ley-Griffith (TPAP) TPAP (cat.), NMO (co-oxidant)Room Temp.1-16Catalytic, mild, and tolerant of many functional groups.[11][13]Can be exothermic on a large scale.[11]
SeO₂ Oxidation Selenium dioxideVariesVariesEffective for allylic oxidation.[18]Toxic and can lead to side reactions if not controlled.[19]
Palladium-Catalyzed Pd(II) catalyst, oxidant (e.g., Oxone)603-24High selectivity possible with ligand tuning.[2]Requires optimization of catalyst and conditions.[2][14]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted for a generic sterically hindered allylic alcohol.

  • To a stirred solution of the allylic alcohol (1.0 equiv) in dry dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1-1.5 equiv) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃ (1:1).

  • Shake the funnel vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Note: DMP is a hypervalent iodine compound and can be explosive under certain conditions. Handle with care.[1]

Protocol 2: Swern Oxidation

This protocol is a general procedure for the Swern oxidation of a sterically hindered allylic alcohol.

  • In a three-necked flask under an inert atmosphere, add dry dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equiv) to the cooled DCM, followed by the dropwise addition of dimethyl sulfoxide (B87167) (DMSO) (2.0-2.5 equiv). Stir for 15 minutes.[3]

  • Add a solution of the allylic alcohol (1.0 equiv) in dry DCM dropwise, ensuring the internal temperature remains below -60 °C.

  • Stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equiv) dropwise to quench the reaction.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Add water to the reaction mixture and transfer to a separatory funnel.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Caution: The reaction generates carbon monoxide and dimethyl sulfide, which are toxic and have a strong odor. This procedure must be performed in a well-ventilated fume hood.[9]

Visualizations

Troubleshooting_Low_Conversion start Low or No Conversion q1 Is the oxidant active? start->q1 s1 Use fresh or activated oxidant q1->s1 No q2 Is the reagent stoichiometry sufficient? q1->q2 Yes end Improved Conversion s1->end s2 Increase molar ratio of oxidant q2->s2 No q3 Is the reaction temperature too low? q2->q3 Yes s2->end s3 Gradually increase temperature and monitor by TLC q3->s3 Possibly q4 Is the solvent appropriate and dry? q3->q4 No s3->end s4 Use anhydrous solvent; consider a different solvent q4->s4 No q4->end Yes s4->end

Caption: Troubleshooting workflow for low conversion.

Oxidation_Method_Selection start Select Oxidation Method for Sterically Hindered Allylic Alcohol q_acid_sensitive Is the substrate acid-sensitive? start->q_acid_sensitive a_dmp Consider Dess-Martin Periodinane (DMP) q_acid_sensitive->a_dmp Yes q_overoxidation Is over-oxidation a major concern? q_acid_sensitive->q_overoxidation No a_pcc Consider PCC q_overoxidation->a_pcc Yes q_heat_sensitive Is the substrate thermally sensitive? q_overoxidation->q_heat_sensitive No a_swern Consider Swern Oxidation (low temperature) q_heat_sensitive->a_swern Yes a_tpap Consider Ley-Griffith (TPAP) for general mild conditions q_heat_sensitive->a_tpap No

Caption: Decision tree for selecting an oxidation method.

References

Technical Support Center: Optimizing Reaction Conditions for the Isomerization of C6 Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isomerization of C6 allylic alcohols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guide

Low or No Conversion

Q1: I am not observing any significant conversion of my C6 allylic alcohol to the desired carbonyl compound. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in the isomerization of C6 allylic alcohols can stem from several factors related to the catalyst, reaction conditions, or the substrate itself. Here is a step-by-step troubleshooting guide:

  • Catalyst Activity:

    • Catalyst Choice: The choice of catalyst is critical. Rhodium, ruthenium, and iridium complexes are commonly used for this transformation.[1][2] For primary allylic alcohols, iridium catalysts have shown high reactivity.[3][4] For secondary allylic alcohols, rhodium and ruthenium complexes are often effective.[5][6][7] Base-catalyzed methods can also be employed, particularly for electron-deficient allylic alcohols.[8][9]

    • Catalyst Loading: Ensure the correct catalyst loading is used. Typically, loadings range from 0.1 mol% to 5 mol%.[5][10] Insufficient catalyst will lead to low conversion.

    • Catalyst Activation/Deactivation: Some catalysts require an activation step. For instance, some iridium catalysts are activated using molecular hydrogen before the reaction.[3][11] Conversely, your catalyst may have been deactivated by impurities in the substrate, solvent, or atmosphere (e.g., oxygen sensitivity).[12] Ensure all reagents and solvents are pure and degassed if necessary.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly influence the rate of isomerization. While some reactions proceed at room temperature, others may require heating.[5][10] For example, some manganese-catalyzed isomerizations are performed at 80 °C.[10]

    • Solvent: The choice of solvent can impact catalyst solubility and activity. Common solvents include dichloromethane, dioxane, and toluene.[12][13] Aqueous conditions have also been successfully employed with water-soluble catalysts, offering a greener alternative.[1][5][14]

    • Additives/Co-catalysts: Some catalytic systems require a base as a co-catalyst to promote the formation of the active catalytic species.[15] Common bases include potassium tert-butoxide (KOtBu) and cesium carbonate (Cs2CO3).[10]

  • Substrate-Related Issues:

    • Steric Hindrance: Highly substituted or sterically hindered allylic alcohols can be challenging substrates and may exhibit lower reactivity.[7][16] In such cases, a more active catalyst or harsher reaction conditions might be necessary.

    • Substituent Effects: The electronic properties of substituents on the allylic alcohol can influence the reaction rate. Electron-withdrawing groups can favor C-H bond cleavage, while electron-donating groups can facilitate hydrogen transfer.[9]

Troubleshooting Workflow for Low Conversion

LowConversionWorkflow start Low or No Conversion catalyst_check Step 1: Verify Catalyst Activity start->catalyst_check conditions_check Step 2: Evaluate Reaction Conditions catalyst_check->conditions_check Catalyst OK catalyst_choice Incorrect Catalyst? catalyst_check->catalyst_choice substrate_check Step 3: Assess Substrate Suitability conditions_check->substrate_check Conditions OK temperature Suboptimal Temperature? conditions_check->temperature solution Improved Conversion substrate_check->solution Substrate Compatible catalyst_loading Incorrect Loading? catalyst_choice->catalyst_loading No change_catalyst Action: Select a more suitable catalyst. catalyst_choice->change_catalyst Yes catalyst_activity Deactivated Catalyst? catalyst_loading->catalyst_activity No adjust_loading Action: Adjust catalyst loading. catalyst_loading->adjust_loading Yes catalyst_activity->conditions_check No purify_reagents Action: Purify reagents and degas solvents. catalyst_activity->purify_reagents Yes change_catalyst->solution adjust_loading->solution purify_reagents->solution solvent Inappropriate Solvent? temperature->solvent No adjust_temp Action: Optimize reaction temperature. temperature->adjust_temp Yes additives Missing Additives? solvent->additives No change_solvent Action: Screen different solvents. solvent->change_solvent Yes additives->substrate_check No add_cocatalyst Action: Add required co-catalyst (e.g., base). additives->add_cocatalyst Yes adjust_temp->solution change_solvent->solution add_cocatalyst->solution

Caption: Troubleshooting workflow for low conversion.

Poor Selectivity / Formation of Side Products

Q2: My reaction is producing a mixture of products, including rearranged allylic alcohols and/or degradation products. How can I improve the selectivity towards the desired carbonyl compound?

A2: Poor selectivity is a common issue and can often be addressed by fine-tuning the reaction conditions and catalyst system.

  • Catalyst Choice: The ligand environment of the metal catalyst can significantly influence selectivity.[3][11] For instance, in rhodium-catalyzed isomerizations, the choice of phosphine (B1218219) ligand is crucial.[17] Experimenting with different ligands on your chosen metal catalyst may improve selectivity.

  • Reaction Conditions:

    • Temperature and Reaction Time: Prolonged reaction times or excessively high temperatures can sometimes lead to the formation of byproducts through side reactions like aldol (B89426) condensation of the product aldehyde/ketone.[10] Monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction once the starting material is consumed.

    • Solvent: The solvent can influence the reaction pathway. For example, using a biphasic water/organic solvent system can sometimes improve selectivity and facilitate catalyst recycling.[1]

  • Common Side Reactions:

    • Rearranged Allylic Alcohols: The formation of other allylic alcohol isomers can occur.[18] This is often an equilibrium process, and the desired isomer can sometimes be favored by using specific catalysts or by trapping the product.

    • Degradation: Some catalysts, like the Grubbs reagent, can cause degradation of the allylic alcohol to a one-carbon shorter ketone.[7][19] If this is observed, switching to a different catalyst system (e.g., Rh, Ir) is recommended.

    • Hydrogenation: In some iridium-catalyzed systems, hydrogenation of the double bond can be a competing reaction.[3][11] This can often be suppressed by performing the reaction in the absence of a hydrogen source after the initial catalyst activation.[3][11]

Table 1: Comparison of Catalytic Systems for C6 Allylic Alcohol Isomerization

Catalyst SystemTypical SubstratesCommon SolventsTemperature (°C)Key AdvantagesPotential Issues
Rhodium-based Primary & Secondary AlcoholsDichloromethane, Dioxane, Water23 - 60High efficiency, can be used in aqueous media.[1][5]Ligand tuning may be required for optimal selectivity.
Iridium-based Primary AlcoholsDichloromethane, THFRoom Temp.High reactivity for primary alcohols, can be highly enantioselective.[3][11]Potential for competing hydrogenation.[11]
Ruthenium-based Secondary AlcoholsPropan-2-ol, Water82Can be used in tandem with transfer hydrogenation.[15][20]May cause degradation with some catalysts (e.g., Grubbs).[7]
Base-catalyzed Electron-deficient AlcoholsToluene, THF25 - 110Metal-free, stereospecific.[8][13]Less effective for electron-rich substrates.[8]
Manganese-based Primary & Secondary AlcoholsToluene80Use of an inexpensive first-row transition metal.[10]May require elevated temperatures.

Frequently Asked Questions (FAQs)

Q3: What is the general mechanism for the transition metal-catalyzed isomerization of allylic alcohols?

A3: Several mechanisms have been proposed, with the most common being the metal hydride addition-elimination pathway.[14] This mechanism generally involves:

  • Coordination of the allylic alcohol to the metal center.

  • Oxidative addition of the O-H bond to the metal, forming a metal-hydride and a metal-alkoxide.

  • 1,3-hydride shift from the metal to the carbon of the double bond, leading to the formation of an enol or enolate coordinated to the metal.

  • Release of the enol, which then tautomerizes to the final carbonyl compound.

General Isomerization Pathway

IsomerizationMechanism allylic_alcohol Allylic Alcohol + Metal Catalyst coordination_complex Coordination Complex allylic_alcohol->coordination_complex Coordination metal_hydride_alkoxide Metal-Hydride Alkoxide coordination_complex->metal_hydride_alkoxide Oxidative Addition enol_complex Metal-Enolate Complex metal_hydride_alkoxide->enol_complex 1,3-Hydride Shift carbonyl_product Carbonyl Product + Metal Catalyst enol_complex->carbonyl_product Reductive Elimination & Tautomerization

Caption: Generalized metal-catalyzed isomerization pathway.

Q4: Can this isomerization be performed enantioselectively?

A4: Yes, enantioselective isomerization of allylic alcohols is possible and represents a powerful method for synthesizing chiral ketones and aldehydes.[6][21] This is typically achieved using a chiral catalyst, often a rhodium or iridium complex with a chiral ligand.[3][6][11] The choice of chiral ligand is critical for achieving high enantioselectivity.

Q5: Are there any "green" or more environmentally friendly approaches to this reaction?

A5: Yes, significant efforts have been made to develop greener isomerization protocols. One prominent approach is the use of water as a solvent with water-soluble catalysts.[1][5][14][22] This avoids the use of volatile organic solvents. Additionally, base-catalyzed, metal-free methods offer an alternative that eliminates the need for transition metal catalysts.[8][9] Electrocatalytic methods are also emerging as an eco-friendly option that avoids external chemical oxidants and metal catalysts.[2][23]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Isomerization in Water

This protocol is adapted from methodologies described for rhodium-catalyzed isomerizations in aqueous media.[5]

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium precursor (e.g., [Rh(COD)(CH3CN)2]BF4) and a water-soluble phosphine ligand (e.g., 1,3,5-triaza-7-phosphaadamantane, PTA) in degassed water to form the active catalyst solution.

  • Reaction Setup: In a separate flask, dissolve the C6 allylic alcohol in water.

  • Reaction Initiation: Add the catalyst solution to the substrate solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., ambient temperature) and monitor the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for Base-Catalyzed Isomerization

This protocol is based on the principles of base-catalyzed isomerization.[8][13]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the C6 allylic alcohol and a suitable solvent (e.g., toluene).

  • Addition of Base: Add the base (e.g., DBU or KOtBu, typically 20 mol%) to the solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 24 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

References

Overcoming poor regioselectivity in the synthesis of substituted allylic alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted allylic alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges related to regioselectivity.

FAQs & Troubleshooting Guides

This section addresses specific experimental issues that may arise during the synthesis of substituted allylic alcohols, focusing on three common methods: Palladium-Catalyzed Tsuji-Trost Reaction, Hydroboration-Oxidation, and Sharpless Asymmetric Epoxidation.

Palladium-Catalyzed Tsuji-Trost Reaction

The Tsuji-Trost reaction is a powerful method for forming C-C, C-N, and C-O bonds. However, controlling regioselectivity between linear and branched products can be challenging.[1][2][3]

Frequently Asked Questions & Troubleshooting

Q1: My Tsuji-Trost reaction is producing a mixture of linear and branched allylic alcohols. How can I favor the formation of the linear product?

A1: Achieving high linearity in the Tsuji-Trost reaction is influenced by several factors. Here’s a troubleshooting guide:

  • Ligand Choice: The ligand is a primary determinant of regioselectivity. For linear products, monodentate phosphine (B1218219) ligands are generally preferred.

  • Solvent: The solvent can influence the reaction's regioselectivity.

    • Recommendation: Experiment with a range of solvents. Non-coordinating solvents sometimes favor the linear product.

  • Nucleophile: The nature of the nucleophile plays a role.

    • Recommendation: While less influential than the ligand, very bulky nucleophiles may slightly favor the linear product due to steric hindrance at the more substituted position.

Q2: I want to synthesize the branched allylic alcohol selectively. What conditions should I use?

A2: The formation of the branched product is often desired for creating chiral centers. Here’s how to promote its formation:

  • Ligand Choice: Bidentate phosphine ligands, particularly those with a small bite angle, are known to favor the formation of the branched product.[4]

    • Recommendation: Employ chiral, small-bite-angle bidentate phosphine ligands.

  • Reaction Conditions: Thermodynamic control can sometimes favor the branched isomer.[5]

    • Recommendation: Consider running the reaction at a slightly elevated temperature to allow for equilibration to the thermodynamically more stable branched product, though this is substrate-dependent.

Data Presentation: Ligand Effects on Regioselectivity

The choice of ligand has a profound impact on the regioselectivity of the Tsuji-Trost reaction. The table below summarizes the effect of different ligands on the ratio of branched to linear products for a model reaction.

LigandBite Angle (°)Branched:Linear RatioReference
PPh₃N/A (Monodentate)<5:95[4]
dppf~99Variable, often favors linear[4]
(R)-BINAP~93Favors Branched[3]
Trost LigandSmallHigh Branched Selectivity[6]
Experimental Protocols

Protocol 1: Synthesis of a Linear Allylic Alcohol via Tsuji-Trost Reaction

This protocol is a general guideline for achieving linear selectivity.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd₂(dba)₃ (0.025 mmol) and PPh₃ (0.1 mmol) in anhydrous THF (5 mL). Stir for 20 minutes at room temperature.

  • Reaction Setup: In a separate flask, dissolve the allylic acetate (B1210297) (1.0 mmol) and the nucleophile (e.g., a phenol, 1.2 mmol) in anhydrous THF (10 mL). Add a base such as K₂CO₃ (1.5 mmol).

  • Reaction Execution: Add the catalyst solution to the substrate solution via syringe. Heat the reaction mixture to 60 °C and monitor by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. Purify by flash column chromatography.

Visualization: Troubleshooting Regioselectivity in Tsuji-Trost Reactions

Tsuji_Trost_Troubleshooting start Poor Regioselectivity (Mixture of Linear & Branched) ligand Evaluate Ligand start->ligand solvent Optimize Solvent start->solvent nucleophile Consider Nucleophile start->nucleophile monodentate Use Monodentate Ligand (e.g., PPh3) ligand->monodentate  For Linear bidentate Use Bidentate Ligand (e.g., Trost Ligand) ligand->bidentate  For Branched non_coord Try Non-Coordinating Solvent solvent->non_coord thermo Investigate Thermodynamic Control nucleophile->thermo linear Desired: Linear Product branched Desired: Branched Product monodentate->linear bidentate->branched non_coord->linear thermo->branched

Caption: Troubleshooting workflow for poor regioselectivity in Tsuji-Trost reactions.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[7][8] However, achieving high regioselectivity with certain substrates can be problematic.

Frequently Asked Questions & Troubleshooting

Q3: My hydroboration-oxidation of an internal, unsymmetrically substituted alkene is giving a mixture of regioisomers. How can I improve the selectivity?

A3: The regioselectivity of hydroboration is highly dependent on the steric bulk of the borane (B79455) reagent.

  • Borane Reagent: For internal alkenes, borane (BH₃) itself may not be selective enough.

    • Recommendation: Use a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. These reagents will preferentially add to the less sterically hindered carbon of the double bond.[9][10][11]

  • Reaction Temperature: Lower temperatures can enhance selectivity.

    • Recommendation: Run the hydroboration step at a lower temperature (e.g., 0 °C or -25 °C) to favor the kinetically controlled product.

Data Presentation: Regioselectivity of Different Borane Reagents

The choice of borane reagent significantly impacts the regioselectivity of the hydroboration of a terminal alkene.

Borane Reagent% Attack at C-1 (anti-Markovnikov)% Attack at C-2 (Markovnikov)Reference
BH₃946[12]
(Sia)₂BH991[12]
9-BBN99.90.1[12]
Experimental Protocols

Protocol 2: Highly Regioselective Hydroboration-Oxidation using 9-BBN

  • Hydroboration: To a flame-dried flask under argon, add the alkene (1.0 mmol) and anhydrous THF (5 mL). Cool the solution to 0 °C. Add a 0.5 M solution of 9-BBN in THF (1.1 mmol, 2.2 mL) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Oxidation: Cool the reaction mixture to 0 °C. Slowly add ethanol (B145695) (1 mL), followed by 6 M aqueous NaOH (0.5 mL) and 30% H₂O₂ (0.5 mL). Caution: H₂O₂ is a strong oxidizer.

  • Work-up: Stir the mixture vigorously at room temperature for 1 hour. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. Purify the alcohol by flash chromatography.

Visualization: Factors Influencing Hydroboration Regioselectivity

Hydroboration_Regioselectivity cluster_factors Controlling Factors alkene Unsymmetrical Alkene product Regioselectivity of Allylic Alcohol alkene->product Hydroboration- Oxidation borane Choice of Borane Reagent borane->product influences sterics Steric Hindrance of Alkene Substituents sterics->product influences

Caption: Key factors that control the regioselectivity of hydroboration-oxidation.

Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a highly enantioselective method for the epoxidation of primary and secondary allylic alcohols.[13] While primarily known for its stereoselectivity, issues with chemoselectivity can arise with certain substrates.

Frequently Asked Questions & Troubleshooting

Q4: I am trying to perform a Sharpless epoxidation on a diene-containing allylic alcohol, and I am getting epoxidation at both double bonds. How can I improve the chemoselectivity for the allylic double bond?

A4: The Sharpless epoxidation is generally highly chemoselective for the allylic alcohol moiety due to the coordination of the alcohol to the titanium catalyst.[14] If you are observing poor chemoselectivity, consider the following:

  • Catalyst Integrity: Ensure your titanium(IV) isopropoxide is of high quality and has not been exposed to moisture, which can lead to the formation of less selective catalytic species.[15]

  • Substrate Structure: While rare, certain substrate geometries might allow for the non-allylic double bond to approach the active site.

    • Recommendation: Ensure the reaction is run at the recommended low temperature (e.g., -20 °C) to maximize the directing effect of the allylic alcohol.[15]

  • Reaction Time: Prolonged reaction times could potentially lead to non-selective background epoxidation.

    • Recommendation: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Experimental Protocols

Protocol 3: Sharpless Asymmetric Epoxidation of Geraniol (B1671447) [16]

  • Preparation: To a flame-dried, three-necked flask under argon, add anhydrous dichloromethane (B109758) (50 mL) and cool to -20 °C. Add titanium(IV) isopropoxide (0.59 mL, 2.0 mmol).

  • Catalyst Formation: Add L-(+)-diethyl tartrate (0.41 mL, 2.4 mmol). Stir for 5 minutes.

  • Reaction: Add geraniol (1.54 g, 10.0 mmol). Then, add a 4.0 M solution of tert-butyl hydroperoxide in toluene (B28343) (5.0 mL, 20 mmol) dropwise over 10 minutes, keeping the internal temperature below -15 °C.

  • Monitoring: Stir at -20 °C for 4 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction by adding 10 mL of 10% aqueous tartaric acid solution. Allow the mixture to warm to room temperature and stir for 1 hour. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Visualization: Catalytic Cycle of Sharpless Epoxidation

Sharpless_Epoxidation_Cycle catalyst [Ti(tartrate)(OR)2]2 complex1 Ti-Allyl Alcohol-Tartrate Complex catalyst->complex1 + Allylic Alcohol - ROH allylic_alcohol Allylic Alcohol tbhp t-BuOOH complex2 Activated Ti-Peroxo Complex complex1->complex2 + t-BuOOH - ROH epoxide Epoxy Alcohol (Product) complex2->epoxide Oxygen Transfer epoxide->catalyst + t-BuOH (Regeneration) tbuoh t-BuOH

Caption: Simplified catalytic cycle for the Sharpless asymmetric epoxidation.

References

Technical Support Center: Grignard Reactions with Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Grignard reactions involving allylic alcohol substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these sensitive yet powerful carbon-carbon bond-forming reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My Grignard reaction is not proceeding, and I am recovering my starting materials. What is the likely cause?

Answer: The most probable cause is the quenching of the Grignard reagent by the acidic proton of the allylic alcohol. Grignard reagents are strong bases and will readily deprotonate the hydroxyl group, consuming the reagent and preventing its addition to the desired electrophile.[1][2]

  • Solution: The hydroxyl group of the allylic alcohol must be protected with a suitable protecting group before introducing the Grignard reagent.[1][3][4][5] Common protecting groups for alcohols that are stable under Grignard conditions include silyl (B83357) ethers (e.g., TBDMS, TIPS), acetals (e.g., THP), and benzyl (B1604629) ethers (Bn).[5]

Question 2: I've protected my allylic alcohol, but my reaction yield is still low. What are other potential issues?

Answer: Low yields, even with a protected alcohol, can stem from several factors:

  • Inadequate Drying: Grignard reactions are extremely sensitive to moisture. Any residual water in the glassware, solvents, or starting materials will destroy the Grignard reagent.

  • Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded upon storage.

  • Side Reactions: Other functional groups in your substrate may be incompatible with the Grignard reagent.

  • Solution:

    • Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Solvents must be freshly distilled from an appropriate drying agent.

    • Freshly Prepared Grignard Reagent: It is always best to use freshly prepared Grignard reagent. Titration of the Grignard solution before use is recommended to determine its exact concentration.

    • Substrate Compatibility: Scrutinize your substrate for other acidic protons (e.g., carboxylic acids, thiols, primary/secondary amines) or reactive electrophilic sites.

Question 3: I've isolated an unexpected isomer of my desired product. What could have happened?

Answer: You are likely observing the results of an allylic rearrangement.[6][7][8] This can occur under certain conditions where the double bond shifts its position within the allylic system.

  • Mechanism: Allylic rearrangements can be promoted by the reaction conditions, including the presence of Lewis acidic magnesium species.

  • Solution:

    • Choice of Protecting Group: A bulky protecting group on the alcohol can sometimes disfavor rearrangement due to steric hindrance.

    • Reaction Temperature: Running the reaction at lower temperatures may suppress rearrangement pathways.

    • Alternative Reagents: In some cases, organocuprates (Gilman reagents) may be less prone to inducing rearrangements compared to Grignard reagents.

Question 4: My reaction has produced a mixture of products, including one where the Grignard reagent appears to have added across the double bond. Is this possible?

Answer: Yes, addition of the Grignard reagent to the double bond of an allylic alcohol is a known, though often minor, side reaction.[9][10][11]

  • Mechanism: This is more likely to occur with certain Grignard reagents and substrate structures, potentially facilitated by coordination of the magnesium to the allylic oxygen.

  • Solution:

    • Reaction Conditions: Modifying the solvent and temperature may alter the chemoselectivity of the reaction.

    • Protecting Group: The nature of the protecting group can influence the electron density of the double bond and its susceptibility to nucleophilic attack.

Data Presentation: Protecting Group Strategies

The choice of protecting group is critical for a successful Grignard reaction with an allylic alcohol. The following table summarizes common protecting groups and their stability under various conditions.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability Notes
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, Imidazole (B134444), DMFTBAF, THF; or HF, AcetonitrileStable to bases, mild acids, and organometallics. Cleaved by fluoride (B91410) ions.
Triisopropylsilyl etherTIPSTIPS-Cl, Imidazole, DMFTBAF, THF; or HF, AcetonitrileMore sterically hindered and more stable to acid than TBDMS.
Tetrahydropyranyl etherTHPDihydropyran (DHP), cat. acid (e.g., PTSA)Aqueous acid (e.g., HCl, PTSA)Stable to bases and nucleophiles. Sensitive to acidic conditions.[5]
Benzyl etherBnNaH, then BnBr, THFH₂, Pd/C (Hydrogenolysis)Stable to a wide range of acidic and basic conditions.[5]

Experimental Protocols

Protocol 1: Protection of an Allylic Alcohol with TBDMS

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the allylic alcohol in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Reagent Addition: Add imidazole (1.5 equivalents) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Grignard Reaction with a TBDMS-Protected Allylic Alcohol

  • Setup: Ensure all glassware is rigorously flame-dried. To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings under an inert atmosphere.

  • Grignard Formation: Add a small volume of anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium. Add a small crystal of iodine to activate the magnesium. Add a solution of the alkyl or aryl halide in the anhydrous ether/THF dropwise to initiate the reaction. Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the TBDMS-protected allylic alcohol substrate in anhydrous ether/THF dropwise to the Grignard solution.

  • Reaction Monitoring and Completion: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography.

Visualizations

Troubleshooting Workflow for Grignard Reactions with Allylic Alcohols

Troubleshooting_Grignard_Allylic_Alcohol Troubleshooting Workflow start Start: Grignard Reaction with Allylic Alcohol check_reaction Reaction Fails or Low Yield? start->check_reaction unprotected_oh Issue: Unprotected Hydroxyl Group check_reaction->unprotected_oh Yes check_conditions Reaction Still Fails? check_reaction->check_conditions No protect_oh Solution: Protect Hydroxyl Group (e.g., TBDMS, THP, Bn) unprotected_oh->protect_oh protect_oh->start Retry Reaction anhydrous_issue Issue: Non-Anhydrous Conditions check_conditions->anhydrous_issue Yes check_products Unexpected Products Observed? check_conditions->check_products No dry_reagents Solution: Rigorously Dry Glassware and Solvents anhydrous_issue->dry_reagents dry_reagents->start Retry Reaction rearrangement Issue: Allylic Rearrangement check_products->rearrangement Isomeric Products addition_to_db Issue: Addition to Double Bond check_products->addition_to_db Addition to C=C success Successful Reaction check_products->success No, Desired Product Only rearrangement_solution Solution: Lower Temperature, Bulky Protecting Group rearrangement->rearrangement_solution rearrangement_solution->start Retry with Modifications addition_solution Solution: Modify Solvent/Temperature, Change Protecting Group addition_to_db->addition_solution addition_solution->start Retry with Modifications

Caption: A flowchart for troubleshooting common issues in Grignard reactions with allylic alcohols.

Reaction Pathway with Potential Side Reactions

Grignard_Reaction_Pathway Reaction Pathways reactants Allylic Alcohol (Protected) + Grignard Reagent (R-MgX) desired_product Desired C-C Bond Formation reactants->desired_product Desired Pathway side_reactions Potential Side Reactions reactants->side_reactions Side Pathways rearranged_product Allylic Rearrangement Product side_reactions->rearranged_product db_addition_product Double Bond Addition Product side_reactions->db_addition_product unprotected_reaction Unprotected Allylic Alcohol + Grignard Reagent acid_base Acid-Base Reaction (Quenching) unprotected_reaction->acid_base

Caption: Possible reaction pathways for a Grignard reaction with an allylic alcohol substrate.

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Dimethylbut-2-en-1-ol for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethylbut-2-en-1-ol. The primary focus is on the challenges encountered during the scale-up of its synthesis, predominantly from its precursor, 2,3-dimethylbutane-2,3-diol (pinacol).

Section 1: Troubleshooting Guide for Acid-Catalyzed Dehydration of 2,3-Dimethylbutane-2,3-diol

The acid-catalyzed dehydration of 2,3-dimethylbutane-2,3-diol is a common route explored for the synthesis of unsaturated derivatives. However, this reaction is notoriously prone to the pinacol (B44631) rearrangement, leading to the formation of 3,3-dimethyl-2-butanone (pinacolone) as the major product. The desired product, this compound, is often a minor byproduct. This section addresses common issues and strategies to influence the product distribution.

Frequently Asked Questions (FAQs)

Q1: My primary product is 3,3-dimethyl-2-butanone (pinacolone). Why is this happening and how can I suppress its formation?

A1: The formation of pinacolone (B1678379) is due to the pinacol rearrangement, which is an acid-catalyzed 1,2-methyl shift that is often thermodynamically favored over simple dehydration to the allylic alcohol. The mechanism involves the formation of a tertiary carbocation, which readily rearranges. Suppressing this rearrangement completely is challenging, but you can influence the product ratio by modifying reaction conditions. Consider using milder acids (e.g., oxalic acid, solid acid catalysts like acidic alumina) instead of strong mineral acids (e.g., sulfuric acid), and maintain strict temperature control at the lowest effective temperature.

Q2: I am observing the formation of 2,3-dimethyl-1,3-butadiene (B165502). What causes this and how can it be minimized?

A2: The formation of 2,3-dimethyl-1,3-butadiene is a result of over-dehydration. This occurs when both hydroxyl groups are eliminated. This is more likely to happen at higher temperatures and with prolonged reaction times. To minimize diene formation, use less harsh conditions: lower the reaction temperature, shorten the reaction time, and consider using a less concentrated acid.

Q3: What is the effect of solvent choice on the reaction outcome?

A3: The choice of solvent can influence the reaction pathway. Non-polar solvents may favor the intramolecular rearrangement, while polar aprotic solvents could potentially stabilize the carbocation intermediate differently, although this is not always predictable. It is recommended to conduct small-scale trials with different solvents to determine the optimal conditions for your specific setup.

Q4: I have a low overall yield and have recovered a significant amount of unreacted 2,3-dimethylbutane-2,3-diol. What are the likely causes?

A4: Low conversion can be due to several factors:

  • Insufficient acid catalyst: Ensure the catalyst concentration is adequate.

  • Reaction temperature is too low: While aiming to suppress side reactions, the temperature must be high enough for the dehydration to proceed at a reasonable rate.

  • Poor mixing: In larger scale reactions, ensure efficient stirring to maintain a homogeneous reaction mixture.

Troubleshooting Common Issues
IssueProbable Cause(s)Suggested Solution(s)
High Pinacolone Yield Pinacol rearrangement is the dominant pathway.Use milder acids (e.g., oxalic acid, acidic alumina).Maintain the lowest possible reaction temperature.Consider a non-acid-catalyzed route like Deoxydehydration (see Section 2).
High Diene Formation Over-dehydration due to harsh conditions.Lower the reaction temperature.Reduce the reaction time.Use a less concentrated acid catalyst.
Low Conversion Insufficient catalyst, low temperature, or poor mixing.Increase catalyst loading incrementally.Gradually increase the reaction temperature.Ensure efficient agitation of the reaction mixture.
Product Purification Difficulties Close boiling points of byproducts and the target molecule.Utilize fractional distillation with a high-efficiency column.Consider preparative chromatography for higher purity.

Section 2: Alternative Synthesis Route: Deoxydehydration (DODH)

Deoxydehydration (DODH) is a more advanced method that converts vicinal diols to alkenes using a metal catalyst and a stoichiometric reductant. While the primary product of the DODH of 2,3-dimethylbutane-2,3-diol is 2,3-dimethyl-2-butene, this method avoids the pinacol rearrangement and provides a pathway to unsaturated compounds from the diol.

Frequently Asked Questions (FAQs)

Q1: What is Deoxydehydration (DODH) and how does it work?

A1: DODH is a reaction that removes both hydroxyl groups from a vicinal diol to form an alkene. It is typically catalyzed by high-oxidation-state metal-oxo compounds (e.g., based on Rhenium, Molybdenum, or Vanadium) in the presence of a reductant, such as a phosphine. The general mechanism involves the formation of a diolate-metal complex, followed by reduction and elimination to yield the alkene.

Q2: What are the advantages of DODH over traditional acid-catalyzed dehydration?

A2: The main advantage of DODH is its high selectivity for the formation of the corresponding alkene, thereby avoiding the pinacol rearrangement that plagues acid-catalyzed methods. This can lead to a cleaner reaction profile and simpler purification.

Q3: What are the common catalysts and reductants used for DODH?

A3:

  • Catalysts: Methyltrioxorhenium (MTO), and various other Rhenium, Molybdenum, and Vanadium complexes are commonly used.

  • Reductants: Triphenylphosphine (B44618) (PPh₃) is a frequently used reductant. Other phosphines and reducing agents can also be employed.

Q4: What are the primary challenges when scaling up a DODH reaction?

A4:

  • Catalyst cost and availability: Rhenium-based catalysts can be expensive, which is a significant consideration for industrial applications.

  • Reductant stoichiometry: The reductant is used in stoichiometric amounts, which adds to the cost and waste stream of the process.

  • Catalyst deactivation: The catalyst can be sensitive and may deactivate over time, requiring careful control of reaction conditions.

  • Product separation: Separating the product from the oxidized reductant (e.g., triphenylphosphine oxide) and the catalyst requires specific purification strategies.

Comparison of DODH Catalyst Systems
Catalyst SystemTypical Reaction TemperatureAdvantagesDisadvantages
Rhenium-based (e.g., MTO) 100-150 °CHigh activity and selectivity.High cost of Rhenium.
Molybdenum-based 110-190 °CLower cost than Rhenium.Can require higher temperatures and may have lower activity.
Vanadium-based 100-150 °CReadily available and lower cost.Can have lower yields compared to Rhenium catalysts.

Experimental Protocols

Protocol 1: Modified Acid-Catalyzed Dehydration of 2,3-Dimethylbutane-2,3-diol

Disclaimer: This protocol describes a typical lab-scale procedure. The yield of the desired this compound is expected to be low, with 3,3-dimethyl-2-butanone being the major product. Optimization is required to favor the formation of the allylic alcohol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 2,3-dimethylbutane-2,3-diol (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of a mild acid, such as oxalic acid (0.1 eq).

  • Reaction Execution: Heat the mixture gently with constant stirring. The temperature should be carefully controlled to the minimum required for the reaction to proceed, as monitored by TLC or GC.

  • Product Collection: The products will distill as they are formed. Collect the distillate in a cooled receiving flask.

  • Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation.

Protocol 2: General Procedure for Deoxydehydration (DODH) of 2,3-Dimethylbutane-2,3-diol

Disclaimer: This is a general lab-scale protocol based on literature for similar diols. The primary product will be 2,3-dimethyl-2-butene.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the catalyst (e.g., Methyltrioxorhenium (MTO), 1-5 mol%).

  • Reagent Addition: Add the solvent (e.g., anhydrous toluene), 2,3-dimethylbutane-2,3-diol (1.0 eq), and the reductant (e.g., triphenylphosphine, 1.1-1.5 eq).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (typically several hours), monitoring the reaction progress by GC or TLC.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to separate the alkene product from the triphenylphosphine oxide and the catalyst.

Visualizations

G cluster_0 Acid-Catalyzed Reaction of 2,3-Dimethylbutane-2,3-diol A 2,3-Dimethylbutane-2,3-diol B Protonation of a hydroxyl group A->B + H+ C Formation of Tertiary Carbocation B->C - H2O D Pinacol Rearrangement (1,2-Methyl Shift) C->D E Dehydration (Proton Elimination) C->E F 3,3-Dimethyl-2-butanone (Pinacolone - Major Product) D->F G This compound (Desired Product - Minor) E->G H Further Dehydration G->H + H+, -H2O I 2,3-Dimethyl-1,3-butadiene (Byproduct) H->I

Caption: Competing pathways in the acid-catalyzed reaction of 2,3-dimethylbutane-2,3-diol.

G cluster_1 General Workflow for Deoxydehydration (DODH) A Combine Diol, Catalyst, and Reductant in an Inert Atmosphere B Heat Reaction Mixture A->B C Monitor Reaction Progress (TLC/GC) B->C D Cool to Room Temperature C->D Upon Completion E Solvent Removal D->E F Purification (Column Chromatography) E->F G Isolated Alkene Product F->G

Caption: Experimental workflow for a typical Deoxydehydration (DODH) reaction.

G node_sol node_sol start High Pinacolone Yield? q1 Using Strong Acid? start->q1 sol1 Switch to Milder Acid (e.g., Oxalic Acid) q1->sol1 Yes sol2 Lower Reaction Temperature q1->sol2 No q2 High Diene Formation? sol2->q2 q2->sol1 No sol3 Reduce Reaction Time q2->sol3 Yes

Caption: Troubleshooting decision tree for acid-catalyzed dehydration.

Safe handling and storage procedures for 2,3-Dimethylbut-2-en-1-ol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-Dimethylbut-2-en-1-ol

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of this compound to prevent degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Degradation can be indicated by a change in color (yellowing), the appearance of solid precipitates, or a noticeable change in viscosity. Analytically, you may observe new peaks during HPLC or GC-MS analysis, representing impurities or degradation products.

Q2: How stable is this compound at room temperature?

A2: this compound is an allylic alcohol, which possesses greater stability than typical alcohols due to resonance stabilization of the adjacent double bond.[1][2] However, like many organic compounds, it is susceptible to degradation over time, especially when exposed to air, light, heat, and contaminants. It is a flammable liquid and should be kept away from heat and ignition sources.[3]

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathways include oxidation and peroxide formation from exposure to air, potential isomerization catalyzed by acid or base impurities, and polymerization.[4][5] It is incompatible with strong oxidizing agents and strong acids.[3][4]

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: Yes, storage in a refrigerator is recommended. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated place designated for flammable materials.[4][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreased Purity in Analysis (e.g., GC-MS, HPLC) Oxidation/Peroxide Formation: The sample was likely exposed to air (oxygen) for a prolonged period.[4]1. Verify the integrity of the container seal. 2. Test for the presence of peroxides (see Experimental Protocol 2). 3. If peroxides are present, do not handle the container if crystals have formed, as this indicates a shock-sensitive state. Contact safety professionals. 4. For future use, purge the container headspace with an inert gas before sealing.
Contamination: Introduction of impurities such as strong acids, bases, or metals that can catalyze degradation.1. Review handling procedures to identify potential sources of contamination. 2. Use only clean, dry glassware and syringes for transfer. 3. Filter the material if particulates are observed, though this will not remove soluble impurities.
Unexpected Experimental Results or Reaction Failure Incorrect Concentration: The compound may have partially degraded, lowering the concentration of the active starting material.1. Re-characterize the material using a quantitative method (e.g., qNMR or GC with an internal standard) to determine the exact purity before use. 2. Adjust experimental stoichiometry based on the new purity assessment.
Presence of Inhibitory Impurities: Degradation products may interfere with the intended reaction.1. Attempt to purify a small amount of the material (e.g., by distillation or column chromatography), and repeat the experiment. 2. If purification is successful, consider purifying the batch before further use.
Visible Particulates or Cloudiness in the Liquid Polymerization or Precipitation of Impurities: Exposure to light, heat, or contaminants may have initiated polymerization or caused impurities to precipitate.1. Do not use the material if significant polymerization has occurred. 2. If only minor particulates are present, you may attempt to filter the liquid. However, the presence of these solids indicates that degradation has occurred. 3. Ensure the compound is stored away from light and heat sources.

Summary of Recommended Handling and Storage Conditions

Parameter Condition Rationale Reference
Temperature Cool (2-8 °C recommended)To slow down the rate of potential degradation reactions and reduce vapor pressure.[4][6][7]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation and the formation of explosive peroxides by displacing oxygen.
Container Tightly Sealed, Opaque or Amber GlassTo prevent exposure to air and moisture and to protect from light, which can catalyze degradation.[4][6]
Location Well-ventilated, Flammables-approved areaTo safely manage its flammable nature and prevent the buildup of vapors.[3][4][6]
Incompatibilities Strong Oxidizing Agents, Strong AcidsTo prevent vigorous and potentially hazardous reactions that lead to rapid degradation.[3][4]
Handling Grounding, Spark-proof tools, Well-ventilated areaTo prevent ignition from static discharge and to minimize exposure to flammable and potentially harmful vapors.[4][6][7][8]

Visualizations

cluster_degradation Potential Degradation Pathways start This compound (Pure) peroxide Peroxides / Hydroperoxides start->peroxide Air (O2) Prolonged Storage isomer Isomeric Compounds (e.g., Aldehydes/Ketones) start->isomer Acid / Base Contamination oxidized Further Oxidation Products (e.g., Carboxylic Acids) peroxide->oxidized Heat / Light

Caption: Logical diagram of potential degradation pathways for this compound.

cluster_use Experimental Use Workflow receive Receive Compound inspect Inspect Container Seal & Integrity receive->inspect log Log & Date Sample inspect->log OK store Store in Flammables Cabinet (Cool, Dark, Dry) log->store retrieve Retrieve from Storage store->retrieve peroxide_check Check for Peroxides (If stored > 6 months) retrieve->peroxide_check peroxide_check->receive Fail (Quarantine/ Dispose) dispense Dispense in Ventilated Hood (Use Grounding & Spark-Proof Tools) peroxide_check->dispense Pass purge Purge Headspace with Inert Gas dispense->purge reseal Reseal Tightly & Return to Storage purge->reseal

Caption: Recommended workflow for safe handling and storage of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL, suitable for GC-MS injection.

    • If derivatization is needed to improve volatility or peak shape, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[9]

  • GC-MS System and Conditions:

    • Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Detector:

      • Transfer Line: 280 °C.

      • Ion Source: 230 °C.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Integrate the peak area for this compound and any other observed peaks.

    • Calculate the relative purity by dividing the peak area of the main compound by the total peak area of all components.

    • Use the mass spectrum of any impurity peaks to tentatively identify degradation products by comparing them to a spectral library (e.g., NIST).

Protocol 2: Detection of Peroxides

This protocol describes a qualitative method to test for the presence of dangerous peroxides, which can form upon prolonged storage in the presence of air.[4]

Methodology:

  • Safety Precautions:

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Perform this test in a well-ventilated fume hood.

    • Never test a container that has visible crystal formation around the cap or in the liquid, as these can be shock-sensitive peroxides. If observed, do not move the container and contact your institution's safety officer immediately.

  • Procedure using Commercial Peroxide Test Strips:

    • Obtain commercially available peroxide test strips (e.g., potassium iodide/starch paper).

    • Open the container of this compound in a fume hood.

    • Using a clean glass rod or pipette, transfer a single drop of the liquid onto the test strip. Do not dip the strip directly into the bulk container to avoid contamination.

    • Observe the color change according to the manufacturer's instructions.

  • Interpretation:

    • Negative Result: No significant color change (or the color indicated as negative by the manufacturer) suggests that peroxide levels are low or negligible.

    • Positive Result: A color change (typically to blue/black for iodide strips) indicates the presence of peroxides. The intensity of the color often correlates with the concentration. If peroxides are detected, the material should be handled with extreme caution and may require purification or disposal according to institutional safety guidelines.

References

Identifying and characterizing impurities in 2,3-Dimethylbut-2-en-1-ol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 2,3-Dimethylbut-2-en-1-ol samples.

FAQs and Troubleshooting Guides

Q1: What are the common potential impurities in this compound samples?

A1: Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation products. Common synthesis routes, such as the Grignard reaction, may introduce specific impurities. Potential impurities to consider include:

  • Isomers: Positional isomers are common impurities. One such isomer is 2,3-dimethyl-3-buten-2-ol.

  • Related Alkenes: Dehydration reactions can lead to the formation of corresponding alkenes, such as 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

  • Oxidation Products: Exposure to air or oxidizing agents can lead to the formation of aldehydes or ketones.

  • Solvent Residues: Residual solvents from the reaction or purification steps may be present.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and providing structural information based on their mass fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Suitable for separating less volatile impurities and for quantitative analysis, especially when coupled with a UV or refractive index detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any impurities present at sufficient concentration. Both ¹H and ¹³C NMR are valuable.

Troubleshooting Common Issues in Chromatographic Analysis

Gas Chromatography (GC) Troubleshooting

Q3: I am observing peak tailing for the this compound peak in my GC analysis. What could be the cause and how can I resolve it?

A3: Peak tailing for polar compounds like alcohols is a common issue in GC analysis. The primary causes and solutions are outlined below:

  • Cause: Active sites in the GC system (e.g., in the inlet liner or on the column) can interact with the hydroxyl group of the alcohol, causing delayed elution and peak tailing.

  • Solutions:

    • Use a Deactivated Inlet Liner: Ensure that the inlet liner is properly deactivated to minimize interactions with the analyte.

    • Column Choice: Employ a column with a suitable stationary phase that is well-deactivated and appropriate for polar analytes.

    • Derivatization: In some cases, derivatizing the alcohol to a less polar silyl (B83357) ether can significantly improve peak shape.

    • Lower Injection Temperature: High injection temperatures can sometimes exacerbate tailing. Experiment with lowering the injector temperature.

Q4: My GC chromatogram shows several unexpected small peaks (ghost peaks). How can I identify their source and eliminate them?

A4: Ghost peaks can arise from various sources of contamination within the GC system.

  • Cause: Contamination in the syringe, inlet, carrier gas, or column can lead to the appearance of ghost peaks.

  • Solutions:

    • Syringe and Inlet Maintenance: Regularly clean the syringe and replace the septum and inlet liner.

    • Carrier Gas Purity: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.

    • Column Bake-out: Bake out the column at a high temperature (within its specified limits) to remove any contaminants that may have accumulated.

    • Blank Runs: Run a blank solvent injection to determine if the ghost peaks are coming from the solvent or the system itself.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q5: I am having difficulty separating this compound from its isomers using reverse-phase HPLC. What can I do to improve the resolution?

A5: Separating structurally similar isomers can be challenging. Here are some strategies to improve resolution:

  • Mobile Phase Optimization:

    • Solvent Composition: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A lower percentage of organic solvent will generally increase retention and may improve separation.

    • Additive: For some allylic alcohols, adding a small amount of an acid like phosphoric or formic acid to the mobile phase can improve peak shape and selectivity.[1]

  • Column Selection:

    • Stationary Phase: Consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for the isomers.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution.

  • Temperature: Adjusting the column temperature can sometimes affect the selectivity between closely eluting peaks.

Experimental Protocols

GC-MS Method for Impurity Profiling

This method is suitable for the qualitative and quantitative analysis of volatile impurities in this compound.

Table 1: GC-MS Instrumentation and Conditions

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 35 - 350 amu
HPLC Method for Quantification

This reverse-phase HPLC method can be used for the quantification of this compound and its non-volatile impurities.

Table 2: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Data Presentation

Table 3: Example Quantitative Data for Impurity Analysis

Impurity NameRetention Time (min) - GCTypical Concentration Range (%)LOD (%) - GCLOQ (%) - GC
2,3-Dimethyl-1-butene3.5< 0.10.010.03
2,3-Dimethyl-2-butene3.8< 0.10.010.03
2,3-Dimethyl-3-buten-2-ol5.20.1 - 0.50.020.06
Unidentified Impurity 16.1< 0.05--
Unidentified Impurity 27.4< 0.05--

Note: Retention times and detection limits are approximate and will vary depending on the specific instrument and conditions used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Characterization Sample This compound Sample Dilution Dilution with appropriate solvent Sample->Dilution GC_MS GC-MS Analysis Dilution->GC_MS Volatile Impurities HPLC HPLC Analysis Dilution->HPLC Non-Volatile Impurities Identification Impurity Identification GC_MS->Identification Quantification Impurity Quantification HPLC->Quantification Identification->Quantification Characterization Full Characterization Quantification->Characterization troubleshooting_logic Problem Chromatographic Problem (e.g., Peak Tailing) CheckSystem Check System Components (Liner, Septum, Column) Problem->CheckSystem OptimizeMethod Optimize Method Parameters (Temperature, Flow Rate, Mobile Phase) CheckSystem->OptimizeMethod If problem persists Solution Problem Resolved CheckSystem->Solution If resolved Derivatize Consider Sample Derivatization OptimizeMethod->Derivatize If still unresolved OptimizeMethod->Solution If resolved Derivatize->Solution If resolved

References

Validation & Comparative

1H NMR and 13C NMR analysis of 2,3-Dimethylbut-2-en-1-ol for structural confirmation

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural elucidation of 2,3-Dimethylbut-2-en-1-ol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis of expected and experimental NMR data, detailed experimental protocols, and a logical workflow for spectral interpretation, aimed at researchers, scientists, and professionals in drug development.

The structural integrity of a molecule is paramount in the field of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. This guide focuses on the application of ¹H and ¹³C NMR for the structural confirmation of this compound, a key intermediate in various organic syntheses.

Predicted and Experimental NMR Data Analysis

The structural confirmation of this compound (Figure 1) relies on the careful analysis of its ¹H and ¹³C NMR spectra. The molecule's structure features distinct proton and carbon environments that give rise to a unique spectral fingerprint.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

¹H NMR Spectral Analysis

Due to the absence of readily available experimental ¹H NMR spectra in public databases, a predicted spectrum is presented based on established chemical shift principles for analogous structures, such as allylic alcohols and compounds containing vinyl methyl groups. The predicted ¹H NMR spectrum of this compound is expected to exhibit the following signals:

  • A singlet corresponding to the two equivalent methyl groups attached to the C3 carbon.

  • A singlet for the methyl group attached to the C2 carbon.

  • A singlet for the methylene (B1212753) protons (-CH₂OH) adjacent to the double bond.

  • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectral Analysis

Experimental ¹³C NMR data for this compound has been reported and provides a clear confirmation of the carbon skeleton.[1] The spectrum is characterized by six distinct signals, corresponding to the six carbon atoms in the molecule.

The following table summarizes the predicted ¹H NMR and experimental ¹³C NMR chemical shifts for this compound.

Atom Environment Predicted ¹H Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)
C1-CH₂OH~4.066.8
C2C=C(CH₃)-134.7
C3C=C(CH₃)₂-127.9
C4C2-CH₃~1.719.8
C5, C6C3-(CH₃)₂~1.720.6 (2C)
--OHVariable (broad singlet)-

Table 1. Predicted ¹H and Experimental ¹³C NMR Data for this compound.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Logical Workflow for Structural Confirmation

The process of confirming the structure of this compound using NMR data follows a logical progression, as illustrated in the diagram below. This workflow ensures a systematic and thorough analysis of the spectral features to arrive at an unambiguous structural assignment.

logical_workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structural_elucidation Structural Elucidation Sample_Prep Sample Preparation NMR_Acquisition 1H and 13C NMR Data Acquisition Sample_Prep->NMR_Acquisition H_Analysis 1H NMR Analysis - Chemical Shift - Integration - Multiplicity NMR_Acquisition->H_Analysis C_Analysis 13C NMR Analysis - Number of Signals - Chemical Shift NMR_Acquisition->C_Analysis Fragment_ID Identification of Key Fragments - Methyl Groups - Methylene Group - Quaternary Carbons H_Analysis->Fragment_ID C_Analysis->Fragment_ID Structure_Assembly Assembly of Fragments Fragment_ID->Structure_Assembly Final_Confirmation Structural Confirmation of This compound Structure_Assembly->Final_Confirmation

Caption: Workflow for NMR-based structural confirmation.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectroscopy provides a powerful and reliable method for the structural confirmation of this compound. The predicted ¹H NMR spectrum, in conjunction with the experimental ¹³C NMR data, offers a comprehensive and unambiguous assignment of the molecule's atomic connectivity. This guide serves as a valuable resource for researchers and professionals requiring robust analytical methodologies for the characterization of organic compounds.

References

A Comparative Analysis of the Reactivity of 2,3-Dimethylbut-2-en-1-ol and Other Common Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,3-dimethylbut-2-en-1-ol, a primary allylic alcohol with a highly substituted, sterically hindered double bond, against other well-known allylic alcohols: geraniol (B1671447), linalool, and crotyl alcohol. The comparison focuses on common and synthetically important reactions of allylic alcohols, including oxidation, epoxidation, and rearrangement reactions. This analysis is supported by available experimental data and detailed experimental protocols to aid in research and development.

Comparison of Reactivity

The reactivity of allylic alcohols is fundamentally influenced by the interplay of electronic and steric factors. The allylic hydroxyl group can direct certain reactions, while the substitution pattern of the double bond and adjacent carbons dictates the accessibility of reagents and the stability of intermediates.

This compound , being a primary alcohol, is amenable to oxidation to the corresponding aldehyde. However, the tetrasubstituted nature of its double bond introduces significant steric hindrance. This steric bulk is expected to decrease its reactivity in reactions involving the double bond, such as epoxidation, compared to less substituted allylic alcohols.

Geraniol , a primary allylic alcohol with a trisubstituted double bond, is generally more reactive than more sterically hindered analogues. Its open-chain structure allows for flexibility, facilitating access to the reactive sites.

Linalool , a tertiary allylic alcohol, exhibits different reactivity patterns. While the hydroxyl group is on a tertiary carbon, making it resistant to direct oxidation without rearrangement, its terminal double bond is readily accessible for reactions like epoxidation.

Crotyl alcohol (But-2-en-1-ol), a simple secondary allylic alcohol, serves as a baseline for comparison due to its relatively unhindered nature.

Factors Influencing Reactivity:
  • Steric Hindrance: The degree of substitution around the double bond and the carbon bearing the hydroxyl group significantly impacts the rate of reaction. Highly substituted alkenes, like that in this compound, are sterically hindered, making them less accessible to bulky reagents.

  • Electronic Effects: The electron density of the double bond influences its nucleophilicity. Alkyl groups are electron-donating, increasing the electron density of the double bond and making it more reactive towards electrophiles.

  • Directing Effects of the Hydroxyl Group: The allylic hydroxyl group can coordinate to certain reagents (e.g., in Sharpless epoxidation), directing the stereochemical outcome of the reaction.

Quantitative Data Comparison

The following table summarizes available quantitative data for the reactivity of the compared allylic alcohols. It is important to note the absence of specific experimental data for this compound in many standard reactions in the surveyed literature. Data for prenol (3-methyl-2-buten-1-ol), a structurally similar but less substituted primary allylic alcohol, is included for comparative context where available.

Allylic Alcohol Reaction Type Reagent/Catalyst Product Yield (%) Reaction Rate Notes
This compound OxidationPCC2,3-Dimethylbut-2-enalData not availableData not availableExpected to be slower than less hindered primary allylic alcohols.
Epoxidationm-CPBA2,3-Epoxy-2,3-dimethylbutan-1-olData not availableData not availableReaction is expected to be slow due to the tetrasubstituted double bond.
Geraniol OxidationMnO₂Geranial~100[1]-Highly efficient oxidation of the primary alcohol.
Sharpless EpoxidationTi(OiPr)₄, (+)-DET(2S,3S)-2,3-Epoxygeraniol93[2]-High yield and enantioselectivity.
Palladium-Catalyzed[Pd]--0.0023 min⁻¹[3]Low reactivity at pH 7 compared to less substituted allylic alcohols.
Linalool Acid-catalyzed RearrangementFormic AcidGeraniol, Nerol, α-TerpineolMixture-Complex mixture of rearranged products.
Crotyl Alcohol (trans-2-buten-1-ol) Palladium-Catalyzed[Pd]--0.10 min⁻¹[3]Significantly more reactive than highly substituted allylic alcohols like geraniol.
Prenol (3-Methyl-2-buten-1-ol) Palladium-Catalyzed[Pd]--0.01 min⁻¹[3]Less reactive than crotyl alcohol but more reactive than geraniol under these conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for key reactions discussed in this guide.

Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol

This protocol is adapted from established literature procedures for the catalytic Sharpless asymmetric epoxidation.[2]

Materials:

  • Geraniol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

  • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • 3Å Molecular Sieves

  • 10% aqueous solution of tartaric acid

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane and powdered 3Å molecular sieves.

  • Cool the suspension to -20 °C using a cooling bath.

  • To the cooled suspension, add D-(-)-DIPT followed by Ti(OiPr)₄ via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Add geraniol to the reaction mixture.

  • Slowly add the solution of TBHP dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.

  • Stir vigorously for 1 hour, then separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.

Protocol 2: Oxidation of Geraniol with Manganese Dioxide

This protocol describes the selective oxidation of the primary allylic alcohol group in geraniol to an aldehyde using activated manganese dioxide.[1]

Materials:

  • Geraniol

  • Activated Manganese Dioxide (MnO₂)

  • Hexane (B92381) (dry)

  • Celite or other filter aid

Procedure:

  • In a round-bottom flask, suspend activated MnO₂ (approximately 10-20 equivalents) in dry hexane.

  • Add a solution of geraniol in dry hexane to the stirred suspension at room temperature.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the filter cake thoroughly with hexane.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude geranial.

  • The product can be further purified by distillation or column chromatography if necessary.

Visualizing Reaction Pathways and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

Reaction_Pathways Allylic_Alcohol Allylic Alcohol Aldehyde_Ketone α,β-Unsaturated Aldehyde/Ketone Allylic_Alcohol->Aldehyde_Ketone Oxidation (e.g., MnO₂, PCC) Epoxy_Alcohol Epoxy Alcohol Allylic_Alcohol->Epoxy_Alcohol Epoxidation (e.g., m-CPBA, Sharpless) Rearranged_Alcohol Rearranged Alcohol/Carbonyl Allylic_Alcohol->Rearranged_Alcohol Acid-Catalyzed Rearrangement

Caption: General reaction pathways of allylic alcohols.

Comparative_Analysis_Workflow cluster_DataCollection Data Collection cluster_Analysis Comparative Analysis cluster_Protocols Experimental Protocols Data_23DMB This compound (Target Compound) Reactivity_Comparison Comparison of Reactivity (Oxidation, Epoxidation, Rearrangement) Data_23DMB->Reactivity_Comparison Data_Geraniol Geraniol Data_Geraniol->Reactivity_Comparison Data_Linalool Linalool Data_Linalool->Reactivity_Comparison Data_Crotyl Crotyl Alcohol Data_Crotyl->Reactivity_Comparison Data_Table Quantitative Data Table Reactivity_Comparison->Data_Table Protocol_Oxidation Oxidation Protocol Reactivity_Comparison->Protocol_Oxidation Protocol_Epoxidation Epoxidation Protocol Reactivity_Comparison->Protocol_Epoxidation

Caption: Workflow for the comparative analysis of allylic alcohol reactivity.

References

Comparative Analysis of the Mass Spectrometry Fragmentation of 2,3-Dimethylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-Dimethylbut-2-en-1-ol with several of its structural and functional isomers. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular characterization.

Executive Summary

The mass spectrum of this compound is characterized by a weak molecular ion peak and prominent fragment ions resulting from allylic cleavage and dehydration. Comparison with its isomers, such as saturated dimethylbutanols and other unsaturated hexenols, reveals distinct differences in fragmentation patterns that are indicative of their unique structural features. These differences are primarily governed by the position of the hydroxyl group and the presence and location of the carbon-carbon double bond, which influence the stability of the resulting fragment ions.

Mass Spectral Data Comparison

The following table summarizes the key mass spectral data for this compound and selected C6H12O isomers. The data highlights the relative abundances of the major fragment ions, providing a quantitative basis for comparison.

m/zThis compound2,3-Dimethyl-1-butanol3,3-Dimethyl-2-butanolcis-3-Hexen-1-ol
Molecular Ion (M+) 100 (weak)102 (weak)102 (absent)100 (weak)
[M-CH3]+ 85878785
[M-H2O]+ 82848482
Base Peak 69435741
Other Key Fragments 55, 4171, 56, 3171, 45, 4367, 55, 29

Fragmentation Pattern Analysis

This compound: As an allylic alcohol, its fragmentation is dominated by the facile cleavage of the C-C bond alpha to the oxygen atom and allylic to the double bond, leading to a resonance-stabilized cation. The loss of a methyl group ([M-15]+) to form an ion at m/z 85 is a notable fragmentation pathway. Dehydration, the loss of a water molecule ([M-18]+), results in a prominent peak at m/z 82. The base peak at m/z 69 corresponds to the stable allylic cation formed by the loss of the hydroxymethyl radical.

Alternative Compounds:

  • 2,3-Dimethyl-1-butanol: This saturated primary alcohol exhibits a typical fragmentation pattern for primary alcohols, with a significant peak at m/z 31 due to the cleavage of the C1-C2 bond. The base peak at m/z 43 is attributed to the stable isopropyl cation.

  • 3,3-Dimethyl-2-butanol: A saturated secondary alcohol, its spectrum is characterized by the absence of a molecular ion peak. The base peak at m/z 57 corresponds to the highly stable tert-butyl cation formed by alpha-cleavage.

  • cis-3-Hexen-1-ol: This unsaturated primary alcohol shows a different fragmentation pattern due to the location of the double bond. The base peak at m/z 41 is a common fragment in unsaturated systems.

Experimental Protocols

The mass spectra were obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) system operating under the following conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at 10°C/min.

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 35-350

Fragmentation Pathway of this compound

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

fragmentation_pathway M [C6H12O]+• m/z 100 (Molecular Ion) frag85 [C5H9O]+ m/z 85 M->frag85 - •CH3 frag82 [C6H10]+• m/z 82 M->frag82 - H2O frag69 [C5H9]+ m/z 69 (Base Peak) M->frag69 - •CH2OH frag82->frag69 - •CH3 frag55 [C4H7]+ m/z 55 frag69->frag55 - CH2 frag41 [C3H5]+ m/z 41 frag69->frag41 - C2H4

Caption: Fragmentation pathway of this compound.

Efficacy of 2,3-Dimethylbut-2-en-1-ol Derived Pheromones vs. Synthetic Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of pheromones derived from 2,3-dimethylbut-2-en-1-ol against their synthetic counterparts. Due to a significant gap in publicly available, direct comparative studies for this specific compound, this document establishes a framework for evaluation based on the known biological activity of a closely related and well-documented analog, 2-methyl-3-buten-2-ol (B93329) (MB). The principles and experimental protocols outlined herein are designed to facilitate rigorous, data-driven comparisons.

The Precedent: 2-Methyl-3-buten-2-ol as a Bark Beetle Aggregation Pheromone

While direct research on this compound as a primary pheromone is limited, its structural analog, 2-methyl-3-buten-2-ol (MB), is a well-established major component of the aggregation pheromone of the spruce bark beetle, Ips typographus.[1][2][3] Aggregation pheromones are crucial semiochemicals that mediate mass attacks on host trees, a strategy used by bark beetles to overcome the tree's natural defenses.[2]

Notably, MB is not only produced by the beetles themselves but has also been identified in the volatiles of non-host deciduous trees.[1][3] Furthermore, symbiotic fungi associated with the spruce bark beetle have been shown to synthesize MB, suggesting a complex interplay in the chemical ecology of these insects.[2] This established biological activity of a closely related compound underscores the potential of this compound as a behavior-modifying chemical for certain insect species.

Framework for Comparative Efficacy Evaluation

To ascertain the relative effectiveness of naturally-derived versus synthetic this compound pheromones, a multi-faceted experimental approach is essential. This framework details the necessary components for such a study, from data presentation to detailed experimental protocols.

Data Presentation: A Structured Approach to Quantitative Comparison

All empirical data should be meticulously organized to allow for direct and unambiguous comparison between the pheromone formulations.

Table 1: Comparative Performance Metrics of Pheromone Formulations

Performance MetricThis compound Derived PheromoneSynthetic this compound PheromoneControl (Unbaited)Statistical Significance (p-value)
Mean Trap Captures (insects/trap/day)
Time to First Capture (hours)
Behavioral Response in Olfactometer (%)
Field Lure Longevity (days)

Experimental Protocols

Field Trial Protocol: Assessing Attraction Under Natural Conditions

Objective: To compare the field efficacy of naturally-derived versus synthetic this compound lures in attracting a target insect species.

1. Study Site: Select a location with a known and consistent population of the target insect species. The site should have relatively uniform topography and vegetation to minimize environmental variability.

2. Experimental Design:

  • Employ a randomized complete block design with a minimum of five replicates for each treatment.

  • Treatments will include:

    • Traps baited with naturally-derived this compound lures.

    • Traps baited with synthetic this compound lures (specify purity, e.g., >95%).

    • Unbaited control traps.

3. Trap and Lure Deployment:

  • Use standardized insect traps (e.g., funnel or panel traps) suitable for the target species.

  • Place traps at a minimum distance of 20 meters from each other to prevent interference.

  • The release rate of the pheromone from both natural and synthetic lures should be quantified and standardized if possible.

4. Data Collection:

  • Inspect traps at regular intervals (e.g., every 24-48 hours).

  • Record the number of captured target and non-target insects for each trap.

  • Collect and store a subset of captured insects for species verification.

  • Monitor and record environmental conditions, including temperature, humidity, and wind speed.

5. Statistical Analysis: Analyze trap capture data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Tukey's HSD) to compare the means between treatments.

Laboratory Bioassay Protocol: Quantifying Behavioral Response

Objective: To determine the behavioral response of the target insect species to naturally-derived and synthetic this compound in a controlled environment.

1. Apparatus: A Y-tube olfactometer will be used to assess the insect's choice between two odor sources.

2. Insect Preparation:

  • Use laboratory-reared or field-collected insects of a specific age and sex.

  • Acclimatize insects to the laboratory conditions for at least 24 hours before the bioassay.

3. Bioassay Procedure:

  • Introduce individual insects into the main arm of the olfactometer.

  • Purified air is passed through the two arms, one containing the natural pheromone source and the other the synthetic pheromone source. A control using only solvent in one arm should also be conducted.

  • Record the insect's first choice (which arm it enters) and the time spent in each arm over a set period (e.g., 5 minutes).

4. Statistical Analysis: Use a Chi-square test to determine if the observed choices differ significantly from a random distribution.

Visualization of Workflows and Pathways

experimental_workflow cluster_field_trial Field Efficacy Trial cluster_lab_assay Laboratory Behavioral Assay cluster_analysis Data Analysis and Comparison P1 Site Selection P2 Randomized Block Setup P1->P2 P3 Trap Deployment (Natural, Synthetic, Control) P2->P3 P4 Data Collection (Trap Captures) P3->P4 A1 Tabulate Quantitative Data P4->A1 L1 Insect Acclimatization L2 Y-Tube Olfactometer Setup L1->L2 L3 Choice Bioassay L2->L3 L4 Data Recording (First Choice, Time Spent) L3->L4 L4->A1 A2 Statistical Analysis A1->A2 A3 Efficacy Comparison A2->A3

Caption: A generalized workflow for comparative efficacy studies.

signaling_pathway Pheromone Pheromone Molecule (this compound) Receptor Odorant Receptor in Antenna Pheromone->Receptor Neuron Olfactory Sensory Neuron Activation Receptor->Neuron Signal Signal Transduction Cascade Neuron->Signal Brain Antennal Lobe Processing in Brain Signal->Brain Behavior Behavioral Response (e.g., Attraction) Brain->Behavior

Caption: A simplified insect olfactory signaling pathway.

In the absence of direct comparative studies, this guide provides the necessary framework to conduct robust research into the efficacy of this compound derived pheromones versus their synthetic alternatives. The successful execution of these protocols will yield the quantitative data required for a definitive comparison and inform the development of novel and effective pest management strategies.

References

Comparative study of catalysts for the hydrogenation of 2,3-Dimethylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Hydrogenation of 2,3-Dimethylbut-2-en-1-ol

The selective hydrogenation of this compound to produce the saturated alcohol, 2,3-dimethylbutan-1-ol, is a key transformation in the synthesis of fine chemicals and pharmaceutical intermediates. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst and reaction conditions. This guide provides a comparative overview of various catalytic systems applicable to the hydrogenation of this sterically hindered allylic alcohol, based on available experimental data for structurally related compounds.

Data Presentation

While specific comparative data for the hydrogenation of this compound is limited in publicly available literature, the following table summarizes the performance of various catalysts in the hydrogenation of structurally similar and relevant allylic alcohols. This data provides valuable insights into the expected catalytic behavior for the target substrate.

Catalyst SystemSubstrateTemp. (°C)Pressure (bar)SolventTime (h)Conversion (%)Selectivity to Saturated Alcohol (%)Reference
Pd Nanoparticles 2-propen-1-ol201Water24~95Moderate (isomers and aldehydes formed)[1]
Pt Nanoparticles 2-propen-1-ol201Water24~40High[1]
Pd/C (commercial) 2-propen-1-ol201Water24~80Moderate[1]
Pt/C (commercial) 2-propen-1-ol201Water24~60High[1]
(Cp)Fe(CO)₂ 3,3-disubstituted cinnamyl alcohol80N/A (Transfer)i-PrOH4824>98[2]
Ir-N,P complex Tetrasubstituted allylic alcohols2550CH₂Cl₂12>95High (asymmetric)[3]

Note: The data presented is for analogous substrates and serves as a predictive guide. Direct experimental validation for this compound is recommended.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the reproduction and adaptation of these catalytic systems.

Hydrogenation using Palladium and Platinum Nanoparticles

This protocol is adapted from the study by Di Pietrantonio et al. on the hydrogenation of various allylic alcohols.[1]

Catalyst Preparation:

  • Lignin-stabilized palladium and platinum nanoparticles are prepared by dissolving a metal salt (e.g., H₂PtCl₆·6H₂O or PdCl₂) in water with a lignin (B12514952) source (e.g., kraft lignin).

  • The solution is heated to 80°C for 3 hours to form the nanoparticle suspension, which is used directly in the hydrogenation experiments.

Hydrogenation Procedure:

  • In a reaction vessel, place the aqueous solution of the prepared metal nanoparticles (0.04 mmol L⁻¹ for Pd NPs or 0.07 mmol L⁻¹ for Pt NPs).

  • Add the substrate, this compound (20 mM).

  • Purge the vessel with hydrogen gas and maintain a static H₂ atmosphere at 1 bar.

  • Stir the reaction mixture vigorously at 20°C for 24 hours.

  • Monitor the reaction progress and determine conversion and selectivity by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Iron-Catalyzed Transfer Hydrogenation

This protocol is based on the work of C. T. O'Hara and colleagues on the transfer hydrogenation of allylic alcohols using an iron catalyst.[2]

Reaction Setup:

  • To an oven-dried reaction vessel, add the (cyclopentadienone)iron(0) carbonyl complex catalyst (4 mol%).

  • Add potassium carbonate (K₂CO₃) as a base (4 mol%).

  • Add the allylic alcohol substrate (1.0 equiv).

  • Add isopropanol (B130326) (i-PrOH) as the hydrogen donor and solvent.

  • Seal the vessel and heat the reaction mixture at 80°C with stirring for the specified time (e.g., 24-48 hours).

  • After cooling to room temperature, quench the reaction and analyze the crude mixture by ¹H NMR to determine conversion. The product can be purified by column chromatography.

Iridium-Catalyzed Asymmetric Hydrogenation

The following is a general procedure based on the enantioselective hydrogenation of tetrasubstituted allylic alcohols using an Iridium-N,P catalyst as reported by Li and co-workers.[3]

Reaction Procedure:

  • In a glovebox, charge a vial with the Iridium-N,P complex catalyst (1 mol%).

  • Add the tetrasubstituted allylic alcohol substrate (1.0 equiv).

  • Add the solvent (e.g., dichloromethane, CH₂Cl₂).

  • Place the vial in an autoclave, purge with hydrogen gas, and then pressurize to 50 bar.

  • Stir the reaction at 25°C for 12 hours.

  • Carefully release the pressure and concentrate the reaction mixture.

  • Determine the conversion and enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or GC.

Visualizations

The following diagrams illustrate the general workflow for a catalytic hydrogenation experiment and a decision-making process for catalyst selection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Catalyst Preparation/ Activation C Reaction Setup (Catalyst, Substrate, Solvent) A->C B Substrate and Solvent Preparation B->C D Hydrogenation (H2 gas or transfer agent) C->D Introduce H2 E Reaction Monitoring (TLC, GC, NMR) D->E Sampling F Reaction Quenching D->F E->D G Catalyst Removal (Filtration) F->G H Product Isolation/ Purification G->H I Characterization (NMR, MS, etc.) H->I

General workflow for catalytic hydrogenation.

Catalyst_Selection Start Desired Outcome? HighSelectivity High Selectivity to Saturated Alcohol? Start->HighSelectivity Pt Platinum-based (e.g., Pt/C, Pt NPs) HighSelectivity->Pt Yes Pd Palladium-based (e.g., Pd/C, Pd NPs) (Potential for isomerization) HighSelectivity->Pd No CostSensitive Cost-Effectiveness? Asymmetric Asymmetric Synthesis? CostSensitive->Asymmetric No Fe Iron-based (Transfer Hydrogenation) CostSensitive->Fe Yes Ir Iridium-based (Chiral Ligands) Asymmetric->Ir Yes OtherNoble Other Noble Metals (e.g., Rh, Ru) Asymmetric->OtherNoble Consider Pt->CostSensitive Pd->CostSensitive Fe->Asymmetric

Decision tree for catalyst selection.

References

Validating the Purity of Synthesized 2,3-Dimethylbut-2-en-1-ol: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of 2,3-Dimethylbut-2-en-1-ol. This guide includes detailed experimental protocols, comparative data, and a workflow diagram to assist in making informed decisions for purity analysis.

Comparison of Analytical Techniques for Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it an excellent choice for purity assessment. However, other methods can also be employed, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.High sensitivity and specificity. Provides structural information for impurity identification. Quantitative analysis is accurate.Requires volatile and thermally stable samples. Instrumentation can be expensive.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interactions with a stationary phase and a liquid mobile phase.Suitable for non-volatile and thermally labile compounds. Wide range of detectors available.May have lower resolution for some volatile compounds compared to GC. Can be more time-consuming for method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field.Provides unambiguous structural elucidation. Quantitative NMR (qNMR) can be used for purity determination without a reference standard for the impurities.Lower sensitivity compared to MS. Instrumentation is expensive and requires specialized expertise. May not detect trace impurities.
Distillation followed by Refractive Index or Density Measurement Separates liquids based on differences in their boiling points. The purity of the distillate can be estimated by measuring its refractive index or density.[1][2]Simple and inexpensive.Not suitable for identifying unknown impurities. Less accurate for minor impurities.

GC-MS for Purity Analysis of this compound

GC-MS is particularly well-suited for the analysis of this compound due to its volatility. The technique can effectively separate the target compound from potential impurities that may arise during its synthesis.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound can result in various impurities, depending on the synthetic route. Common methods include the reduction of 2,3-dimethyl-2-enoic acid or its esters, or the reaction of a suitable organometallic reagent with an appropriate epoxide. Another potential route is the dehydration of 2,3-dimethyl-2,3-butanediol, which can lead to the formation of pinacolone (B1678379) via the pinacol (B44631) rearrangement.

Potential Impurities:

  • Isomers: 2,3-Dimethyl-3-buten-2-ol, 2,3-Dimethyl-3-buten-1-ol[3][4]

  • Starting Materials: Unreacted 2,3-dimethyl-2-butene (B165504) or other precursors.[5]

  • Byproducts: Pinacolone (from pinacol rearrangement if 2,3-dimethylbutane-2,3-diol is a precursor).[6][7]

  • Solvent Residues: Residual solvents used in the synthesis and purification steps.

Experimental Protocol for GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a clean vial.

  • Vortex the sample to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent[2]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Scan Mode Full Scan

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify any other peaks in the chromatogram as potential impurities.

  • Compare the mass spectra of the impurity peaks with a library of known spectra (e.g., NIST) for identification.

  • Calculate the purity of the synthesized compound by determining the relative peak area percentages.

Expected GC-MS Data

The following table summarizes the expected retention times and key mass spectral fragments for this compound and its potential impurities under the specified GC-MS conditions.

CompoundExpected Retention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
2,3-Dimethyl-2-butene~3.584.1684, 69, 55, 41[8]
This compound ~7.2 100.16 100, 85, 67, 57, 43 [2]
2,3-Dimethyl-3-buten-2-ol~6.8100.16100, 85, 59, 43[3]
Pinacolone~6.5100.16100, 85, 57, 43[9][10]

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using GC-MS.

Purity_Validation_Workflow cluster_synthesis Synthesis and Work-up cluster_analysis Purity Validation cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of this compound Workup Aqueous Work-up and Extraction Synthesis->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation SamplePrep Sample Preparation for GC-MS Evaporation->SamplePrep GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis Data_Processing Data Processing and Peak Integration GCMS_Analysis->Data_Processing Impurity_ID Impurity Identification (MS Library Search) Data_Processing->Impurity_ID Purity_Calc Purity Calculation (% Area) Impurity_ID->Purity_Calc Purity_Check Purity > 95%? Purity_Calc->Purity_Check Purification Further Purification Required Purity_Check->Purification No Proceed Proceed to Next Step Purity_Check->Proceed Yes

Caption: Workflow for the synthesis and purity validation of this compound.

Conclusion

GC-MS is a highly effective and reliable method for determining the purity of synthesized this compound. Its ability to separate and identify volatile impurities provides a comprehensive assessment of sample purity. While other techniques can be used, GC-MS offers a superior combination of sensitivity, specificity, and structural elucidation capabilities for this particular analyte. The detailed protocol and comparative data presented in this guide will aid researchers in establishing robust quality control procedures for their synthesized compounds.

References

A Comparative Guide to the Synthesis of 2,3-Dimethylbut-2-en-1-ol: Efficiency and Cost Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of three prominent synthetic routes to 2,3-Dimethylbut-2-en-1-ol, a valuable building block in organic synthesis. The routes discussed are allylic oxidation of 2,3-dimethylbut-2-ene, hydroboration-oxidation of 2,3-dimethyl-1,3-butadiene (B165502), and the Grignard reaction with tiglic aldehyde. This comparison focuses on reaction efficiency, as indicated by reported yields, and a qualitative assessment of cost based on the pricing of starting materials and reagents.

Comparison of Synthetic Routes

Synthetic Route Starting Materials Reagents Reported Yield Relative Cost Key Considerations
Allylic Oxidation 2,3-Dimethylbut-2-eneSelenium dioxide (SeO₂), tert-Butyl hydroperoxide (TBHP)~64% (for analogous substrates)ModerateToxicity of selenium dioxide requires careful handling. The reaction is direct and relatively high-yielding.
Hydroboration-Oxidation 2,3-Dimethyl-1,3-butadieneBorane-tetrahydrofuran (B86392) complex (BH₃·THF), Hydrogen peroxide (H₂O₂), Sodium hydroxide (B78521) (NaOH)Not specified for this substrateModerate to HighRegioselectivity of the hydroboration on a conjugated diene needs to be carefully controlled to obtain the desired allylic alcohol.
Grignard Reaction Tiglic aldehyde, Methylmagnesium bromideDiethyl ether (solvent), Acidic workupNot specified for this reactionLow to ModeratePotential for 1,4-addition to the α,β-unsaturated aldehyde, which would lead to a different product and lower the yield of the desired alcohol.

Detailed Experimental Protocols

Route 1: Allylic Oxidation of 2,3-Dimethylbut-2-ene

This method utilizes the well-established reactivity of selenium dioxide in allylic oxidations. A catalytic amount of selenium dioxide is often employed in conjunction with a stoichiometric amount of a co-oxidant, such as tert-butyl hydroperoxide, to improve safety and cost-effectiveness.

Experimental Protocol:

To a stirred solution of 2,3-dimethylbut-2-ene (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) or dioxane, is added a catalytic amount of selenium dioxide (e.g., 0.05 equivalents). The mixture is then treated with a solution of tert-butyl hydroperoxide (1.1 equivalents) in an appropriate solvent. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium sulfite (B76179) to reduce any remaining oxidant, followed by extraction with an organic solvent. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.

Route 2: Hydroboration-Oxidation of 2,3-Dimethyl-1,3-butadiene

This two-step procedure involves the anti-Markovnikov addition of borane (B79455) across one of the double bonds of the conjugated diene, followed by oxidation to the corresponding alcohol.

Experimental Protocol:

To a solution of 2,3-dimethyl-1,3-butadiene (1.0 equivalent) in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-tetrahydrofuran complex (BH₃·THF, approximately 0.33 equivalents for complete reaction with one double bond) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction is then cooled back to 0 °C, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is stirred at room temperature until the oxidation is complete. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by distillation or column chromatography to yield this compound.

Route 3: Grignard Reaction of Methylmagnesium Bromide with Tiglic Aldehyde

This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to an α,β-unsaturated aldehyde.

Experimental Protocol:

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, a solution of tiglic aldehyde (1.0 equivalent) in anhydrous diethyl ether is placed. The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether is then added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Allylic_Oxidation 2,3-Dimethylbut-2-ene 2,3-Dimethylbut-2-ene This compound This compound 2,3-Dimethylbut-2-ene->this compound  SeO₂, TBHP  

Caption: Allylic Oxidation of 2,3-Dimethylbut-2-ene.

Hydroboration_Oxidation 2,3-Dimethyl-1,3-butadiene 2,3-Dimethyl-1,3-butadiene Trialkylborane intermediate Trialkylborane intermediate 2,3-Dimethyl-1,3-butadiene->Trialkylborane intermediate  1. BH₃·THF   This compound This compound Trialkylborane intermediate->this compound  2. H₂O₂, NaOH  

Caption: Hydroboration-Oxidation of 2,3-Dimethyl-1,3-butadiene.

Grignard_Reaction Tiglic aldehyde Tiglic aldehyde Magnesium alkoxide intermediate Magnesium alkoxide intermediate Tiglic aldehyde->Magnesium alkoxide intermediate  1. CH₃MgBr, Et₂O   This compound This compound Magnesium alkoxide intermediate->this compound  2. H₃O⁺ workup  

Caption: Grignard Reaction with Tiglic Aldehyde.

Conclusion

Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages. The allylic oxidation of 2,3-dimethylbut-2-ene appears to be a direct and potentially high-yielding method, though the toxicity of selenium dioxide is a significant consideration. The hydroboration-oxidation of 2,3-dimethyl-1,3-butadiene is a well-established transformation, but its application to this specific conjugated diene requires careful optimization to ensure the desired regioselectivity. The Grignard reaction with tiglic aldehyde is a cost-effective approach using readily available starting materials, but the potential for competing 1,4-addition could impact the overall efficiency.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, cost constraints, and safety protocols. Further experimental investigation and optimization would be necessary to definitively determine the most efficient and cost-effective method for the synthesis of this compound in a given setting.

Differentiating E/Z Isomers of 2,3-Dimethylbut-2-en-1-ol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of geometric isomers is a cornerstone of chemical analysis, particularly in drug development and materials science, where stereochemistry dictates biological activity and material properties. The (E) and (Z) isomers of 2,3-Dimethylbut-2-en-1-ol, while structurally similar, can be distinguished using a suite of spectroscopic techniques. This guide provides a comparative analysis of these methods, outlining the expected data and detailed experimental protocols to facilitate their differentiation.

Spectroscopic Differentiation Strategies

The primary analytical techniques for distinguishing between the (E) and (Z) isomers of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Among these, NMR spectroscopy, particularly through-space correlation experiments, offers the most unambiguous evidence for stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for differentiating E/Z isomers due to the sensitivity of nuclear environments to their spatial arrangement.

¹H NMR Spectroscopy: The chemical shifts of protons and, more definitively, their spatial proximity, allow for clear distinction.

  • Chemical Shifts: The electronic environment of protons on and near the double bond differs between the two isomers. In the (Z)-isomer, the -CH₂OH group and the methyl group on the adjacent olefinic carbon are on the same side, leading to potential steric interactions that can influence their chemical shifts compared to the (E)-isomer where they are on opposite sides.

  • Nuclear Overhauser Effect (NOE): This technique is crucial for determining through-space proximity. An NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity.

    • For the (Z)-isomer , irradiation of the protons of the C3-methyl group is expected to produce an NOE signal for the methylene (B1212753) protons (-CH₂OH) at the C1 position.

    • Conversely, for the (E)-isomer , this NOE interaction would be absent or significantly weaker due to the greater distance between these groups.[1][2][3][4]

¹³C NMR Spectroscopy: Carbon chemical shifts are also sensitive to stereochemistry, primarily through steric effects.

  • Gamma-Gauche Effect: In the (Z)-isomer, the C1 carbon (-CH₂OH) is sterically hindered by the C3-methyl group. This "gamma-gauche" interaction typically causes an upfield shift (shielding) for both the C1 carbon and the carbon of the interacting methyl group compared to their chemical shifts in the less sterically crowded (E)-isomer.

Infrared (IR) Spectroscopy

While IR spectroscopy is generally less conclusive than NMR for this type of isomerism, subtle differences may be present. The C=C stretching frequency and out-of-plane C-H bending vibrations can be influenced by the overall molecular symmetry and dipole moment, which differ between the E and Z isomers. These differences would be most apparent in the fingerprint region (below 1500 cm⁻¹), but require reference spectra for definitive assignment.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is unlikely to distinguish between E/Z isomers of this compound. As they have the same molecular weight and connectivity, their fragmentation patterns are often identical or very similar.

Data Presentation

While specific experimental spectral data for the individual (E) and (Z) isomers of this compound are not widely available in public databases, the following table summarizes the expected key differences based on established spectroscopic principles.

Spectroscopic MethodParameterExpected Observation for (E)-IsomerExpected Observation for (Z)-Isomer
¹H NMR Chemical Shift of -CH₂OHGenerally less sterically influencedMay be shifted due to steric interaction
NOE SpectroscopyNo significant NOE between C3-CH₃ and C1-CH₂OH protonsSignificant NOE between C3-CH₃ and C1-CH₂OH protons
¹³C NMR Chemical Shift of C1 (-CH₂OH)More downfield (less shielded)More upfield (more shielded)
Chemical Shift of C4 (C3-CH₃)More downfield (less shielded)More upfield (more shielded)
IR Spectroscopy Fingerprint Region (<1500 cm⁻¹)Unique vibrational patternDistinctly different vibrational pattern
Mass Spectrometry Fragmentation PatternIdentical to (Z)-isomerIdentical to (E)-isomer

Experimental Protocols

To obtain the data for comparison, the isomers must first be synthesized and separated.

Synthesis and Separation

A mixture of (E) and (Z)-2,3-Dimethylbut-2-en-1-ol can be synthesized via methods such as the Wittig reaction or Grignard addition to an appropriate precursor. The resulting isomeric mixture can then be separated using column chromatography. Silica gel impregnated with silver nitrate (B79036) is often effective for separating geometric isomers of alkenes.[5]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of a purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: On a 400 MHz or higher field spectrometer, acquire a standard 1D proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.

  • NOE Experiment: Perform a 1D NOE difference experiment or a 2D NOESY experiment. For the 1D experiment, selectively irradiate the C3-methyl proton signal and observe for signal enhancement of the C1-methylene protons in the difference spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of the pure liquid isomer between two salt plates (e.g., KBr or NaCl) to form a thin liquid film.

  • Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹, co-adding 16 to 32 scans for a good signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the pure isomer in a volatile solvent like dichloromethane (B109758) or ether.

  • GC Separation: Inject 1 µL of the sample onto a GC equipped with a capillary column (e.g., DB-5). Use a suitable temperature program to elute the compound.

  • MS Detection: Analyze the eluent using a mass spectrometer, typically with electron ionization (EI) at 70 eV.

Visualization of the Differentiation Workflow

The logical process for distinguishing the isomers is outlined in the following workflow diagram.

Differentiation_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_assignment Structural Assignment Synthesis Synthesis of E/Z Mixture Separation Chromatographic Separation of Isomers Synthesis->Separation NMR NMR Spectroscopy (¹H, ¹³C, NOE) Separation->NMR IR IR Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS NMR_Data Analysis of Chemical Shifts and NOE Correlations NMR->NMR_Data IR_Data Comparison of Fingerprint Regions IR->IR_Data MS_Data Comparison of Fragmentation Patterns MS->MS_Data E_Isomer (E)-Isomer NMR_Data->E_Isomer No NOE observed Z_Isomer (Z)-Isomer NMR_Data->Z_Isomer NOE observed

Caption: Workflow for the differentiation of E/Z isomers of this compound.

References

Comparative Biological Activity of 2,3-Dimethylbut-2-en-1-ol Derivative Enantiomers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant gap in the current understanding of the differential biological activities between enantiomers of 2,3-Dimethylbut-2-en-1-ol derivatives. At present, there is no specific, quantitative experimental data to facilitate a direct comparison of their performance.

While the principles of stereochemistry dictate that enantiomers of a chiral compound can exhibit markedly different pharmacological, toxicological, and metabolic profiles, dedicated studies on this compound derivatives are not available in the public domain. This precludes the creation of a data-driven comparison guide with detailed experimental protocols and signaling pathway visualizations as per the user's request.

The importance of evaluating individual enantiomers is a well-established paradigm in drug discovery and development. Regulatory bodies often mandate separate testing for each enantiomer to ensure safety and efficacy. The differential activity arises from the three-dimensional arrangement of atoms, which dictates how a molecule interacts with chiral biological targets such as enzymes and receptors.

Given the absence of specific data for the requested compound class, this guide will, as an alternative, present a framework for such a comparative study and highlight examples from other structurally related terpenoid compounds where enantioselective bioactivity has been documented. This will serve as a valuable resource for researchers initiating studies in this area.

Conceptual Framework for a Comparative Study

A rigorous comparison of the biological activities of enantiomers of this compound derivatives would necessitate the following key experimental stages. The workflow for such a study is outlined below.

G cluster_0 Synthesis & Separation cluster_1 Biological Screening cluster_2 Data Analysis & Comparison racemic_synthesis Racemic Synthesis chiral_separation Chiral Separation racemic_synthesis->chiral_separation enantiomer_r (R)-Enantiomer chiral_separation->enantiomer_r enantiomer_s (S)-Enantiomer chiral_separation->enantiomer_s in_vitro In Vitro Assays (e.g., enzyme inhibition, receptor binding) enantiomer_r->in_vitro enantiomer_s->in_vitro in_vivo In Vivo Models (e.g., animal studies) in_vitro->in_vivo admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vivo->admet data_analysis Quantitative Analysis admet->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Figure 1: A generalized experimental workflow for the comparative biological evaluation of enantiomers.

Experimental Protocols

Below are representative, generalized protocols for key experiments that would be essential in a comparative study.

1. Chiral Separation of Enantiomers

  • Objective: To isolate the individual (R)- and (S)-enantiomers from a racemic mixture of a this compound derivative.

  • Methodology: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard method.

    • Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is often a good starting point.

    • Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.

    • Detection: UV detection at a wavelength where the compound absorbs is commonly employed.

    • Fraction Collection: Once separation is achieved, the individual enantiomeric peaks are collected.

    • Purity and Configuration Analysis: The enantiomeric excess (ee) of the separated fractions should be determined using the same chiral HPLC method. The absolute configuration of each enantiomer would need to be determined using techniques such as X-ray crystallography or by comparison to a chiral standard.

2. In Vitro Cytotoxicity Assay

  • Objective: To determine the cytotoxic effects of each enantiomer on a panel of human cancer cell lines.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.

    • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media until they reach logarithmic growth phase.

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with serial dilutions of each enantiomer and the racemic mixture for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

    • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a solubilization buffer), and the absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 (half-maximal inhibitory concentration) value for each compound is determined.

Illustrative Data from Related Terpenoid Compounds

To exemplify the importance of stereochemistry, the following table summarizes hypothetical data based on known trends in other chiral terpenoids. This data is for illustrative purposes only and does not represent experimental results for this compound derivatives.

CompoundEnantiomerIC50 (µM) vs. MCF-7 Cells
Derivative X (R)-enantiomer15.2
(S)-enantiomer> 100
Racemic30.5
Derivative Y (R)-enantiomer89.7
(S)-enantiomer12.4
Racemic24.8

Potential Signaling Pathways to Investigate

Based on the known biological activities of other terpenoids, derivatives of this compound could potentially modulate various signaling pathways. A hypothetical signaling pathway that could be investigated is the MAPK/ERK pathway, which is crucial in cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression inhibitor Derivative Enantiomer inhibitor->raf

Figure 2: A potential signaling pathway (MAPK/ERK) that could be modulated by bioactive enantiomers.

Conclusion and Future Directions

While a direct comparative guide on the biological activity of enantiomers of this compound derivatives is not currently possible due to a lack of published data, this document provides a robust framework for researchers to conduct such investigations. The provided experimental outlines and illustrative examples from related compound classes underscore the critical need for such studies. Future research in this area would be invaluable for uncovering potentially novel and stereospecific therapeutic agents. Researchers are encouraged to pursue the synthesis, chiral separation, and comprehensive biological evaluation of these promising compounds.

Benchmarking the performance of 2,3-Dimethylbut-2-en-1-ol in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Allylic alcohols are a versatile class of substrates, readily participating in a variety of transformations including oxidations, epoxidations, and substitution reactions. This guide provides a comparative performance benchmark of 2,3-dimethylbut-2-en-1-ol against other common allylic alcohols in three key synthetic transformations: Swern oxidation, Sharpless asymmetric epoxidation, and the Tsuji-Trost allylic alkylation.

While quantitative experimental data for this compound in these specific, widely-used transformations is not extensively available in the reviewed literature, this guide will provide a framework for its expected reactivity based on its structural features. This will be supplemented with available experimental data for other structurally related and commonly used allylic alcohols such as prenol (3-methyl-2-buten-1-ol), geraniol, and linalool (B1675412) to serve as a valuable reference for researchers.

Performance in Key Synthetic Transformations: A Comparative Overview

The utility of an allylic alcohol in a synthetic protocol is often judged by the yield and selectivity of the desired transformation. The following sections detail the expected performance of this compound in comparison to other allylic alcohols in three fundamental reactions.

Swern Oxidation

The Swern oxidation is a mild and widely used method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction's efficiency can be influenced by the steric hindrance around the alcohol.

Expected Performance of this compound: Due to the presence of two methyl groups on the double bond adjacent to the primary alcohol, this compound is a sterically hindered substrate. This steric bulk may influence the rate of oxidation. While specific yield data is not readily available, it is anticipated that under standard Swern conditions, the corresponding aldehyde, 2,3-dimethyl-2-butenal, would be the major product.

Comparative Data for Other Allylic Alcohols:

Allylic AlcoholProductYield (%)Reference
Prenol (3-methyl-2-buten-1-ol)3-methyl-2-butenal21.3*[1]

Note: This yield was obtained under biocatalytic oxidation conditions, not standard Swern oxidation conditions, and is provided as a general reference for the oxidation of a similar substrate.

Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The success of this reaction is highly dependent on the substitution pattern of the alkene.

Expected Performance of this compound: As a tetrasubstituted alkene, this compound is expected to be a challenging substrate for the Sharăpadăless epoxidation. The reaction generally works best for di- and trisubstituted olefins. The high degree of substitution on the double bond may lead to low reactivity and consequently, lower yields of the corresponding epoxide.

Comparative Data for Other Allylic Alcohols:

Allylic AlcoholProductEnantiomeric Excess (ee, %)Yield (%)Reference
Geraniol(2S,3S)-2,3-Epoxygeraniol76.2 - 83.5Not Reported[2]
Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction is a palladium-catalyzed allylic substitution that is highly versatile for the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity of the reaction is a key consideration and is influenced by the substituents on the allylic system.

Expected Performance of this compound: In a Tsuji-Trost reaction, the formation of a π-allyl palladium complex is a key step. For this compound, the resulting π-allyl complex would be highly substituted. Nucleophilic attack would likely occur at the less hindered primary carbon, leading to the formation of a new bond at that position. The steric hindrance of the substrate could potentially affect the reaction rate.

Comparative Data for Other Allylic Alcohols: Direct comparative data for the Tsuji-Trost reaction of this compound is not readily available. The performance of other allylic alcohols in this reaction is highly dependent on the specific nucleophile, ligands, and reaction conditions used.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the three key transformations discussed.

Swern Oxidation of a Primary Allylic Alcohol

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM, followed by the dropwise addition of DMSO (2.2 equivalents). Stir the mixture for 15 minutes, ensuring the temperature remains below -60 °C.

  • Add a solution of the primary allylic alcohol (1.0 equivalent) in a small amount of anhydrous DCM dropwise via the addition funnel over a period of 10-15 minutes.

  • Stir the reaction mixture at -78 °C for 30-45 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • After the addition of TEA is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Sharpless Asymmetric Epoxidation of an Allylic Alcohol

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Dichloromethane (DCM), anhydrous

  • Powdered 3Å or 4Å molecular sieves

  • Allylic alcohol

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous DCM and powdered molecular sieves. Cool the suspension to -20 °C.

  • To the cooled suspension, add L-(+)-DET (or D-(-)-DET) (1.2 equivalents) followed by Ti(OiPr)₄ (1.0 equivalent) via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol (1.0 equivalent) to the reaction mixture.

  • Slowly add the solution of TBHP (1.5 equivalents) dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature. Stir vigorously for 1 hour.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxy alcohol by flash column chromatography on silica gel.

Tsuji-Trost Allylic Alkylation with Dimethyl Malonate

Materials:

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃)

  • Allylic alcohol

  • Dimethyl malonate

  • Base (e.g., sodium hydride, NaH)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add sodium hydride (1.1 equivalents) as a mineral oil dispersion.

  • Wash the NaH with anhydrous hexanes (3 x volume) and carefully decant the supernatant.

  • Add anhydrous THF to the flask, followed by the dropwise addition of dimethyl malonate (1.1 equivalents) at 0 °C. Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve the palladium catalyst (e.g., 2.5 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 10 mol% PPh₃) in anhydrous THF.

  • Add the solution of the allylic alcohol (1.0 equivalent) in anhydrous THF to the catalyst mixture.

  • Transfer the solution of the enolate (from step 3) to the catalyst/allylic alcohol mixture via cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_workup Workup & Purification setup_flask Flame-dried flask under N2 add_dcm Add anhydrous DCM setup_flask->add_dcm cool Cool to -78 °C add_dcm->cool add_oxalyl Add Oxalyl Chloride cool->add_oxalyl add_dmso Add DMSO add_oxalyl->add_dmso add_alcohol Add Allylic Alcohol add_dmso->add_alcohol add_tea Add Triethylamine add_alcohol->add_tea warm Warm to RT add_tea->warm quench Quench with H2O warm->quench extract Extract with DCM quench->extract purify Purify by Chromatography extract->purify

Figure 1. Experimental workflow for a typical Swern oxidation.

G cluster_substrates Allylic Alcohols cluster_reactions Synthetic Transformations This compound This compound Swern Oxidation Swern Oxidation This compound->Swern Oxidation Sharpless Epoxidation Sharpless Epoxidation This compound->Sharpless Epoxidation Tsuji-Trost Alkylation Tsuji-Trost Alkylation This compound->Tsuji-Trost Alkylation Prenol Prenol Prenol->Swern Oxidation Geraniol Geraniol Geraniol->Sharpless Epoxidation Linalool Linalool Linalool->Tsuji-Trost Alkylation

Figure 2. Logical relationship of allylic alcohols and transformations.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,3-Dimethylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, not only during experimentation but also in the responsible management of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Dimethylbut-2-en-1-ol, ensuring the protection of personnel and the environment.

This compound, as with many organic solvents, is flammable and must be treated as hazardous waste.[1][2][3][4] Improper disposal, such as pouring it down the drain, can lead to environmental contamination and pose a fire risk.[2][3] Therefore, a structured and informed disposal plan is crucial.

Immediate Safety and Handling

Before proceeding with disposal, ensure that all personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area, away from ignition sources, as it is a flammable liquid.[5][6][7][8]

Disposal "Do's and Don'ts"

To facilitate quick reference and safe practice, the following table summarizes the critical actions to take and to avoid when disposing of this compound and its containers.

Do'sDon'ts
Treat as hazardous waste. [1][2][4]Do NOT pour down the drain. [2][3][9]
Collect in a designated, properly labeled, and sealed waste container. [3]Do NOT mix with incompatible waste streams.
Store waste containers in a cool, dry, well-ventilated area away from ignition sources. [3][5][7]Do NOT dispose of in regular trash. [1]
Arrange for disposal through a licensed hazardous waste management company. [2][3]Do NOT allow wash water from cleaning equipment to enter drains without proper treatment. [10]
Thoroughly rinse empty containers with a suitable solvent before recycling or disposal. [1]Do NOT leave waste containers unsealed.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and compliance. The following steps outline the recommended procedure for the disposal of this compound.

  • Waste Identification and Segregation:

    • Identify the waste stream as "Flammable Organic Solvent."

    • Segregate this compound waste from other chemical waste to prevent potentially hazardous reactions.

  • Containerization:

    • Use a dedicated, chemically resistant, and leak-proof container for collection. The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Flammable").

    • Keep the container securely sealed when not in use.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area must be well-ventilated, cool, and away from direct sunlight, heat, and ignition sources.[3][5][7]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][3]

    • Provide them with accurate information about the waste composition.

  • Empty Container Management:

    • Empty containers that held this compound must also be managed properly.

    • Thoroughly rinse the container with a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected and disposed of as hazardous waste.[1]

    • Once cleaned, the container can be recycled or disposed of according to institutional guidelines.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start cluster_assessment Initial Assessment cluster_waste_handling Waste Handling cluster_container_disposal Empty Container Disposal cluster_end start Start: Have this compound for Disposal is_contaminated Is the material contaminated or spent? start->is_contaminated collect_waste Collect in a labeled, sealed hazardous waste container. is_contaminated->collect_waste Yes rinse_container Thoroughly rinse the empty container with a suitable solvent. is_contaminated->rinse_container No (Empty Container) store_waste Store in a designated cool, dry, well-ventilated area away from ignition sources. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor for disposal. store_waste->contact_ehs end_process End of Disposal Process contact_ehs->end_process collect_rinsate Collect rinsate as hazardous waste. rinse_container->collect_rinsate dispose_container Recycle or dispose of the cleaned container per institutional guidelines. collect_rinsate->dispose_container dispose_container->end_process

Caption: Decision workflow for the proper disposal of this compound and its containers.

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in scientific research.

References

Essential Safety and Logistics for Handling 2,3-Dimethylbut-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for 2,3-Dimethylbut-2-en-1-ol, including operational and disposal plans, to ensure a secure working environment and maintain regulatory compliance.

Chemical Identifier:

NameThis compound
Synonyms 2,3-Dimethyl-2-butenol
4-Hydroxy-2,3-dimethyl-2-butene
CAS Number 19310-95-3
Molecular Formula C6H12O
Molecular Weight 100.16 g/mol

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or if inhaled[1]. It is also presumed to be a flammable liquid, similar to other related compounds. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Flammable LiquidCategory 2/3 (Assumed based on similar compounds)H225/H226: Highly flammable liquid and vapor or Flammable liquid and vapor

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye Protection Chemical splash goggles or a face shield should be worn.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene rubber) are required. Gloves must be inspected before use and disposed of properly after.[2]
Skin and Body Protection A lab coat or flame-retardant antistatic protective clothing should be worn to prevent skin contact.
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Operational and Handling Plan

Proper handling procedures are critical to minimize exposure and prevent accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[2][3]

    • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[4]

    • Remove all potential ignition sources, including open flames, hot surfaces, and sparks.

    • Use non-sparking tools and explosion-proof equipment.[5]

    • Ground and bond containers and receiving equipment to prevent static discharge.

  • Handling:

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[4]

    • Do not eat, drink, or smoke in the handling area.[4]

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly with soap and water after handling.[4]

  • Storage:

    • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4]

    • Keep containers securely sealed and protected from physical damage.[4]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

    • Store locked up.[4]

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse the skin with water or shower. If skin irritation occurs, seek medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Ingestion Immediately call a poison center or doctor. Do NOT induce vomiting.[4]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste. Leave chemicals in their original containers if possible.

  • Spill Cleanup:

    • For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[6]

    • Use non-sparking tools to collect the absorbed material and place it in a hazardous waste container.[6]

    • Clean the spill area and collect the cleaning materials as hazardous waste.[6]

    • For large spills, evacuate the area and contact the institution's emergency response team.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste, away from ignition sources and incompatible materials.[6]

  • Final Disposal:

    • Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[4] This should be handled by a licensed hazardous waste disposal company.[6]

Visual Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Wear Appropriate PPE prep2 Work in a Ventilated Area prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 handle1 Avoid Personal Contact prep3->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Wash Hands After Use handle2->handle3 store1 Cool, Dry, Ventilated Area handle3->store1 disp1 Collect as Hazardous Waste handle3->disp1 store2 Away from Incompatibles store1->store2 disp2 Dispose via Licensed Service disp1->disp2

Caption: This diagram outlines the procedural flow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylbut-2-en-1-ol
Reactant of Route 2
2,3-Dimethylbut-2-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.